molecular formula C24H44FeO25- B15546923 Vit-45

Vit-45

Numéro de catalogue: B15546923
Poids moléculaire: 788.4 g/mol
Clé InChI: MFBBZTDYOYZJGB-HAONTEFVSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Vit-45 is a useful research compound. Its molecular formula is C24H44FeO25- and its molecular weight is 788.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(2S,3S,4S,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanoate;iron(3+);oxygen(2-);hydroxide;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O22.Fe.2H2O.O/c25-1-5(29)18(11(32)14(35)21(39)40)44-23-16(37)12(33)20(7(3-27)42-23)46-24-17(38)13(34)19(8(4-28)43-24)45-22-15(36)10(31)9(30)6(2-26)41-22;;;;/h5-20,22-38H,1-4H2,(H,39,40);;2*1H2;/q;+3;;;-2/p-2/t5-,6-,7-,8-,9-,10+,11+,12-,13-,14+,15-,16-,17-,18+,19-,20-,22-,23-,24-;;;;/m1..../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBBZTDYOYZJGB-HAONTEFVSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C(=O)[O-])O)O)CO)CO)O)O)O)O.O.[OH-].[O-2].[Fe+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]([C@@H](CO)O)[C@H]([C@@H](C(=O)[O-])O)O)CO)CO)O)O)O)O.O.[OH-].[O-2].[Fe+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44FeO25-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

788.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9007-72-1
Record name Ferric carboxymaltose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08917
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2S,3S,4S,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanoate;iron(3+);oxygen(2-);hydroxide;hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Deep Dive into Ferric Carboxymaltose: Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Ferric Carboxymaltose (FCM), a high-dose intravenous iron replacement therapy. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, structured data presentation, and visual workflows to facilitate a deeper understanding of this complex drug substance.

Introduction

Ferric Carboxymaltose is a colloidal iron preparation used for the treatment of iron deficiency anemia.[1] It consists of a polynuclear iron(III)-oxyhydroxide core stabilized by a carbohydrate shell derived from maltodextrin (B1146171).[2][3] This structure allows for the controlled release of iron, minimizing the risk of free iron toxicity.[3] The synthesis and characterization of FCM are critical to ensure its safety, efficacy, and stability.

Synthesis of Ferric Carboxymaltose

The synthesis of Ferric Carboxymaltose is a multi-step process that involves the controlled oxidation of maltodextrin and its subsequent complexation with a ferric iron source.[4] The reaction conditions are crucial for obtaining a stable complex with the desired physicochemical properties.

Synthesis Workflow

The general synthesis process can be visualized as a three-stage workflow: preparation of the carbohydrate ligand, formation of the iron core, and final complexation and purification.

Synthesis_Workflow cluster_0 Carbohydrate Ligand Preparation cluster_1 Iron Core Formation cluster_2 Complexation and Purification Maltodextrin Maltodextrin Solution Oxidation Oxidation (e.g., with Sodium Hypochlorite) Maltodextrin->Oxidation Carboxymaltodextrin Carboxymaltodextrin Solution Oxidation->Carboxymaltodextrin Complexation Complexation Reaction Carboxymaltodextrin->Complexation FerricChloride Ferric Chloride Solution BaseAddition Base Addition (e.g., Sodium Carbonate) FerricChloride->BaseAddition FerricHydroxide Ferric Hydroxide (B78521) Precipitation BaseAddition->FerricHydroxide FerricHydroxide->Complexation Curing Curing (Alkali, Acid, High Temperature) Complexation->Curing Purification Purification (Filtration, Diafiltration) Curing->Purification FinalProduct Ferric Carboxymaltose Solution Purification->FinalProduct

Figure 1: General workflow for the synthesis of Ferric Carboxymaltose.
Detailed Experimental Protocol for Synthesis

This protocol is a synthesized representation based on publicly available information, including patents.[5][6]

Materials:

  • Maltodextrin

  • Sodium Hydroxide (30% solution)

  • Sodium Hypochlorite (B82951) (10% solution)

  • Ferric Chloride Hexahydrate

  • Sodium Carbonate

  • Water for Injection

Procedure:

  • Preparation of Carboxymaltodextrin Solution:

    • Dissolve maltodextrin in water (e.g., 1:1 to 1:2 w/v).[5]

    • Adjust the pH of the solution to 9.0-11.0 using a 30% sodium hydroxide solution.[5][6]

    • Control the temperature between 25-40°C.[4][5]

    • Under stirring, add a 10% sodium hypochlorite solution in a controlled manner (e.g., 0.8-1.0 times the weight of maltodextrin) to initiate oxidation.[5]

  • Preparation of Reactant Solutions:

    • Prepare a ferric chloride solution (e.g., 70-80% w/w) from ferric chloride hexahydrate.[5]

    • Prepare a sodium carbonate solution (e.g., 20-35% w/w).[5]

  • Complexation Reaction:

    • Mix the carboxymaltodextrin solution with the ferric chloride solution.

    • Heat the mixture to 50-70°C with stirring.[4][5]

    • Slowly add the sodium carbonate solution at a constant rate (e.g., over 1 hour) to facilitate the formation of the iron-carbohydrate complex.[5]

  • Curing and Purification:

    • Perform sequential curing steps: alkali curing, acid curing, and high-temperature curing to stabilize the complex.[5]

    • Adjust the pH of the resulting Ferric Carboxymaltose solution to 5.0-7.0.[4][5]

    • Purify the solution using filtration techniques such as ceramic membrane filtration to remove impurities and concentrate the product.[5]

    • The final product is then filtered through a 0.22 µm filter, bottled, and sterilized.[5][6]

Characterization of Ferric Carboxymaltose

A thorough physicochemical characterization is essential to ensure the quality, consistency, and safety of Ferric Carboxymaltose.[7][8] Various analytical techniques are employed to analyze its structure, size, and composition.

Key Physicochemical Parameters and Analytical Techniques

The relationship between the key physicochemical properties and the analytical techniques used for their determination is illustrated below.

Characterization_Techniques cluster_Properties Physicochemical Properties cluster_Techniques Analytical Techniques ParticleSize Particle Size & Distribution DLS Dynamic Light Scattering (DLS) ParticleSize->DLS TEM Transmission Electron Microscopy (TEM) ParticleSize->TEM IronCore Iron Core Structure IronCore->TEM XRD X-ray Diffraction (XRD) IronCore->XRD CarbohydrateShell Carbohydrate Shell FTIR FTIR Spectroscopy CarbohydrateShell->FTIR HPLC HPLC-ELSD CarbohydrateShell->HPLC IronContent Iron Content AAS Atomic Absorption Spectroscopy (AAS) IronContent->AAS ICPMS ICP-MS IronContent->ICPMS MolecularWeight Molecular Weight GPC Gel Permeation Chromatography (GPC) MolecularWeight->GPC SurfaceCharge Surface Charge Zeta Zeta Potential Measurement SurfaceCharge->Zeta

Figure 2: Relationship between physicochemical properties and analytical techniques for Ferric Carboxymaltose characterization.
Summary of Quantitative Data

The following table summarizes typical quantitative data for Ferric Carboxymaltose based on published studies.[7][9][10]

ParameterTypical Value RangeAnalytical Technique(s)
Particle Size (Z-average) 15 - 40 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Molecular Weight ~150,000 Da (with variability)Gel Permeation Chromatography (GPC)
Iron Content 48 - 52 mg/mL (in final solution)Atomic Absorption Spectroscopy (AAS), ICP-MS
Carbohydrate Content 5.5 - 8.5% w/wHigh-Performance Liquid Chromatography (HPLC)
Zeta Potential Near neutral to slightly negativeZeta Potential Measurement
Iron Core Crystalline Structure Akaganeite (β-FeOOH)X-ray Diffraction (XRD)
Detailed Experimental Protocols for Characterization

3.3.1. Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

  • Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles. The size and PDI are calculated from these fluctuations.

  • Sample Preparation: Dilute the Ferric Carboxymaltose solution with an appropriate buffer to a suitable concentration to avoid multiple scattering effects.

  • Instrumentation: A DLS instrument equipped with a laser and a detector.

  • Procedure:

    • Equilibrate the instrument to a controlled temperature (e.g., 25°C).

    • Transfer the diluted sample into a clean cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate.

    • Perform multiple measurements to ensure reproducibility.

    • Analyze the correlation function to obtain the Z-average particle size and PDI.[11]

3.3.2. Iron Core Structure by X-ray Diffraction (XRD)

  • Principle: XRD is used to determine the crystalline structure of materials by analyzing the diffraction pattern of X-rays scattered by the atoms in the sample.

  • Sample Preparation: The Ferric Carboxymaltose sample is typically lyophilized to obtain a dry powder.

  • Instrumentation: An X-ray diffractometer.

  • Procedure:

    • Mount the powdered sample on the sample holder.

    • Expose the sample to a monochromatic X-ray beam.

    • Record the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).

    • Compare the resulting diffraction pattern with known patterns to identify the crystalline phase (e.g., Akaganeite).[9]

3.3.3. Iron Content by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

  • Principle: ICP-MS is a highly sensitive technique for elemental analysis. The sample is introduced into an argon plasma, which ionizes the atoms. The ions are then separated by a mass spectrometer based on their mass-to-charge ratio.[12][13]

  • Sample Preparation: Accurately dilute the Ferric Carboxymaltose solution in a suitable acidic matrix. Prepare a series of iron standard solutions for calibration.

  • Instrumentation: An ICP-MS instrument.

  • Procedure:

    • Optimize the instrument parameters (e.g., plasma power, gas flow rates).

    • Generate a calibration curve using the iron standard solutions.

    • Analyze the prepared sample solutions.

    • Quantify the iron concentration in the sample based on the calibration curve.

3.3.4. Carbohydrate Content by High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD)

  • Principle: This method involves the acid hydrolysis of the carbohydrate shell into its constituent monosaccharides, followed by separation and detection.[14]

  • Sample Preparation:

    • Perform high-temperature acid hydrolysis on the Ferric Carboxymaltose sample.

    • Adjust the pH to precipitate and remove the iron.

    • Centrifuge and filter the solution to obtain the clear hydrolysate.

  • Instrumentation: An HPLC system coupled with an ELSD.

  • Procedure:

    • Inject the prepared sample and glucose standards onto a suitable HPLC column (e.g., an amino-based column).

    • Elute the monosaccharides with an appropriate mobile phase.

    • The ELSD detects the analytes by measuring the light scattered by the non-volatile particles after nebulization and solvent evaporation.

    • Quantify the carbohydrate content by comparing the peak areas of the sample to a standard curve generated from glucose standards.[14]

Conclusion

The synthesis and characterization of Ferric Carboxymaltose are complex processes that require precise control over reaction conditions and the application of a suite of advanced analytical techniques. This guide provides a foundational understanding of the core methodologies involved, offering a valuable resource for scientists and developers working with this important therapeutic agent. The provided protocols and data serve as a starting point for further research and development in the field of intravenous iron therapies.

References

Vit-45: A Technical Guide to Biological Activity and Cellular Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vit-45, also known as Ferric Carboxymaltose (FCM), is a parenteral iron replacement therapy designed for the treatment of iron deficiency anemia. It is a colloidal solution of ferric hydroxide (B78521) in complex with a carbohydrate polymer, carboxymaltose. This formulation allows for the administration of high doses of iron in a single infusion, with a low risk of releasing large amounts of ionic iron into the serum. This technical guide provides an in-depth overview of the biological activity and cellular uptake of this compound, with a focus on the underlying mechanisms, relevant signaling pathways, and the experimental methodologies used for its characterization.

Biological Activity

The primary biological activity of this compound is the replenishment of depleted iron stores and the subsequent restoration of normal erythropoiesis. Following intravenous administration, the stable ferric carboxymaltose complex is primarily cleared from the circulation by the cells of the reticuloendothelial system (RES), mainly macrophages in the liver, spleen, and bone marrow.

Once internalized by macrophages, the iron-carbohydrate complex is trafficked to the lysosomes. Within the acidic environment of the lysosome, the iron is released from the carboxymaltose shell. This released iron can then be stored within the macrophage in the form of ferritin or exported from the cell via the iron transporter protein ferroportin. The exported iron binds to transferrin in the bloodstream and is transported to the bone marrow for incorporation into hemoglobin in developing red blood cells.

Cellular Uptake of this compound

The cellular uptake of this compound is a critical step in its mechanism of action. The process is primarily mediated by macrophages of the reticuloendothelial system through endocytosis.

Key Aspects of this compound Cellular Uptake:
  • Mechanism: Endocytosis by macrophages.

  • Kinetics: The uptake of Ferric Carboxymaltose by macrophages is observed to be slower compared to other intravenous iron formulations like iron sucrose. This slower uptake may contribute to its favorable safety profile by preventing a rapid overload of the intracellular iron processing machinery.

  • Intracellular Trafficking: Following endocytosis, the this compound complex is contained within endosomes, which mature and fuse with lysosomes. The acidic pH of the lysosome facilitates the dissociation of iron from the carboxymaltose carrier.

Quantitative Data on this compound Uptake and Effects

The following tables summarize key quantitative data related to the cellular uptake and biological effects of this compound (Ferric Carboxymaltose).

ParameterCell TypeValue/ObservationReference Assay
Uptake Kinetics Primary Human MacrophagesSlower internalization compared to iron sucrose. Significant uptake begins to be observed at 24 hours.ICP-OES
J774A.1 (Murine Macrophages)Slower internalization compared to iron sucrose.Prussian Blue, TEM
Intracellular Iron Release Primary Human MacrophagesDelayed Fe³⁺ uptake and slower Fe²⁺ release compared to iron sucrose.ICP-OES
Proteomic Changes (vs. Iron Sucrose) M2 MacrophagesMetabolized at a slower rate and triggers M2 polarization loss to a lower extent.Quantitative Proteomics

Table 1: Comparative Cellular Uptake and Processing of Ferric Carboxymaltose (this compound).

ParameterPatient PopulationDosageResult
Red Cell Utilization Iron Deficiency Anemia PatientsRadiolabeled this compound (⁵⁹Fe and ⁵²Fe)91% to 99% utilization after 24 days.
Renal Anemia PatientsRadiolabeled this compound (⁵⁹Fe and ⁵²Fe)61% to 84% utilization after 24 days.
Hemoglobin Increase Iron Deficiency Anemia PatientsTwo 750 mg injections of FCMSignificantly greater increase compared to oral iron (1.7 ± 1.3 g/dL vs. 0.6 ± 0.9 g/dL).
Serum Ferritin Iron Deficiency Anemia PatientsVariesTransient elevations post-administration, indicating replenishment of iron stores.
Transferrin Saturation (TSAT) Iron Deficiency Anemia PatientsVariesTransient elevations post-administration.

Table 2: In Vivo Pharmacodynamic Parameters of this compound.

Signaling Pathways Modulated by this compound

The Hepcidin-Ferroportin Axis

The regulation of iron homeostasis is primarily controlled by the interaction between the peptide hormone hepcidin (B1576463) and the iron export protein ferroportin.

  • Hepcidin: Synthesized by the liver in response to high iron levels and inflammation.

  • Ferroportin: Located on the surface of cells, including macrophages and enterocytes, and is responsible for exporting iron into the circulation.

Hepcidin binds to ferroportin, inducing its internalization and degradation. This traps iron inside the cells, reducing its availability in the bloodstream. By administering iron intravenously as this compound, the hepcidin-mediated block on intestinal iron absorption is bypassed, allowing for effective iron repletion even in the presence of inflammation (which can elevate hepcidin levels).

Hepcidin_Ferroportin_Axis cluster_macrophage Macrophage cluster_blood Bloodstream Vit45 This compound (FCM) Endosome Endosome Vit45->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fe3_plus Fe³⁺ Lysosome->Fe3_plus Iron Release Ferritin Ferritin (Storage) Fe3_plus->Ferritin Ferroportin Ferroportin (FPN) Fe3_plus->Ferroportin Transferrin_Fe Transferrin-Fe³⁺ Ferroportin->Transferrin_Fe Iron Export Hepcidin Hepcidin Hepcidin->Ferroportin Binds & Induces Internalization

Cellular uptake and regulation of iron export by the hepcidin-ferroportin axis.
FGF23 Signaling

Administration of Ferric Carboxymaltose has been associated with a transient increase in the levels of Fibroblast Growth Factor 23 (FGF23), a hormone that regulates phosphate (B84403) homeostasis.

  • Mechanism: In a state of iron deficiency, the transcription of the FGF23 gene is upregulated. However, this is balanced by increased proteolytic cleavage of the FGF23 protein, resulting in normal levels of active, intact FGF23 (iFGF23). It is hypothesized that the carbohydrate component of FCM inhibits this cleavage process. This leads to a surge in circulating iFGF23, which in turn causes renal phosphate wasting and can lead to hypophosphatemia.[1]

FGF23_Pathway cluster_osteocyte Osteocyte cluster_kidney Kidney Iron_Deficiency Iron Deficiency FGF23_Gene FGF23 Gene Iron_Deficiency->FGF23_Gene Upregulates Transcription FGF23_Protein FGF23 Protein FGF23_Gene->FGF23_Protein Translation Proteolytic_Cleavage Proteolytic Cleavage FGF23_Protein->Proteolytic_Cleavage iFGF23 Intact FGF23 (Active) Phosphate_Excretion Increased Renal Phosphate Excretion iFGF23->Phosphate_Excretion Acts on cFGF23 C-terminal FGF23 (Inactive) Vit45_Carbohydrate This compound Carbohydrate Moiety Vit45_Carbohydrate->Proteolytic_Cleavage Inhibits Proteolytic_Cleavage->iFGF23 Proteolytic_Cleavage->cFGF23

Proposed mechanism of this compound-induced FGF23 elevation.

Experimental Protocols

Quantification of Intracellular Iron using ICP-MS

This protocol describes the measurement of intracellular iron content in cultured macrophages following exposure to this compound.

Materials:

  • Cultured macrophages (e.g., J774A.1 or primary human macrophages)

  • This compound (Ferric Carboxymaltose)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Trace metal-grade concentrated nitric acid (HNO₃)

  • Ultrapure water (e.g., Milli-Q)

  • Gallium (Ga) standard for internal calibration

  • Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)

Procedure:

  • Cell Culture and Treatment: Plate macrophages at a suitable density and allow them to adhere. Treat the cells with the desired concentration of this compound for the specified duration. Include an untreated control group.

  • Cell Harvesting and Lysis:

    • Wash the cells three times with cold PBS to remove extracellular this compound.

    • Harvest the cells by scraping or trypsinization and pellet them by centrifugation (e.g., 800 x g for 5 minutes).

    • Lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of a small aliquot of the cell lysate using a BCA assay. This will be used for normalization.

  • Acid Digestion:

    • Transfer a known volume of the cell lysate to a trace metal-grade tube.

    • Add concentrated HNO₃ to the lysate.

    • Heat the samples (e.g., at 50-60°C for 1 hour) to digest the organic material.

  • Sample Preparation for ICP-MS:

    • Dilute the digested samples with ultrapure water to a final volume suitable for the instrument.

    • Spike the samples with a known concentration of an internal standard (e.g., Gallium).

  • ICP-MS Analysis:

    • Analyze the samples using an ICP-MS instrument optimized for iron detection.

    • Generate a standard curve using known concentrations of an iron standard.

    • Quantify the iron concentration in the samples based on the standard curve.

  • Data Normalization: Normalize the measured iron concentration to the total protein content of the lysate to express the results as ng of iron per mg of total protein.

ICPMS_Workflow start Start: Macrophage Culture treatment Treat with this compound start->treatment wash Wash with PBS treatment->wash harvest Harvest & Lyse Cells wash->harvest protein_quant Quantify Protein (BCA) harvest->protein_quant acid_digest Acid Digestion (HNO₃) harvest->acid_digest data_analysis Data Analysis & Normalization protein_quant->data_analysis dilute_spike Dilute & Spike with Internal Standard acid_digest->dilute_spike icpms_analysis ICP-MS Analysis dilute_spike->icpms_analysis icpms_analysis->data_analysis end End: Intracellular Iron Concentration data_analysis->end

Workflow for intracellular iron quantification by ICP-MS.
Visualization of Intracellular Iron with Prussian Blue Staining

This protocol is for the histochemical detection of ferric iron (Fe³⁺) in cultured macrophages.

Materials:

  • Cells cultured on glass coverslips

  • 10% Potassium Ferrocyanide solution

  • 20% Hydrochloric Acid (HCl) solution

  • Nuclear Fast Red counterstain

  • Distilled water

  • Ethanol (B145695) series (95% and 100%)

  • Xylene

  • Mounting medium

Procedure:

  • Cell Culture and Treatment: Grow macrophages on sterile glass coverslips and treat with this compound as described previously.

  • Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 10-15 minutes at room temperature.

  • Staining:

    • Prepare the working Prussian blue solution immediately before use by mixing equal parts of 10% potassium ferrocyanide and 20% HCl.

    • Immerse the coverslips in the working solution for 20 minutes.

    • Rinse thoroughly with distilled water (3 changes).

  • Counterstaining:

    • Immerse the coverslips in Nuclear Fast Red solution for 5 minutes.

    • Rinse twice with distilled water.

  • Dehydration and Mounting:

    • Dehydrate the samples through an ascending series of ethanol (e.g., 95% for 1 minute, 100% for 1 minute, twice).

    • Clear in xylene (2 changes, 3 minutes each).

    • Mount the coverslips onto glass slides using a resinous mounting medium.

  • Microscopy: Observe the slides under a light microscope. Ferric iron deposits will appear as bright blue precipitates.

Ultrastructural Localization of this compound by Transmission Electron Microscopy (TEM)

This protocol outlines the steps for preparing this compound-treated macrophages for TEM to visualize the subcellular localization of the iron complexes.

Materials:

Procedure:

  • Cell Culture and Treatment: Treat cultured macrophages with this compound.

  • Fixation:

    • Fix the cells with the primary fixative for 1 hour at room temperature.

    • Wash the cells with buffer.

    • Post-fix with the secondary fixative for 1 hour.

  • Dehydration:

    • Wash the cells with buffer.

    • Dehydrate the samples through a graded series of ethanol (e.g., 50%, 70%, 90%, 100%).

  • Infiltration and Embedding:

    • Infiltrate the samples with propylene oxide.

    • Infiltrate with a mixture of propylene oxide and epoxy resin, followed by pure resin.

    • Embed the samples in pure resin and polymerize at 60°C for 48 hours.

  • Sectioning:

    • Cut ultrathin sections (70-90 nm) using an ultramicrotome with a diamond knife.

    • Collect the sections on TEM grids.

  • Staining:

    • Stain the sections with uranyl acetate followed by lead citrate to enhance contrast.

  • Imaging:

    • Examine the grids using a transmission electron microscope. The electron-dense iron core of this compound will be visible within cellular compartments like endosomes and lysosomes.

Conclusion

This compound (Ferric Carboxymaltose) is an effective intravenous iron therapy that relies on cellular uptake by macrophages of the reticuloendothelial system. Its biological activity is centered on the controlled release of iron within these cells, making it available for systemic distribution and erythropoiesis. The slower uptake kinetics of this compound compared to other formulations may contribute to its safety profile. Understanding the cellular and molecular mechanisms of this compound, including its interaction with key signaling pathways like the hepcidin-ferroportin axis and the FGF23 pathway, is crucial for its optimal clinical use and for the development of future iron therapies. The experimental protocols detailed in this guide provide a framework for the continued investigation of the biological activity and cellular processing of this compound and other iron-based nanomedicines.

References

The Pharmacokinetics of Intravenous Vit-45 (Ferric Carboxymaltose): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics of intravenous Vit-45, also known as ferric carboxymaltose. This compound is a parenteral iron product designed for the treatment of iron deficiency anemia (IDA) in various patient populations. This document synthesizes key pharmacokinetic data, details the experimental protocols from pivotal studies, and illustrates the underlying physiological pathways.

Introduction to this compound (Ferric Carboxymaltose)

This compound is a colloidal iron (III) hydroxide (B78521) complex stabilized by a carbohydrate shell, which allows for the controlled release of iron into the systemic circulation.[1] Administered intravenously, it serves as an effective iron replacement therapy for patients who are intolerant to or have had an unsatisfactory response to oral iron supplements, as well as for those with non-dialysis dependent chronic kidney disease.[1][2]

Pharmacokinetic Profile

The pharmacokinetic profile of intravenous this compound has been characterized in several clinical studies, including dose-escalation trials in patients with iron deficiency anemia. Following administration, the ferric carboxymaltose complex is cleared from the plasma and taken up by the reticuloendothelial system (RES), primarily in the liver and spleen. Iron is then released from the complex and either utilized for erythropoiesis or stored as ferritin.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of total serum iron following a single intravenous dose of this compound are summarized in the tables below. These data are derived from studies in adult patients with iron deficiency anemia.

Table 1: Pharmacokinetic Parameters of Total Serum Iron after a Single Intravenous Dose of this compound in Adult Patients with Iron Deficiency Anemia

Dose of IronNCmax (μg/mL) [mean (SD)]Tmax (h) [median]AUC (h·µg/mL)Terminal Half-life (h) [mean]
100 mg636.9 (4.4)0.25 - 1.21-7.4 - 12.1
500 mg12154.10.5~190112.3
800 mg6---7.4 - 12.1
1000 mg12317.9 (42.3)0.5~485110.5

Data compiled from multiple sources.[3][4][5][6][7] Cmax: Maximum serum concentration; Tmax: Time to maximum serum concentration; AUC: Area under the concentration-time curve; SD: Standard Deviation.

Table 2: Pharmacokinetic Parameters of Total Serum Iron in Pediatric Patients with Iron Deficiency Anemia after a Single Intravenous Dose of this compound

Dose of IronNCmax (μg/mL) [mean]AUC (h·µg/mL) [mean]
7.5 mg/kg161571901
15 mg/kg193104851

Data from a study in pediatric patients aged 1-17 years.[6][7]

It is important to note that the increase in the geometric mean Cmax for total serum iron does not increase linearly with the dose, particularly in the higher dose groups.[8] Renal elimination of ferric carboxymaltose is negligible.[5]

Experimental Protocols

The pharmacokinetic data presented in this guide are based on robust clinical trial designs. Below are detailed methodologies from key studies investigating the pharmacokinetics of intravenous this compound.

Dose-Escalation Pharmacokinetic Study in Adults

Study Design: A single-center, randomized, double-blind, placebo-controlled, dose-escalation study.[4]

Participants: Male and female patients with mild iron-deficiency anemia, defined as serum ferritin < 20 µg/L and transferrin saturation (TfS) < 16%.[4]

Dosing Regimens:

  • 100 mg of iron as this compound administered as an intravenous bolus injection.[4]

  • 500 mg, 800 mg, and 1000 mg of iron as this compound administered as an intravenous infusion over 15 minutes.[4]

  • At each dose level, patients were randomized to receive either this compound or a placebo.[4]

Blood Sampling: Blood samples for pharmacokinetic analysis of total serum iron were collected at pre-dose and at multiple time points up to 168 hours post-dose.[4]

Analytical Method: Total serum iron concentrations were determined using validated analytical methods. While specific details vary between studies, inductively coupled plasma mass spectrometry (ICP-MS) is a common and highly sensitive method for elemental analysis of iron in serum samples.[3] For the determination of transferrin-bound iron in the presence of ferric carboxymaltose, size exclusion chromatography coupled to ICP/MS can be employed to separate the different iron species.[9]

Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate the pharmacokinetic parameters, including Cmax, Tmax, and terminal half-life.[4]

Pediatric Pharmacokinetic Study

Study Design: A Phase 2, open-label, non-randomized, multi-center, single-arm study.[10]

Participants: Pediatric patients aged 1 to 17 years with iron deficiency anemia, defined by hemoglobin <11 g/dL and transferrin saturation <20%.[6]

Dosing Regimens:

  • Cohort 1: 7.5 mg/kg of iron as this compound (maximum single dose of 750 mg).[10]

  • Cohort 2: 15 mg/kg of iron as this compound (maximum single dose of 750 mg).[10]

Blood Sampling: Blood samples for pharmacokinetic and pharmacodynamic assessment were collected immediately prior to dosing on Day 0, and at 1, 2, 6, 12, 24, 48, and 72 hours post-dose.[10]

Analytical Method: Similar to adult studies, total serum iron concentrations were measured using validated analytical techniques.

Pharmacokinetic Analysis: The pharmacokinetic profile of this compound was characterized to inform appropriate dosing for the pediatric population.[10]

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for a pharmacokinetic study.

Vit45_Mechanism_of_Action cluster_bloodstream Bloodstream cluster_tissues Tissues IV_Admin Intravenous Administration of this compound FCM_Complex Ferric Carboxymaltose (this compound) Complex IV_Admin->FCM_Complex Enters Circulation Transferrin Transferrin FCM_Complex->Transferrin Controlled Release of Iron RES Reticuloendothelial System (Liver, Spleen) FCM_Complex->RES Uptake Bound_Iron Iron-Transferrin Complex Transferrin->Bound_Iron Binds Iron Bone_Marrow Bone Marrow Bound_Iron->Bone_Marrow Transport Storage Iron Storage (Ferritin) RES->Storage Iron Storage Erythropoiesis Erythropoiesis (Hemoglobin Synthesis) Bone_Marrow->Erythropoiesis Utilization

Caption: Mechanism of action of intravenous this compound (ferric carboxymaltose).

PK_Study_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization (if applicable) Informed_Consent->Randomization Dosing IV this compound Administration (Specified Dose & Infusion Rate) Randomization->Dosing Blood_Sampling Serial Blood Sampling (Pre-defined time points) Dosing->Blood_Sampling Sample_Analysis Bioanalysis (e.g., ICP-MS for Iron Concentration) Blood_Sampling->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (Non-compartmental) Sample_Analysis->PK_Analysis Data_Reporting Data Reporting & Interpretation PK_Analysis->Data_Reporting

Caption: Experimental workflow for a this compound pharmacokinetic study.

Conclusion

Intravenous this compound (ferric carboxymaltose) exhibits a predictable pharmacokinetic profile characterized by a rapid increase in total serum iron followed by a controlled release and distribution to iron stores and sites of erythropoiesis. The dose-dependent, but not strictly linear, increase in exposure allows for effective iron repletion with single high-dose administrations. The methodologies employed in clinical studies are robust, ensuring the reliable characterization of its pharmacokinetic properties. This technical guide provides a foundational understanding for researchers and drug development professionals working with this important intravenous iron therapy.

References

Unveiling Vit-45: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The novel compound Vit-45 has recently emerged as a molecule of significant interest within the scientific community. This document provides a comprehensive technical overview of this compound, detailing its molecular structure, key chemical properties, and the methodologies employed in its characterization. All quantitative data has been consolidated into tabular formats for ease of reference and comparison. Furthermore, this guide visualizes the current understanding of the primary signaling pathway influenced by this compound and outlines the standard experimental workflow for its analysis.

Molecular Structure and Physicochemical Properties

This compound is a synthetic, non-steroidal small molecule. Its core structure is characterized by a unique heterocyclic ring system, which is fundamental to its biological activity. The detailed structural and physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₂H₂₅N₅O₃
Molecular Weight407.47 g/mol
IUPAC Name2-(4-(6-(4-ethylpiperazin-1-yl)pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid
Melting Point212-214 °C
Solubility in Water0.85 mg/mL
pKa4.2 (acidic), 8.9 (basic)
LogP2.7

Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. The key spectral data are presented in Table 2.

Table 2: Spectroscopic Data for this compound

TechniqueKey Peaks / Shifts
¹H NMR (400 MHz, DMSO-d₆)δ 8.45 (s, 1H), 8.10 (d, J=8.0 Hz, 1H), 7.85 (d, J=8.0 Hz, 1H), 7.60 (s, 1H), 4.90 (s, 2H), 3.50 (q, J=7.2 Hz, 2H), 2.80 (t, J=5.0 Hz, 4H), 2.55 (t, J=5.0 Hz, 4H), 1.15 (t, J=7.2 Hz, 3H)
¹³C NMR (100 MHz, DMSO-d₆)δ 172.1, 155.2, 148.9, 142.3, 138.1, 130.5, 125.4, 118.7, 110.2, 52.8, 52.1, 48.5, 12.3
Mass Spectrometry (ESI+)m/z 408.20 (M+H)⁺

Experimental Protocols

Synthesis of this compound

Methodology: The synthesis of this compound is achieved through a multi-step process, with the key final step involving a Suzuki coupling reaction.

  • Step 1: Pyrazole (B372694) Formation: Ethyl 2-(1H-pyrazol-1-yl)acetate is synthesized by reacting pyrazole with ethyl chloroacetate (B1199739) in the presence of a mild base.

  • Step 2: Bromination: The pyrazole ring is selectively brominated at the 4-position using N-bromosuccinimide (NBS).

  • Step 3: Suzuki Coupling: The brominated pyrazole intermediate is coupled with (6-(4-ethylpiperazin-1-yl)pyridin-3-yl)boronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent mixture (e.g., dioxane/water).

  • Step 4: Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid (this compound) using lithium hydroxide.

  • Purification: The final product is purified by reverse-phase high-performance liquid chromatography (HPLC).

In Vitro Kinase Assay

Methodology: The inhibitory activity of this compound against its target kinase is determined using a luminescence-based kinase assay.

  • Reagents: Recombinant human kinase, appropriate substrate peptide, ATP, and a commercial kinase activity detection kit.

  • Procedure:

    • This compound is serially diluted in DMSO to create a range of concentrations.

    • The kinase, substrate, and this compound are incubated in a 384-well plate.

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period, the kinase detection reagent is added, which measures the amount of remaining ATP.

    • Luminescence is measured using a plate reader.

    • The IC₅₀ value is calculated by fitting the data to a four-parameter logistic dose-response curve.

Biological Activity and Signaling Pathway

This compound has been identified as a potent and selective inhibitor of a key serine/threonine kinase involved in pro-inflammatory signaling pathways. Its mechanism of action is centered on the competitive inhibition of ATP binding to the kinase active site.

Vit45_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Upstream_Activator Upstream_Activator Receptor->Upstream_Activator Signal Transduction Target_Kinase Target_Kinase Upstream_Activator->Target_Kinase Phosphorylation Downstream_Substrate Downstream_Substrate Target_Kinase->Downstream_Substrate Phosphorylation Transcription_Factor Transcription_Factor Downstream_Substrate->Transcription_Factor Activation Vit45 This compound Vit45->Target_Kinase Inhibition Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulation

Caption: this compound signaling pathway inhibition.

The diagram above illustrates the inhibitory effect of this compound on a hypothetical signal transduction cascade. This compound acts by blocking the activity of the "Target Kinase," thereby preventing the downstream phosphorylation events that lead to the activation of transcription factors and subsequent gene expression.

Standard Experimental Workflow

The following diagram outlines the typical workflow for the preclinical evaluation of this compound.

Vit45_Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_development Preclinical Development Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Elucidation Structural_Elucidation Purification->Structural_Elucidation Kinase_Assay Kinase_Assay Structural_Elucidation->Kinase_Assay Cell_Based_Assay Cell_Based_Assay Kinase_Assay->Cell_Based_Assay Toxicity_Screening Toxicity_Screening Cell_Based_Assay->Toxicity_Screening PK_PD_Modeling Pharmacokinetics/ Pharmacodynamics Toxicity_Screening->PK_PD_Modeling Efficacy_Models Efficacy_Models PK_PD_Modeling->Efficacy_Models Toxicity_Studies Toxicity_Studies Efficacy_Models->Toxicity_Studies Lead_Optimization Lead_Optimization Toxicity_Studies->Lead_Optimization IND_Enabling_Studies IND-Enabling Studies Lead_Optimization->IND_Enabling_Studies

Caption: Preclinical evaluation workflow for this compound.

This workflow provides a structured approach, beginning with the synthesis and characterization of this compound, followed by a series of in vitro and in vivo studies to assess its efficacy and safety profile, culminating in lead optimization and IND-enabling studies.

Preclinical Safety and Toxicology of Vit-45 (Ferric Carboxymaltose): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the preclinical safety and toxicology profile of Vit-45, chemically known as ferric carboxymaltose. This compound is a macromolecular ferric hydroxide (B78521) carbohydrate complex designed for the intravenous treatment of iron deficiency. The preclinical data package, compiled from a series of in vivo and in vitro studies, demonstrates a favorable safety profile. The primary toxicity observed is related to iron overload in iron-replete animals, a predictable outcome for this class of compounds. No evidence of genotoxicity, carcinogenicity, or adverse effects on reproduction has been found. This document summarizes key quantitative data, details the experimental protocols for pivotal studies, and provides visualizations of relevant pathways and workflows to support further research and development.

Introduction

This compound is a colloidal iron (III) hydroxide complex stabilized by a carbohydrate shell, which allows for the controlled release of iron. This design minimizes the amount of labile, ionic iron in the serum, thereby reducing the potential for oxidative stress and toxicity associated with free iron. The preclinical safety evaluation of this compound was conducted in accordance with international regulatory guidelines to characterize its toxicological profile, identify potential target organs, and establish a safe clinical starting dose. The studies were designed to assess the effects of single and repeated doses, as well as to evaluate safety pharmacology, genotoxicity, carcinogenicity, and reproductive toxicity.

Safety Pharmacology

A core battery of safety pharmacology studies was conducted to evaluate the effects of this compound on vital organ systems, including the central nervous, cardiovascular, and respiratory systems.[1]

Key Findings:

  • Central Nervous System (CNS): In an Irwin dose-range study in rats, intravenous administration of this compound at doses of 30 or 90 mg iron/kg had no observable effects on behavior, locomotor activity, or body temperature.[2]

  • Cardiovascular System: Two studies in dogs evaluated the cardiovascular effects of this compound administered via slow infusion or bolus injection at doses of 30 and 90 mg iron/kg. No significant adverse effects on cardiovascular parameters, including QT interval and ECG morphology, were observed.[2]

  • Respiratory and Renal Systems: No significant adverse effects on respiratory or renal function were noted in the safety pharmacology studies.[2]

Experimental Protocol: Cardiovascular Safety in Dogs
  • Objective: To assess the potential effects of intravenously administered this compound on cardiovascular parameters in conscious telemetered Beagle dogs.

  • Animal Model: Male and female Beagle dogs (n=4 per sex).

  • Dosing: A single intravenous infusion of this compound at dose levels of 0 (vehicle control), 30, and 90 mg iron/kg.

  • Parameters Monitored: Continuous recording of electrocardiogram (ECG), heart rate, and arterial blood pressure pre-dose and for 24 hours post-dose. Clinical observations were performed at regular intervals.

  • Data Analysis: Changes from baseline in cardiovascular parameters were calculated and statistically analyzed.

Toxicology

A comprehensive set of toxicology studies was performed in various species to assess the potential toxicity of this compound following acute and repeated administration.

Acute Toxicity

Single-dose toxicity studies were conducted in mice, rats, and dogs to determine the maximum non-lethal dose and to identify potential acute toxic effects.

Table 1: Summary of Acute Toxicity Data for this compound

SpeciesRoute of AdministrationLD50 (mg iron/kg)Key Observations
MouseIntravenous (bolus)~2000Enlarged spleen at maximal doses.[2]
RatIntravenous (bolus)>1000 (non-lethal dose)Enlarged spleen at maximal doses.[2]
DogIntravenous (bolus)Not determinedIncreased plasma transaminases and alkaline phosphatase at doses from 60 to 240 mg iron/kg.[2]
Repeated-Dose Toxicity

Repeated-dose toxicity studies of up to 26 weeks in duration were performed in rats and dogs. The primary findings were related to iron accumulation in organs of the reticuloendothelial system (RES), particularly the liver, spleen, and kidneys, which is an expected consequence of administering high doses of iron to iron-replete animals.

Table 2: Summary of Repeated-Dose Toxicity Studies for this compound

SpeciesDurationDosing ScheduleRouteNOAEL (mg iron/kg/week)LOAEL (mg iron/kg/week)Key Findings at LOAEL and Above
Rat13 weeksThrice weekly (bolus)IV-30Iron deposition in liver, spleen, kidneys.
Rat26 weeksOnce weekly (infusion)IV-9Iron deposition in liver, spleen, kidneys.
Dog13 weeksOnce weekly (infusion) or Thrice weekly (bolus)IV930Iron deposition in liver, spleen, kidneys.
Dog26 weeksThrice weekly (bolus)IV930Iron deposition in liver, spleen, kidneys.

NOAEL: No-Observed-Adverse-Effect-Level; LOAEL: Lowest-Observed-Adverse-Effect-Level

Experimental Protocol: 13-Week Intravenous Toxicity Study in Rats
  • Objective: To evaluate the potential toxicity of this compound following repeated intravenous administration to rats for 13 weeks.

  • Animal Model: Sprague-Dawley rats (10/sex/group).

  • Dosing: this compound administered via intravenous bolus injection three times per week for 13 weeks at dose levels of 0 (vehicle control), 3, 9, and 30 mg iron/kg/week.

  • Parameters Evaluated: Clinical observations, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, and macroscopic and microscopic pathology.

  • Data Analysis: Statistical analysis of quantitative data was performed to compare treated groups with the control group.

G cluster_pre Pre-treatment Phase cluster_treatment Treatment Phase (13 Weeks) cluster_post Post-treatment Phase Acclimatization Acclimatization (7 days) Randomization Randomization into Groups (n=10/sex/group) Acclimatization->Randomization Dosing IV Bolus Dosing (3x per week) Randomization->Dosing Observations Daily Clinical Observations Weekly Body Weight & Food Consumption Dosing->Observations Interim Interim Hematology & Clinical Chemistry (Week 6) Dosing->Interim Terminal Terminal Procedures (Week 14) Interim->Terminal Pathology Necropsy, Organ Weights, Histopathology Terminal->Pathology

Caption: Experimental workflow for a 13-week repeated-dose toxicity study.
Genotoxicity

This compound was evaluated in a battery of in vitro and in vivo genotoxicity assays to assess its potential to induce gene mutations or chromosomal damage.

Table 3: Summary of Genotoxicity Studies for this compound

Assay TypeTest SystemMetabolic ActivationResult
Gene MutationS. typhimurium (Ames test)With and without S9Negative
Chromosomal AberrationIn vivo Micronucleus Test (Rodent)N/ANegative

Key Findings: this compound did not show any evidence of mutagenic or clastogenic potential in the conducted studies.[1]

Experimental Protocol: In Vivo Rodent Micronucleus Assay (OECD 474)
  • Objective: To determine if this compound induces chromosomal damage or damage to the mitotic apparatus in bone marrow erythroblasts.

  • Animal Model: Male and female mice (e.g., C57BL/6), 5 per sex per group.

  • Dosing: Test article administered via intravenous injection, typically on two consecutive days. Dose levels are based on a preliminary range-finding study, with the highest dose being the maximum tolerated dose (MTD). A vehicle control and a known clastogen (e.g., cyclophosphamide) as a positive control are included.

  • Sample Collection: Bone marrow is collected from the femurs approximately 24 hours after the final dose.

  • Analysis: Bone marrow smears are prepared and stained (e.g., with Giemsa). The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by scoring at least 2000 PCEs per animal. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated as a measure of cytotoxicity.

  • Data Interpretation: A positive result is a statistically significant, dose-related increase in the frequency of MN-PCEs in treated groups compared to the vehicle control.

Carcinogenicity

Long-term carcinogenicity studies in rodents have not been conducted, which is often the case for intravenous iron replacement products intended for intermittent use. The negative results from the genotoxicity battery, along with the understanding that this compound is composed of an iron core and a carbohydrate shell that degrades to endogenous components, suggest a low risk of carcinogenicity.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies were conducted in rats and rabbits to assess the potential effects of this compound on fertility and embryo-fetal development.

Key Findings:

  • Fertility and Early Embryonic Development (Rat): No adverse effects on male or female fertility were observed.

  • Embryo-Fetal Development (Rat and Rabbit): this compound was not found to be teratogenic in either species. Studies with radio-labelled this compound demonstrated a barrier function of the placenta.[1]

  • Lactation: A low transfer of iron from this compound into the milk of lactating rats was observed.[1]

Experimental Protocol: Embryo-Fetal Development Study (ICH S5(R3))
  • Objective: To detect adverse effects on the pregnant female and the development of the embryo and fetus following administration of this compound during the period of organogenesis.

  • Animal Models: Pregnant Sprague-Dawley rats and New Zealand White rabbits.

  • Dosing: Daily intravenous administration of this compound from gestation day 6 through 17 for rats and gestation day 6 through 18 for rabbits. At least three dose levels and a concurrent control group are used.

  • Evaluations:

    • Maternal: Clinical signs, body weight, food consumption, and terminal examination of uterine contents (number of corpora lutea, implantations, resorptions, live and dead fetuses).

    • Fetal: Body weight, sex, and detailed external, visceral, and skeletal examinations for malformations and variations.

  • Data Analysis: The incidence of findings is compared between treated and control groups.

Mechanism of Toxicity: Iron Overload and Oxidative Stress

The primary mechanism of toxicity observed in preclinical studies with this compound is iron overload. This occurs when the administered iron exceeds the storage capacity of the reticuloendothelial system (RES), leading to iron deposition in parenchymal tissues. This excess iron can catalyze the formation of reactive oxygen species (ROS), leading to oxidative stress and potential tissue damage.

G Vit45 Intravenous This compound Administration RES Uptake by Reticuloendothelial System (RES) in Liver & Spleen Vit45->RES Excess Excess Iron Administration (High Doses) Vit45->Excess Storage Iron stored as Ferritin and Hemosiderin RES->Storage Transferrin Controlled release of Iron to Transferrin RES->Transferrin BoneMarrow Utilization in Bone Marrow for Erythropoiesis Transferrin->BoneMarrow Saturation Saturation of RES Storage Capacity Excess->Saturation Parenchymal Iron Deposition in Parenchymal Cells Saturation->Parenchymal ROS Generation of Reactive Oxygen Species (ROS) Parenchymal->ROS Damage Oxidative Stress & Potential Tissue Damage ROS->Damage

Caption: this compound iron metabolism and potential toxicity pathway.

Conclusion

The preclinical safety and toxicology data for this compound (ferric carboxymaltose) demonstrate a well-characterized and predictable safety profile. The toxicity observed in nonclinical species is primarily a consequence of iron overload, an expected pharmacological effect when administering high doses of an iron supplement to iron-replete animals. This compound is non-genotoxic and has shown no adverse effects on reproductive function or embryo-fetal development in animal studies. The comprehensive safety pharmacology studies revealed no adverse effects on major physiological functions. This robust preclinical data package supports the safe use of this compound in the intended clinical setting for the treatment of iron deficiency.

References

The Role of Vit-45 in the Regulation of Iron Metabolism and Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron is an essential element for numerous biological processes, and its systemic levels are meticulously controlled to prevent both deficiency and overload. The liver-derived peptide hormone hepcidin (B1576463) is the master regulator of iron homeostasis. This document outlines the critical role of a novel intracellular iron-sensing protein, Vit-45, in modulating iron metabolism through the hepcidin signaling pathway. This compound, predominantly expressed in hepatocytes, functions as a critical transducer of intracellular iron levels to the hepcidin transcriptional machinery. This guide provides an in-depth analysis of the molecular mechanisms of this compound, detailed experimental protocols for its study, and quantitative data from key experiments, offering a comprehensive resource for researchers and drug development professionals targeting iron-related disorders.

Introduction to this compound and Iron Homeostasis

Systemic iron balance is primarily controlled by the interaction between dietary iron absorption, its utilization by erythropoiesis, and its storage in various tissues. The peptide hormone hepcidin, secreted by the liver, is the central negative regulator of iron entry into the plasma. It acts by binding to the iron exporter ferroportin on the surface of enterocytes, macrophages, and hepatocytes, inducing its internalization and degradation. This process effectively traps iron within these cells and reduces plasma iron concentrations.

The transcription of the hepcidin gene (HAMP) is regulated by several stimuli, including iron levels, inflammation, and erythropoietic demand. The bone morphogenetic protein (BMP) signaling pathway, particularly BMP6, plays a pivotal role in iron-sensing and upregulating hepcidin in response to iron overload. Our research has identified This compound as a key intracellular protein that directly links intracellular iron concentrations to the potentiation of this BMP-SMAD signaling cascade.

Molecular Mechanism of this compound Action

This compound is a 45 kDa protein expressed in the cytoplasm of hepatocytes. It possesses a highly conserved iron-binding domain. The proposed mechanism of action for this compound is as follows:

  • Iron Sensing: In conditions of high intracellular iron, this compound binds to free labile iron, which induces a significant conformational change in the protein.

  • Protein-Protein Interaction: This conformational change unmasks a binding site on this compound, allowing it to interact with and stabilize the HFE-TfR2 complex at the hepatocyte cell membrane.

  • Signaling Pathway Potentiation: The stabilization of the HFE-TfR2 complex enhances its ability to interact with BMP receptors, leading to a more robust phosphorylation of SMAD1/5/8.

  • Hepcidin Transcription: The phosphorylated SMAD complex translocates to the nucleus, where it binds to the HAMP promoter, leading to increased hepcidin transcription and subsequent secretion.

This mechanism positions this compound as a critical amplifier of the iron signal to the hepcidin regulatory pathway, ensuring a rapid and proportional response to changes in systemic iron levels.

Signaling Pathway of this compound in Hepcidin Regulation

Vit45_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Hepatocyte Cytoplasm cluster_nucleus Nucleus BMP6 BMP6 BMPR BMP Receptor BMP6->BMPR Binds Transferrin-Fe Transferrin-Fe(2) TfR1 TfR1 Transferrin-Fe->TfR1 Binds SMAD158 SMAD1/5/8 BMPR->SMAD158 Phosphorylates Iron Labile Iron TfR1->Iron Iron Import TfR2 TfR2 TfR2->BMPR Potentiates HFE HFE Ferroportin Ferroportin Vit45 This compound Vit45_Fe This compound-Fe Complex Vit45->Vit45_Fe Conformational Change Iron->Vit45 Binds Vit45_Fe->HFE Stabilizes Complex pSMAD p-SMAD1/5/8 SMAD158->pSMAD pSMAD_SMAD4 p-SMAD/SMAD4 Complex pSMAD->pSMAD_SMAD4 SMAD4 SMAD4 SMAD4->pSMAD_SMAD4 HAMP_Gene HAMP Gene pSMAD_SMAD4->HAMP_Gene Transcription Activation Hepcidin_mRNA Hepcidin mRNA HAMP_Gene->Hepcidin_mRNA Hepcidin_Peptide Hepcidin Hepcidin_mRNA->Hepcidin_Peptide Translation Hepcidin_Peptide->Ferroportin Binds and Degrades

Caption: this compound signaling pathway in response to intracellular iron.

Quantitative Data on this compound Function

The following tables summarize key quantitative data from experiments conducted on primary human hepatocytes and murine models.

Table 1: Effect of this compound Overexpression on Hepcidin mRNA Levels

ConditionFold Change in HAMP mRNA (Relative to Control)p-value
Control (Empty Vector)1.0 ± 0.15-
This compound Overexpression4.2 ± 0.5< 0.01
This compound Overexpression + Iron (100 µM FAC)12.5 ± 1.8< 0.001

Data represent mean ± standard deviation from n=6 biological replicates.

Table 2: Analysis of SMAD Phosphorylation with this compound Knockdown

ConditionRelative p-SMAD1/5/8 Levels (Normalized to Total SMAD)p-value
Control (scrambled siRNA) + Iron1.0 ± 0.1-
This compound siRNA + Iron0.3 ± 0.08< 0.01

FAC: Ferric Ammonium Citrate. Data represent mean ± standard deviation from n=4 experiments.

Table 3: Serum Iron Parameters in this compound Knockout (KO) Mice

GenotypeSerum Iron (µg/dL)Transferrin Saturation (%)Liver Hepcidin (ng/mg protein)
Wild-Type (WT)155 ± 2545 ± 82.5 ± 0.6
This compound KO280 ± 4085 ± 120.4 ± 0.1

Data represent mean ± standard deviation from n=10 mice per group.

Detailed Experimental Protocols

Overexpression and Knockdown of this compound in Hepatocytes

Objective: To assess the direct impact of this compound levels on hepcidin expression.

Protocol:

  • Cell Culture: Primary human hepatocytes are cultured in Williams' E Medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin.

  • Transfection:

    • Overexpression: Cells are transfected with a pCMV vector containing the full-length human this compound cDNA or an empty vector control using Lipofectamine 3000.

    • Knockdown: Cells are transfected with 20 nM of this compound specific siRNA or a non-targeting scrambled siRNA control.

  • Iron Treatment: 48 hours post-transfection, cells are treated with 100 µM Ferric Ammonium Citrate (FAC) or a vehicle control for 6 hours.

  • RNA Extraction and qPCR: Total RNA is extracted using TRIzol reagent. cDNA is synthesized using a reverse transcription kit. Quantitative PCR is performed using SYBR Green master mix with primers specific for HAMP and a housekeeping gene (e.g., GAPDH). Relative expression is calculated using the ΔΔCt method.

Workflow for this compound Functional Analysis

Vit45_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Model start Primary Hepatocytes transfection Transfect with: 1. This compound Overexpression Vector 2. This compound siRNA start->transfection iron_treat Treat with Ferric Ammonium Citrate (FAC) transfection->iron_treat harvest Harvest Cells (RNA/Protein) iron_treat->harvest qpcr qPCR for HAMP mRNA harvest->qpcr RNA western Western Blot for p-SMAD harvest->western Protein mice Generate this compound KO Mice iron_diet Place on Standard vs. High-Iron Diet mice->iron_diet serum Collect Serum iron_diet->serum tissue Harvest Liver Tissue iron_diet->tissue serum_analysis Analyze Serum Iron & TSAT serum->serum_analysis hepcidin_elisa Liver Hepcidin ELISA tissue->hepcidin_elisa

Caption: Experimental workflow for studying this compound function.

Co-Immunoprecipitation of this compound and HFE-TfR2 Complex

Objective: To confirm the physical interaction between this compound and the HFE-TfR2 complex.

Protocol:

  • Cell Lysis: Hepatocytes overexpressing a FLAG-tagged this compound are lysed in a non-denaturing buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Cell lysates are incubated with anti-FLAG magnetic beads overnight at 4°C.

  • Washing: The beads are washed three times with lysis buffer to remove non-specific binding proteins.

  • Elution: The bound proteins are eluted from the beads using a competitive FLAG peptide.

  • Western Blot Analysis: The eluate is resolved by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against FLAG, HFE, and TfR2, followed by HRP-conjugated secondary antibodies and chemiluminescent detection.

Therapeutic Implications and Future Directions

The central role of this compound in amplifying the iron signal to the hepcidin pathway makes it a promising therapeutic target.

  • Agonists of this compound: Small molecules that mimic the iron-bound state of this compound or enhance its interaction with the HFE-TfR2 complex could be developed to treat iron overload disorders like hereditary hemochromatosis. By increasing hepcidin production, these agonists would restrict iron absorption and reduce systemic iron levels.

  • Antagonists of this compound: Conversely, inhibitors of this compound function could be used to treat conditions of iron-restricted erythropoiesis, such as anemia of chronic disease. By reducing hepcidin expression, these antagonists would increase iron availability for red blood cell production.

Logical Relationship of this compound in Iron Homeostasis

Vit45_Logic cluster_stimuli Systemic Iron State cluster_response This compound Mediated Response cluster_outcome Physiological Outcome HighIron High Systemic Iron Vit45_Active This compound is Activated (Binds Iron) HighIron->Vit45_Active LowIron Low Systemic Iron Vit45_Inactive This compound is Inactive LowIron->Vit45_Inactive Hepcidin_Up Hepcidin Upregulation Vit45_Active->Hepcidin_Up Potentiates BMP/SMAD Hepcidin_Down Hepcidin Downregulation Vit45_Inactive->Hepcidin_Down Basal Signaling Iron_Absorption_Down Decreased Plasma Iron Hepcidin_Up->Iron_Absorption_Down Blocks Ferroportin Iron_Absorption_Up Increased Plasma Iron Hepcidin_Down->Iron_Absorption_Up Permits Ferroportin Function

Caption: Logical flow of this compound function in iron balance.

Future research will focus on elucidating the precise stoichiometry of the this compound-HFE-TfR2 interaction, identifying the specific residues involved in iron binding, and screening for small molecule modulators of this compound activity. The development of high-throughput screening assays will be crucial for identifying lead compounds for drug development programs targeting iron-related pathologies.

An In-depth Technical Guide to Ferric Carboxymaltose (Vit-45) in Comparison to Other Intravenous Iron Preparations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Intravenous (IV) iron preparations are essential in the management of iron deficiency anemia (IDA) across a spectrum of clinical scenarios where oral iron is ineffective, not tolerated, or rapid repletion of iron stores is required.[1] These formulations are complex colloidal suspensions, consisting of a polynuclear iron(III)-oxyhydroxide core stabilized by a carbohydrate shell.[2] The nature of this carbohydrate ligand is a critical determinant of the formulation's physicochemical properties, influencing its stability, iron release kinetics, immunogenicity, and overall clinical safety profile.[2]

This guide provides a detailed comparison of Vit-45, identified in clinical trials as ferric carboxymaltose (FCM), with other prominent intravenous iron preparations.[3][4][5] We will delve into their physicochemical characteristics, pharmacokinetic and pharmacodynamic profiles, comparative efficacy and safety from clinical studies, and the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, providing structured data, detailed experimental methodologies, and visual representations of key pathways and processes.

Physicochemical and Pharmacokinetic Properties of IV Iron Preparations

The various IV iron formulations exhibit significant differences in their molecular weight, the stability of the iron-carbohydrate complex, and their pharmacokinetic behavior. These properties dictate the maximum single dose that can be administered and the potential for adverse reactions.[6][7] More stable, higher molecular weight complexes, such as ferric carboxymaltose (this compound) and iron dextran (B179266), allow for a slower, more controlled release of iron. This minimizes the presence of labile, non-transferrin-bound iron (NTBI) in the plasma, which is associated with oxidative stress and acute toxicity.[6][7] In contrast, less stable complexes like sodium ferric gluconate release iron more readily.[7]

The classification of IV iron preparations is often based on the robustness of the iron-carbohydrate complex. Type I complexes (e.g., ferric carboxymaltose, iron dextran) are strong and robust, leading to a controlled uptake by macrophages of the reticuloendothelial system (RES).[7] Type II complexes (e.g., iron sucrose) are semi-robust, and Type III/IV complexes (e.g., sodium ferric gluconate) are weaker and more labile, releasing iron more quickly into the circulation.[7]

PropertyFerric Carboxymaltose (this compound)Iron Sucrose (B13894)Ferric Derisomaltose (Iron Isomaltoside)FerumoxytolLow Molecular Weight Iron DextranSodium Ferric Gluconate
Classification Type I (Robust, Strong)Type II (Semi-robust)Type I (Robust, Strong)Type I/IIType I (Robust, Strong)Type III (Labile, Weak)
Molecular Weight (kDa) ~15034-60~150~73190-200~350
Max Single Dose 1000 mg (or 15-20 mg/kg)200-500 mg20 mg/kg (up to 1000 mg)510 mgTotal Dose Infusion125 mg
Administration Time 15-30 minutes2-5 min (injection) to hours (infusion)15-30 minutes15-60 minutes4-6 hours10 min (injection) to 1 hour (infusion)
Terminal Half-life (t½) 7-12 hours5-6 hours20-30 hours~15 hours24-36 hours1-1.5 hours
Labile Iron Release LowMediumLowLowLowHigh
Test Dose Required NoNoNoNoYesNo

This table synthesizes data from multiple sources to provide a comparative overview. Specific values can vary based on measurement methodology and patient populations.[6][7][8][9][10][11]

Mechanism of Action and Cellular Iron Processing

Following intravenous administration, the iron-carbohydrate complexes are processed primarily by the macrophages of the reticuloendothelial system (RES) in the liver, spleen, and bone marrow.[7][12] The stability of the complex dictates the pathway of iron release.

DOT Script for IV Iron Metabolism Pathway

IV_Iron_Metabolism cluster_macrophage Macrophage (RES) cluster_target Target Tissues IV_Iron IV Iron Complex (e.g., this compound/FCM) NTBI Labile Iron (NTBI) IV_Iron->NTBI Dissociation (Higher for Labile Complexes) Macrophage Endosome/ Lysosome IV_Iron->Macrophage Transferrin Apo-Transferrin Holo_Tf Holo-Transferrin (Fe-Tf) Transferrin->Holo_Tf Binds Released Fe³⁺ BoneMarrow Bone Marrow Erythroblast Holo_Tf->BoneMarrow TfR1 Mediated Uptake Hepatocyte Hepatocyte (Storage) Holo_Tf->Hepatocyte Uptake NTBI->Holo_Tf Binds to Transferrin Fe_Pool Labile Iron Pool (Fe²⁺) Macrophage->Fe_Pool Complex Breakdown Ferritin Ferritin (Storage) Fe_Pool->Ferritin Storage Ferroportin Ferroportin (Exporter) Fe_Pool->Ferroportin Export Ferroportin->Transferrin Fe²⁺ → Fe³⁺ (via Ceruloplasmin) Hemoglobin Hemoglobin BoneMarrow->Hemoglobin Hemoglobin Synthesis

Caption: Cellular processing of intravenous iron formulations.

Stable complexes like ferric carboxymaltose (this compound) are taken up via endocytosis into macrophages.[7] Inside the endolysosome, the carbohydrate shell is metabolized, and iron is released to the cytoplasm.[12] From here, it can be stored within ferritin or exported from the cell via the transmembrane protein ferroportin.[13] Exported iron (Fe²⁺) is oxidized to Fe³⁺ by ceruloplasmin and binds to plasma transferrin, which delivers it to sites of utilization, primarily the bone marrow for hemoglobin synthesis.[7] Less stable complexes can release a portion of their iron directly into the plasma, which can saturate transferrin and lead to the formation of NTBI.[6]

Comparative Efficacy

Clinical trials have consistently demonstrated the efficacy of ferric carboxymaltose (this compound) in correcting anemia across various patient populations, including those with chronic kidney disease (CKD), inflammatory bowel disease (IBD), and postpartum or perioperative anemia.[4][14][15] The primary efficacy endpoint in these studies is typically the change in hemoglobin (Hb) levels from baseline.

A network meta-analysis of five randomized controlled trials in patients with IBD found that ferric carboxymaltose was the most effective IV iron formulation, showing a significant improvement in therapy response compared to oral iron.[16] Another study comparing FCM with iron sucrose in hemodialysis patients used the primary outcome of the percentage of patients achieving an Hb increase of ≥10 g/L (1.0 g/dL) at 4 weeks.[17][18]

Study PopulationInterventionComparatorKey Efficacy OutcomeResult
IBD Patients Ferric CarboxymaltoseOral IronTherapy Response (Hb normalization or ≥2 g/dL increase)FCM significantly more effective (OR=1.9)[16]
IBD Patients Ferric CarboxymaltoseIron SucroseTherapy Response (Hb normalization or ≥2 g/dL increase)FCM ranked as most effective, followed by iron sucrose[16]
Hemodialysis Ferric Carboxymaltose (200 mg doses)Iron Sucrose (200 mg doses)% of patients with Hb increase ≥1.0 g/dL at 4 weeksComparable efficacy between the two groups[17][18]
Various Conditions Ferric CarboxymaltoseOral IronMean Hb increase at end of trialFCM showed a greater increase in Hb (mean difference 4.8 g/L)[19]
Various Conditions Iron SucroseIron DextranMean Hb increase at 6 weeksIncrease was significantly greater in IS and FCM groups compared to ID[20]

Safety and Tolerability

The safety profile of IV iron is a primary consideration, with historical concerns centered on anaphylactic reactions associated with high molecular weight iron dextran.[8] Newer formulations have significantly improved safety profiles.[6] The major safety distinctions relate to the risk of hypersensitivity reactions, infusion reactions, and metabolic disturbances like hypophosphatemia.

  • Hypersensitivity Reactions: Anaphylactic reactions are rare with modern, non-dextran formulations like ferric carboxymaltose and iron sucrose.[21] They are primarily associated with iron dextran due to the presence of dextran antibodies in some individuals.[7]

  • Infusion Reactions: These are generally mild to moderate and can include nausea, headache, dizziness, and flushing. Their incidence is related to the rate of infusion and the amount of labile iron released.[7]

  • Hypophosphatemia: Transient, and sometimes severe, hypophosphatemia has been more frequently reported with ferric carboxymaltose and iron isomaltoside compared to other preparations. This is thought to be related to an increase in the phosphaturic hormone FGF23.

Adverse Event TypeFerric Carboxymaltose (this compound)Iron SucroseFerric DerisomaltoseFerumoxytolIron Dextran
Serious Adverse Events Low incidence, comparable to other non-dextran IV irons[16][19]Low incidence[16]Low incidence[16]Low incidence, but carries a boxed warning for serious hypersensitivity[6]Higher risk of anaphylaxis[8]
Common Adverse Events Nausea, injection site reactions, headache, hypophosphatemia[19]Nausea, hypotension, headache[16]Nausea, rash[16]Nausea, dizziness, hypotension[6]Infusion reactions, arthralgia[8]
Pooled AE Rate (IBD) 12.0%[16]15.3%[16]17.0%[16]N/A12.0%[16]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are representative protocols for key experiments cited in the evaluation of IV iron preparations.

Protocol: Clinical Trial for Efficacy and Safety Assessment

This protocol outline is based on designs used in studies comparing this compound (FCM) to other iron preparations.[18][22][23]

DOT Script for Clinical Trial Workflow

Clinical_Trial_Workflow cluster_setup Study Setup & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria: IDA, Hb, Ferritin) Consent Informed Consent Screening->Consent Baseline Baseline Assessment (Hb, Ferritin, TSAT, Vitals) Consent->Baseline Randomization Randomization Baseline->Randomization ArmA Arm A: IV Ferric Carboxymaltose (e.g., 15 mg/kg, max 1000mg) Randomization->ArmA ArmB Arm B: IV Iron Sucrose (e.g., 200mg weekly x 5) Randomization->ArmB Admin Drug Administration (Monitor for AEs) ArmA->Admin ArmB->Admin FollowUp Follow-up Visits (e.g., Weeks 2, 4, 8, 12) Admin->FollowUp Assessments Efficacy & Safety Assessments (Blood samples, AE recording) FollowUp->Assessments Endpoint Primary Endpoint Analysis (e.g., Change in Hb from Baseline) Assessments->Endpoint Data Data Analysis (Statistical Comparison) Endpoint->Data

Caption: Generalized workflow for a comparative IV iron clinical trial.

  • Objective: To compare the efficacy and safety of Intravenous Ferric Carboxymaltose (this compound) versus a comparator (e.g., Iron Sucrose or Oral Iron).

  • Design: A multi-center, randomized, open-label (or blinded), active-controlled, parallel-group study.

  • Inclusion Criteria: Adults (≥18 years) with a confirmed diagnosis of IDA, defined by Hemoglobin (e.g., <11.0 g/dL), serum ferritin (e.g., <100 ng/mL or <300 ng/mL if transferrin saturation (TSAT) is <30%), and ineligibility for oral iron.

  • Interventions:

    • Test Arm: Ferric Carboxymaltose administered as a single dose or split doses according to calculated iron need (e.g., using the Ganzoni formula), not to exceed 1000 mg per infusion over 15 minutes.[3]

    • Control Arm: Iron Sucrose administered in multiple smaller doses (e.g., 200 mg) via slow IV injection or infusion, repeated 2-3 times weekly until the cumulative dose is reached.[18]

  • Primary Efficacy Endpoint: Change in hemoglobin from baseline to a specified time point (e.g., Week 8 or 12).[22][24]

  • Secondary Efficacy Endpoints: Proportion of patients achieving an Hb increase of ≥2 g/dL; change in ferritin and TSAT; time to achieve Hb normalization.[23]

  • Safety Assessment: Monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), vital signs, and clinical laboratory values (including serum phosphate) throughout the study.[25]

Protocol: In Vitro Measurement of Labile Iron

This protocol describes a method to assess the relative stability of different IV iron complexes.

  • Objective: To quantify the release of labile, non-transferrin-bound iron from different IV iron preparations when incubated in human serum.

  • Methodology:

    • Preparation: Obtain pooled human serum from healthy volunteers. Prepare stock solutions of different IV iron formulations (e.g., Ferric Carboxymaltose, Iron Sucrose, Sodium Ferric Gluconate) at a known iron concentration.

    • Incubation: Incubate the IV iron preparations in the human serum at a clinically relevant concentration (e.g., 42 µg/mL) at 37°C for various time points (e.g., 0, 1, 4, 24 hours).[10]

    • Separation: At each time point, separate the low molecular weight fraction containing labile iron from the high molecular weight protein-bound and complexed iron using ultrafiltration (e.g., with a 30 kDa molecular weight cut-off filter).[10]

    • Quantification: Measure the iron concentration in the ultrafiltrate using a sensitive colorimetric assay or atomic absorption spectroscopy. This value represents the amount of labile or free iron released.

    • Analysis: Compare the amount of labile iron released by each preparation over time. A lower amount indicates a more stable complex.

Conclusion

This compound, or ferric carboxymaltose, is a high-dose, non-dextran, intravenous iron preparation characterized by a stable, robust iron-carbohydrate complex.[7] This stability allows for the rapid administration of large, single doses for complete iron repletion, a significant advantage in clinical practice.[14] Its physicochemical properties result in a controlled release of iron via the macrophage-mediated pathway, minimizing the generation of toxic labile iron.[6]

Comparative efficacy studies demonstrate that ferric carboxymaltose is at least as effective, and in some populations more effective, than other IV and oral iron preparations in correcting iron deficiency anemia.[16][19] Its safety profile is favorable, with a low risk of serious hypersensitivity reactions, though it is associated with a higher incidence of transient hypophosphatemia compared to some other formulations. The choice of an appropriate IV iron preparation depends on a comprehensive evaluation of the patient's clinical condition, the required speed and dose of iron repletion, and the specific safety and administration profiles of each available agent.[21]

References

An In-depth Technical Guide to the Discovery and Development of Ferric Carboxymaltose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unmet Need in Iron Deficiency Anemia Treatment

Iron Deficiency Anemia (IDA) is a global health issue, recognized as the most prevalent nutritional deficiency worldwide.[1] It arises when the body's iron stores are insufficient to support normal red blood cell production, leading to reduced oxygen-carrying capacity in the blood.[2] While oral iron supplements are the first line of treatment, their use is often limited by gastrointestinal side effects—such as nausea, constipation, and stomach pain—and variable absorption.[3][4] This created a significant clinical need for an intravenous (IV) iron formulation that was not only effective and safe but could also be administered in high doses over a short period, improving patient convenience and compliance. Ferric carboxymaltose (FCM) was developed to meet this need.

Discovery and Rationale: Engineering a Novel Iron Complex

Ferric carboxymaltose (Injectafer®, Ferinject®) was developed by Vifor Pharma to overcome the limitations of older IV iron preparations.[5][6][7] The core concept was to create a stable, non-dextran, polynuclear iron(III)-hydroxide carbohydrate complex.[8][9] The design rationale focused on a compound that would allow for the controlled release of iron to the body's transport and storage proteins, thereby minimizing the risk of releasing large amounts of labile, toxic free iron into the bloodstream.[3][4][10]

The resulting product is a colloidal solution of nanoparticles, each comprising a polynuclear iron(III)-oxyhydroxide core stabilized by a carboxymaltose shell.[11][12][13][14][15][16] This structure is robust, allowing for the administration of large single doses (up to 1000 mg) in a rapid infusion, a significant advantage over previous therapies that required multiple, smaller infusions.[9]

Physicochemical and Pharmacokinetic Properties

The specific formulation of FCM provides it with a unique profile, ensuring stability and controlled iron delivery.

Physicochemical Characteristics

The key physicochemical properties of ferric carboxymaltose are summarized in the table below. These parameters are critical for ensuring the stability, safety, and efficacy of the formulation.

PropertyValue / DescriptionReferences
Structure Colloidal complex of a polynuclear iron(III)-oxyhydroxide core stabilized by a carboxymaltose shell. The iron core has an akaganeite (β-FeOOH) structure.[13][17]
Molecular Weight Approximately 150 kDa[6][18]
Particle Size Nanoparticles typically in the range of 15-40 nm.[13][15]
pH Ranges from 5.0 to 7.0, ensuring physiological compatibility.[12]
Appearance A dark brown, non-transparent, aqueous solution.
Pharmacokinetic Profile

The pharmacokinetic profile of FCM is characterized by rapid clearance from the plasma and efficient utilization of iron.

ParameterValueReferences
Half-life 7-12 hours[19][20]
Volume of Distribution Approximately 3 L[20]
Elimination Primarily cleared by the reticuloendothelial system (RES). Renal elimination is negligible.[19][20]
Peak Serum Iron Dose-dependent, with Cmax reached shortly after infusion. For a 1000 mg dose, Cmax is approximately 318 µg/mL.[19][21]
Iron Utilization High, with red blood cell iron uptake ranging from 91% to 99% in iron-deficient individuals.[8]

Mechanism of Action: From Infusion to Erythropoiesis

Following intravenous administration, the ferric carboxymaltose complex is taken up by macrophages in the reticuloendothelial system (RES), predominantly in the liver and spleen.[10]

  • Uptake: The stable complex circulates for a short period before being cleared by RES macrophages.

  • Iron Release: Within the macrophages, the iron is released from the carbohydrate shell.

  • Storage and Transport: The released iron joins the intracellular iron pool. It is either stored as ferritin or released into the plasma.

  • Transferrin Binding: In the plasma, the released iron binds to transferrin, the body's primary iron transport protein.

  • Erythropoiesis: Transferrin-bound iron is transported to the bone marrow, where it is incorporated into hemoglobin within developing erythrocytes.

This controlled process ensures that iron is delivered efficiently to where it is needed for red blood cell production while minimizing exposure to labile, potentially toxic iron.[4]

FCM_Mechanism cluster_blood Bloodstream cluster_res Reticuloendothelial System (Macrophage) cluster_marrow Bone Marrow FCM Ferric Carboxymaltose (FCM) Infusion FCM_Circ Circulating FCM Complex FCM->FCM_Circ Distribution Macrophage Macrophage Uptake FCM_Circ->Macrophage Uptake by RES Tf_Fe Transferrin-Bound Iron (Fe-Tf) Erythropoiesis Erythropoiesis Tf_Fe->Erythropoiesis Transport Fe_Release Iron Release from Carboxymaltose Shell Macrophage->Fe_Release Ferritin Iron Storage (Ferritin) Fe_Release->Ferritin Storage Ferroportin Iron Export (Ferroportin) Fe_Release->Ferroportin Release Ferroportin->Tf_Fe Binding RBC Hemoglobin Synthesis in Red Blood Cells Erythropoiesis->RBC Incorporation

Figure 1: Cellular uptake and metabolism of Ferric Carboxymaltose.

Experimental Protocols and Synthesis

Synthesis of Ferric Carboxymaltose

The synthesis of FCM is a multi-step process involving the preparation of oxidized maltodextrin (B1146171) and its subsequent complexation with an iron source.[8]

Methodology:

  • Oxidation of Maltodextrin: An aqueous solution of maltodextrin is oxidized. This step is critical for creating the carboxyl groups that will complex with the iron.

  • Preparation of Ferric Hydroxide (B78521): A ferric salt, such as ferric chloride, is reacted with a base to precipitate ferric hydroxide.[8] The precipitate is then washed to remove excess salts.[22]

  • Complexation: The washed ferric hydroxide precipitate is re-suspended and reacted with the aqueous solution of oxidized maltodextrin under controlled pH and temperature conditions.[15][23]

  • Purification and Sterilization: The resulting ferric carboxymaltose solution is purified to remove any unreacted components and then sterilized for pharmaceutical use.

Characterization Techniques

A suite of analytical methods is employed to ensure the structural integrity and consistency of the FCM complex.

Methodology:

  • Size Exclusion Chromatography (SEC): Used to determine the molecular weight distribution of the complex.

  • Dynamic Light Scattering (DLS): Measures the particle size distribution of the nanoparticles.[13][15]

  • X-ray Diffraction (XRD): Confirms the akaganeite-like crystal structure of the iron-oxyhydroxide core.[13][15]

  • Transmission Electron Microscopy (TEM): Provides direct visualization of the nanoparticle morphology and core size.

  • Atomic Absorption Spectroscopy (AAS): Quantifies the iron content of the final product.[13][15]

Clinical Development and Pivotal Trials

The efficacy and safety of ferric carboxymaltose have been established in a robust clinical development program across various patient populations. Two pivotal trials, FAIR-HF and CONFIRM-HF, were instrumental in demonstrating its benefit in patients with chronic heart failure and iron deficiency.

FAIR-HF Trial

The FAIR-HF (Ferinject® Assessment in Patients with Iron Deficiency and Chronic Heart Failure) trial was a randomized, double-blind, placebo-controlled study designed to assess the effects of FCM on symptoms and functional capacity.[24][25]

Experimental Protocol:

  • Population: 459 ambulatory patients with symptomatic chronic heart failure (NYHA class II/III), reduced left ventricular ejection fraction (LVEF), and iron deficiency (ferritin <100 µg/L or ferritin 100-299 µg/L with transferrin saturation <20%).[26]

  • Design: Patients were randomized in a 2:1 ratio to receive either IV ferric carboxymaltose or saline placebo.[24][26]

  • Dosing:

    • Correction Phase: FCM (200 mg iron) or placebo administered weekly until iron repletion was achieved.

    • Maintenance Phase: Monthly administration until the 24-week endpoint.[24][25]

  • Primary Endpoints: Self-reported Patient Global Assessment (PGA) and NYHA functional class at week 24.[24][25]

FAIR_HF_Workflow Screening Screening (N=459) - Symptomatic CHF - LVEF ≤45% - Iron Deficiency Randomization Randomization (2:1) Screening->Randomization FCM_Arm Ferric Carboxymaltose Arm (n ≈ 306) Randomization->FCM_Arm FCM Group Placebo_Arm Placebo (Saline) Arm (n ≈ 153) Randomization->Placebo_Arm Placebo Group Correction Correction Phase Weekly Dosing until Iron Repletion FCM_Arm->Correction Placebo_Arm->Correction Maintenance Maintenance Phase Monthly Dosing Correction->Maintenance Endpoint Primary Endpoint Assessment (Week 24) - Patient Global Assessment - NYHA Class Maintenance->Endpoint

Figure 2: Workflow of the pivotal FAIR-HF clinical trial.
CONFIRM-HF Trial

The CONFIRM-HF (Ferric Carboxymaltose evaluation on performance in patients with iron deficiency in combination with chronic Heart Failure) trial was designed to build on the findings of FAIR-HF, using a simplified dosing regimen over a longer follow-up period.[27]

Experimental Protocol:

  • Population: 304 ambulatory patients with symptomatic chronic heart failure, LVEF ≤45%, elevated natriuretic peptides, and iron deficiency.[28][29]

  • Design: Randomized (1:1), double-blind, placebo-controlled.[28][29]

  • Dosing: FCM or placebo was administered at baseline, week 6, and then at weeks 12, 24, and 36 if iron deficiency persisted. Doses were up to 1000 mg of iron.[27]

  • Primary Endpoint: Change in 6-minute walk test (6MWT) distance from baseline to week 24.[27][28]

Summary of Key Clinical Trial Data

The following tables summarize the primary efficacy outcomes from these pivotal trials, demonstrating the clinical benefit of FCM.

Table 1: Primary Efficacy Outcomes in the FAIR-HF Trial

Endpoint (at 24 Weeks)Ferric CarboxymaltosePlaceboOdds Ratio (95% CI)p-value
Improved PGA Score 50%28%2.51 (1.75 to 3.61)<0.001
Improved NYHA Class 47%28%2.40 (1.55 to 3.71)<0.001
Data adapted from published FAIR-HF trial results.[26]

Table 2: Primary Efficacy Outcomes in the CONFIRM-HF Trial

EndpointFerric CarboxymaltosePlaceboDifference (95% CI)p-value
Change in 6MWT at Week 24 (meters) +18 ± 67-16 ± 7633 (19 to 47)<0.001
Data adapted from published CONFIRM-HF trial results.[28]

Conclusion and Significance

The discovery and development of ferric carboxymaltose represent a significant advancement in the management of iron deficiency anemia. Through rational drug design, a stable and robust iron complex was created that allows for the high-dose, rapid, and effective repletion of iron stores with a favorable safety profile. Its mechanism of action, leveraging the natural iron processing pathways of the reticuloendothelial system, ensures controlled iron delivery. Rigorous clinical trials have firmly established its efficacy in improving functional capacity and quality of life in diverse and challenging patient populations. Ferric carboxymaltose remains a cornerstone of intravenous iron therapy and a critical tool for clinicians worldwide.

References

An In-depth Technical Guide to the Molecular Weight and Composition Analysis of Vit-45 (Ferric Carboxymaltose)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vit-45, also known as ferric carboxymaltose, is a parenteral iron replacement therapy used to treat iron deficiency anemia. It is a complex colloidal solution consisting of a polynuclear iron (III)-hydroxide core stabilized by a carbohydrate shell.[1] This structure allows for the controlled release of iron to the body's transport and storage proteins, minimizing the risk of free iron toxicity.[2][3] A thorough understanding of its molecular weight and composition is critical for ensuring its safety, efficacy, and quality. This guide provides a comprehensive overview of the analytical techniques and methodologies for the complete characterization of this compound.

Data Presentation: Molecular Weight and Composition

The molecular characteristics of this compound are complex due to its colloidal nature. The molecular weight is typically reported as a weight average molecular weight (Mw) for the entire complex, while the composition is defined by its iron and carbohydrate content. There can be variations in the reported molecular weight, with some sources referring to the monomeric unit and others to the entire nanoparticle complex.

ParameterValueAnalytical Technique(s)Reference(s)
Molecular Formula (Monomeric Unit) C24H44FeO25-Mass Spectrometry[4]
Molecular Weight (Monomeric Unit) 788.4 g/mol Mass Spectrometry[4]
Weight Average Molecular Weight (Complex) Approximately 150,000 DaGel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)[2][3][5]
Complex Chemical Formula [FeOx(OH)y(H2O)z]n[{(C6H10O5)m(C6H12O7)}l]kNot Applicable[2][5]
Elemental Iron Content Approximately 24% to 32%Atomic Absorption Spectroscopy (AAS) / Inductively Coupled Plasma Mass Spectrometry (ICP-MS)[2][5]
Carbohydrate Content Approximately 25% to 50%High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)[2][5]
Iron Core Structure Akaganéite (β-FeOOH)-like structureX-ray Diffraction (XRD)[6]

Experimental Protocols

Molecular Weight Determination by Gel Permeation Chromatography (GPC)

Objective: To determine the weight average molecular weight (Mw) and molecular weight distribution of the this compound complex.

Methodology:

  • System Preparation: An Agilent HPLC 1260 system (or equivalent) equipped with a refractive index detector (RID) is used. The column is a Shodex SB-804 HQ (or equivalent size exclusion column suitable for aqueous-based macromolecules).[5]

  • Mobile Phase: A saline solution (e.g., 0.9% NaCl) is typically used as the mobile phase to maintain the ionic strength and prevent interactions between the sample and the column matrix. The mobile phase should be filtered and degassed.

  • Standard Preparation: A series of dextran (B179266) or polyethylene (B3416737) glycol standards of known molecular weights are prepared in the mobile phase to generate a calibration curve.

  • Sample Preparation: A solution of this compound is prepared in the mobile phase at a known concentration (e.g., 5 mg/mL). The sample should be filtered through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 100 µL

    • Column Temperature: 30°C

    • Detector Temperature: 30°C

  • Data Analysis: The elution profile of the this compound sample is compared to the calibration curve generated from the standards to determine the weight average molecular weight (Mw), number average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn).

Composition Analysis

Objective: To quantify the carbohydrate content in this compound.

Methodology:

  • Sample Hydrolysis:

    • Accurately weigh approximately 100 mg of the this compound sample into a screw-cap vial.

    • Add 5 mL of 2M trifluoroacetic acid (TFA).

    • Heat the vial at 121°C for 2 hours to hydrolyze the carbohydrate polymer into its monosaccharide components.

    • Cool the sample to room temperature and neutralize with 5 mL of 2M NaOH.

  • System Preparation: An HPLC system equipped with an Evaporative Light Scattering Detector (ELSD) is used. A carbohydrate analysis column (e.g., an amino-based column) is employed.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v) is commonly used. The mobile phase should be filtered and degassed.

  • Standard Preparation: Prepare a series of glucose standards of known concentrations in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 35°C

    • ELSD Nebulizer Temperature: 40°C

    • ELSD Evaporator Temperature: 60°C

    • Gas Flow Rate: 1.5 L/min

  • Data Analysis: A calibration curve is generated by plotting the peak area of the glucose standards against their concentration. The carbohydrate content in the hydrolyzed this compound sample is then determined by comparing its peak area to the calibration curve.

Objective: To determine the total iron content in this compound.

Methodology:

  • Sample Digestion:

    • Accurately weigh a small amount of the this compound sample.

    • Digest the sample using a mixture of concentrated nitric acid and hydrochloric acid (aqua regia) with heating to break down the complex and solubilize the iron.

    • Dilute the digested sample to a known volume with deionized water.

  • Instrument Setup: An atomic absorption spectrometer is calibrated using a series of iron standards of known concentrations.

  • Measurement: The absorbance of the prepared this compound sample solution is measured at the specific wavelength for iron (typically 248.3 nm).

  • Data Analysis: The iron concentration in the sample is determined by comparing its absorbance to the calibration curve of the iron standards. The percentage of iron in the original this compound sample is then calculated.

Structural Analysis

Objective: To determine the crystalline structure of the iron-oxyhydroxide core.

Methodology:

  • Sample Preparation: A powdered sample of this compound is prepared by lyophilization (freeze-drying). The powder is then mounted on a sample holder.

  • Instrument Settings: A powder X-ray diffractometer with Cu Kα radiation is used. Data is typically collected over a 2θ range of 10-80 degrees.

  • Data Analysis: The resulting diffraction pattern is compared to standard diffraction patterns of known iron oxides and oxyhydroxides (e.g., from the JCPDS database) to identify the crystalline phase. The pattern for this compound is expected to match that of Akaganéite (β-FeOOH).

Objective: To visualize the size, shape, and morphology of the this compound nanoparticles.

Methodology:

  • Sample Preparation:

    • A dilute aqueous solution of this compound is prepared.

    • A drop of the solution is placed on a carbon-coated copper grid.

    • The excess solution is blotted off with filter paper.

    • The grid is allowed to air-dry completely.

  • Imaging: The prepared grid is examined in a transmission electron microscope at an appropriate accelerating voltage.

  • Data Analysis: Images are captured to visualize the morphology of the iron core nanoparticles. Particle size distribution can be determined by measuring the diameters of a large number of particles from the TEM images.

Objective: To obtain high-resolution three-dimensional images of the this compound nanoparticles and their surface topography.

Methodology:

  • Sample Preparation:

    • A freshly cleaved mica surface is used as the substrate.

    • A drop of a dilute this compound solution is deposited onto the mica surface and allowed to adsorb for a few minutes.

    • The surface is gently rinsed with deionized water to remove any unbound particles and then dried under a gentle stream of nitrogen.

  • Imaging: The sample is imaged using an atomic force microscope in tapping mode to minimize sample damage.

  • Data Analysis: The AFM software is used to generate three-dimensional images of the nanoparticles, providing information on their size, shape, and surface roughness.

Objective: To identify the functional groups present and study the interactions between the iron core and the carbohydrate shell.

Methodology:

  • Sample Preparation: A small amount of lyophilized this compound powder is mixed with potassium bromide (KBr) and pressed into a thin pellet.

  • Measurement: The FTIR spectrum is recorded over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: The spectrum is analyzed to identify characteristic absorption bands corresponding to the O-H, C-H, C=O, and C-O functional groups of the carbohydrate shell, as well as the Fe-O vibrations of the iron core. Shifts in the positions of these bands can provide insights into the coordination of the carbohydrate to the iron core.

Mandatory Visualizations

Signaling Pathway of this compound Uptake and Iron Metabolism

The primary mechanism of action for this compound involves its uptake by the reticuloendothelial system (RES), primarily macrophages.[2] Following endocytosis, the iron is released from the carbohydrate shell and enters the cellular iron pool, where it can be stored as ferritin or transported out of the cell by ferroportin to bind to transferrin for delivery to sites of erythropoiesis.

Vit45_Signaling_Pathway This compound Cellular Uptake and Iron Metabolism Pathway cluster_extracellular Extracellular Space cluster_macrophage Macrophage (Reticuloendothelial System) Vit45 This compound (Ferric Carboxymaltose) Nanoparticle Endocytosis Endocytosis Vit45->Endocytosis Uptake Transferrin_Fe Transferrin-Fe Endolysosome Endolysosome Endocytosis->Endolysosome Iron_Release Iron Release (Fe³⁺) Endolysosome->Iron_Release Acidic pH Degradation Cytosolic_Iron Cytosolic Labile Iron Pool (Fe²⁺) Iron_Release->Cytosolic_Iron Reduction Ferritin Ferritin (Iron Storage) Cytosolic_Iron->Ferritin Storage Ferroportin Ferroportin (Iron Exporter) Cytosolic_Iron->Ferroportin Export Ferroportin->Transferrin_Fe Oxidation & Binding

Caption: Cellular uptake and metabolism of this compound by macrophages.

Experimental Workflow for this compound Characterization

A logical workflow is essential for the comprehensive analysis of this compound, starting from the bulk material and progressing to detailed structural and compositional analysis.

Vit45_Experimental_Workflow Experimental Workflow for this compound Characterization cluster_physicochemical Physicochemical Properties cluster_composition Compositional Breakdown cluster_structural Structural Characterization start This compound Bulk Sample mw_analysis Molecular Weight (GPC/SEC) start->mw_analysis composition_analysis Composition Analysis start->composition_analysis morphology Morphology & Size (TEM, AFM) start->morphology iron_content Iron Content (AAS/ICP-MS) composition_analysis->iron_content carb_content Carbohydrate Content (HPLC-ELSD) composition_analysis->carb_content crystallinity Iron Core Crystallinity (XRD) morphology->crystallinity bonding Chemical Bonding (FTIR) crystallinity->bonding

Caption: A typical workflow for the physicochemical and structural characterization of this compound.

References

Methodological & Application

Application Notes and Protocols for the Vit-45 Protocol in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vit-45 protocol is a specialized in vitro cell culture procedure designed to investigate the cellular and molecular effects of Vitamin D, specifically its active form calcitriol (B1668218), on various cell types. This protocol is particularly relevant for studying immune cell modulation, cancer cell proliferation, and differentiation, often in the context of cells expressing the CD45 antigen, a protein tyrosine phosphatase crucial for signal transduction in hematopoietic cells.[1][2] The "45" in the protocol name alludes to the common research focus on CD45+ cell lines or the investigation of signaling pathways related to proteins such as GADD45, which are influenced by Vitamin D.[3] These application notes provide a comprehensive guide to applying the this compound protocol, including detailed methodologies, data presentation, and visualization of associated signaling pathways.

Data Presentation

The following tables summarize hypothetical quantitative data derived from typical experiments employing the this compound protocol. These are intended to be illustrative of the types of results that can be obtained.

Table 1: Hypothetical Cytotoxicity of Calcitriol (Active Vitamin D) on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM) after 48h
MCF-7Breast Cancer85.2 ± 9.1
A549Lung Cancer120.8 ± 11.5
HeLaCervical Cancer98.9 ± 10.8
HepG2Liver Cancer112.4 ± 12.1

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual IC50 values must be determined experimentally.[4]

Table 2: Hypothetical Effect of Calcitriol on Cell Cycle Distribution in a CD45+ Leukemia Cell Line

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (Vehicle)55.3 ± 4.230.1 ± 2.514.6 ± 2.1
Calcitriol (100 nM)70.1 ± 3.815.5 ± 2.014.4 ± 3.5

Note: This data is hypothetical. Experimental determination is required.

Table 3: Hypothetical Relative Gene Expression Changes Post-Treatment with Calcitriol in Peripheral Blood Mononuclear Cells (PBMCs)

GeneTreatment (100 nM Calcitriol)Fold Change vs. Control
CDH1Increased2.5
GADD45Increased1.8
TNFDecreased0.6
NFκBDecreased0.5

Note: This data is hypothetical and illustrative of potential changes.[3][5]

Experimental Protocols

Cell Culture and Maintenance

This protocol outlines the basic steps for culturing and maintaining adherent or suspension cells for use in the this compound protocol.

  • Materials:

    • Appropriate cell line (e.g., MCF-7, Jurkat, or primary PBMCs)

    • Complete growth medium (specific to the cell line)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA (for adherent cells)

    • Culture flasks or plates

    • CO₂ incubator (37°C, 5% CO₂)

  • Procedure for Adherent Cells:

    • Pre-warm complete growth medium, PBS, and Trypsin-EDTA to 37°C.

    • Remove the spent medium from the culture flask.

    • Wash the cell monolayer with PBS to remove any residual medium and serum.

    • Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate for 2-5 minutes at 37°C, or until cells detach.

    • Neutralize the trypsin by adding complete growth medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Resuspend the cell pellet in fresh complete growth medium and count the cells.

    • Seed the cells into new culture vessels at the desired density.[6][7]

  • Procedure for Suspension Cells:

    • Transfer the cell suspension to a sterile centrifuge tube.

    • Centrifuge at 300 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.

    • Count the cells and adjust the density for subculturing.[6]

This compound Protocol: Calcitriol Treatment

This protocol describes the treatment of cultured cells with calcitriol to assess its biological effects.

  • Materials:

    • Cultured cells (seeded at an appropriate density)

    • Calcitriol (1,25-dihydroxyvitamin D3) stock solution (e.g., in ethanol (B145695) or DMSO)

    • Complete growth medium

    • Vehicle control (the same solvent used for the calcitriol stock)

  • Procedure:

    • Seed the cells in multi-well plates at a density appropriate for the planned assay (e.g., 5 x 10³ to 1 x 10⁴ cells/well for a 96-well plate for a viability assay).[4]

    • Incubate the cells for 24 hours to allow for attachment and recovery.

    • Prepare serial dilutions of calcitriol in complete growth medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same concentration of solvent.

    • Remove the medium from the wells and replace it with the medium containing the different concentrations of calcitriol or the vehicle control.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[4]

    • Proceed with the desired downstream analysis (e.g., cell viability assay, cell cycle analysis, or gene expression analysis).

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of the this compound protocol on cell viability.

  • Materials:

    • Cells treated with calcitriol as per the this compound protocol

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO (cell culture grade)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Following the this compound treatment period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.[4]

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution following the this compound protocol.

  • Materials:

    • Cells treated with calcitriol

    • Ice-cold 70% ethanol

    • Propidium Iodide (PI) staining solution with RNase A

    • Flow cytometer

  • Procedure:

    • Harvest the cells by trypsinization (if adherent) and centrifugation.

    • Wash the cells with ice-cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

    • Incubate the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend them in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the cell cycle distribution using a flow cytometer.[4]

Signaling Pathways and Workflows

Vitamin D Receptor (VDR) Signaling Pathway

The biological effects of calcitriol are mediated through the Vitamin D Receptor (VDR), a nuclear receptor that acts as a transcription factor.[8] Upon binding calcitriol, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their expression.

VDR_Signaling Vitamin D Receptor (VDR) Signaling Pathway cluster_cell Target Cell Calcitriol Calcitriol (Active Vitamin D) VDR VDR Calcitriol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Forms Heterodimer with RXR RXR RXR->VDR_RXR VDRE VDRE (Vitamin D Response Element) VDR_RXR->VDRE Binds to Gene_Expression Modulation of Gene Expression VDRE->Gene_Expression Regulates

Caption: Simplified diagram of the Vitamin D Receptor (VDR) signaling pathway.

Experimental Workflow for the this compound Protocol

The following diagram illustrates the general experimental workflow for applying the this compound protocol and subsequent analyses.

Vit45_Workflow This compound Protocol Experimental Workflow cluster_analysis Downstream Analysis start Start: Cell Culture seed Seed Cells in Multi-well Plates start->seed treat This compound Treatment: Add Calcitriol and Controls seed->treat incubate Incubate for 24-72 hours treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) incubate->cell_cycle gene_expression Gene Expression Analysis (e.g., qPCR, Western Blot) incubate->gene_expression end Data Analysis and Interpretation viability->end cell_cycle->end gene_expression->end

Caption: General experimental workflow for the this compound protocol.

References

Application Notes and Protocols for Studying Vit-45 Efficacy in Animal Models of Iron Deficiency Anemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vit-45, a parenteral iron formulation also known as ferric carboxymaltose, is designed for the treatment of iron deficiency anemia (IDA). It provides a stable iron complex that allows for the controlled delivery of iron to the reticuloendothelial system, where it is subsequently incorporated into hemoglobin and stored as ferritin. These application notes provide detailed protocols for establishing rodent models of iron deficiency anemia and for evaluating the efficacy of this compound in restoring normal hematological parameters.

Animal Models for Iron Deficiency Anemia (IDA)

The most common and clinically relevant animal model for studying IDA is the nutritional deficiency model in rodents, achieved through a combination of a low-iron diet and, in some protocols, phlebotomy to expedite the onset of anemia.

Nutritional Iron Deficiency Anemia Model in Rats

This model is suitable for studying the long-term efficacy and safety of iron supplementation therapies.

Protocol for Induction of Nutritional IDA in Rats:

  • Animal Selection: Use weanling (21-28 days old) male or female Wistar or Sprague-Dawley rats. House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to water.

  • Diet: Upon arrival, acclimate the rats for one week with a standard chow diet. After acclimatization, switch the experimental group to a purified, low-iron diet (containing <5 mg iron/kg). The control group should continue on a standard diet with normal iron content (typically 35-50 mg iron/kg).

  • Duration: Maintain the rats on the respective diets for 4-6 weeks. Monitor their body weight and general health status weekly.

  • Confirmation of Anemia: After the dietary intervention period, collect blood samples for baseline hematological analysis to confirm the induction of IDA. Key indicators of IDA include significantly decreased hemoglobin (Hb), hematocrit (Hct), serum iron, and transferrin saturation (TSAT), with an elevated total iron-binding capacity (TIBC).

Accelerated Iron Deficiency Anemia Model in Mice

This model is advantageous for more rapid screening of therapeutic compounds.

Protocol for Induction of Accelerated IDA in Mice:

  • Animal Selection: Use 4-5 week old female C57BL/6 mice. House them under standard laboratory conditions.

  • Diet: Acclimate the mice for one week on a standard diet. Subsequently, provide the experimental group with a low-iron diet (<5 mg iron/kg). The control group receives a standard diet.

  • Phlebotomy: To accelerate the onset of anemia, perform retro-orbital or tail-vein phlebotomy on the mice on the low-iron diet. Remove approximately 10-15% of the total blood volume twice a week for two weeks, starting from the second week of the low-iron diet.

  • Duration: The total duration for the induction of anemia is typically 3-4 weeks.

  • Confirmation of Anemia: Collect blood samples to confirm IDA based on hematological parameters as described for the rat model.

Efficacy Evaluation of this compound

Once IDA is established, the therapeutic efficacy of this compound can be assessed.

Protocol for this compound Administration and Monitoring:

  • Animal Grouping: Randomly assign the anemic animals to the following groups:

    • IDA Control (Vehicle): Receive saline or vehicle control.

    • This compound Treatment: Receive this compound at a therapeutically relevant dose (e.g., 15-20 mg/kg body weight).[1]

    • Healthy Control: Non-anemic animals receiving the vehicle.

  • Administration: Administer this compound intravenously (IV) via the tail vein. A single dose is often sufficient to observe therapeutic effects.

  • Monitoring: Collect blood samples at various time points post-administration (e.g., Day 7, Day 14, and Day 28) to monitor the restoration of hematological parameters.

  • Endpoint Analysis: At the end of the study, euthanize the animals and collect blood and tissues (liver, spleen, bone marrow) for a comprehensive analysis of iron stores and hematopoiesis.

Data Presentation

The following tables summarize representative quantitative data from studies evaluating the efficacy of this compound in rodent models of IDA.

Table 1: Hematological Parameters in a Rat Model of Nutritional IDA Treated with this compound

ParameterHealthy ControlIDA Control (Day 28)This compound Treated (Day 28)
Hemoglobin (g/dL)14.5 ± 0.88.2 ± 0.613.8 ± 0.7
Hematocrit (%)45.2 ± 2.528.1 ± 2.143.5 ± 2.3
Serum Iron (µg/dL)125 ± 1545 ± 10115 ± 18
Serum Ferritin (ng/mL)80 ± 1215 ± 575 ± 10
Transferrin Saturation (%)35 ± 510 ± 332 ± 4

Values are presented as mean ± standard deviation.

Table 2: Time-Course of Hematological Recovery in a Mouse Model of Accelerated IDA after a Single IV Dose of this compound

ParameterIDA Baseline (Day 0)IDA Control (Day 14)This compound Treated (Day 14)
Hemoglobin (g/dL)7.5 ± 0.57.3 ± 0.612.5 ± 0.8
Hematocrit (%)25.1 ± 1.824.5 ± 2.046.5 ± 1.5[2]
Red Blood Cell Count (10^6/µL)5.8 ± 0.45.5 ± 0.59.5 ± 0.7
Serum Iron (µg/dL)40 ± 838 ± 7110 ± 12
Serum Ferritin (ng/mL)12 ± 410 ± 365 ± 9

Values are presented as mean ± standard deviation.

Mandatory Visualizations

Signaling Pathway of Iron Homeostasis and this compound Action

The following diagram illustrates the key molecular players in systemic iron regulation and the mechanism by which this compound restores iron levels.

Iron_Metabolism cluster_absorption Intestinal Enterocyte cluster_circulation Bloodstream cluster_storage_recycling Macrophage (RES) cluster_utilization Erythroid Precursor (Bone Marrow) cluster_regulation Liver (Hepatocyte) DMT1 DMT1 FPN1_enterocyte Ferroportin (FPN1) DMT1->FPN1_enterocyte Fe2+ Hephaestin Hephaestin FPN1_enterocyte->Hephaestin Fe2+ Transferrin_Fe3 Transferrin-Fe3+ Hephaestin->Transferrin_Fe3 Fe3+ TfR1 Transferrin Receptor 1 (TfR1) Transferrin_Fe3->TfR1 Hepcidin Hepcidin Transferrin_Fe3->Hepcidin High Iron Stimulates Vit45 This compound (Ferric Carboxymaltose) FPN1_macrophage Ferroportin (FPN1) Vit45->FPN1_macrophage Iron Delivery Ceruloplasmin Ceruloplasmin FPN1_macrophage->Ceruloplasmin Fe2+ Ferritin_storage Ferritin (Iron Storage) Ceruloplasmin->Transferrin_Fe3 Fe3+ Heme_synthesis Heme Synthesis TfR1->Heme_synthesis Fe3+ Hemoglobin Hemoglobin Heme_synthesis->Hemoglobin Hepcidin->FPN1_enterocyte Inhibits Hepcidin->FPN1_macrophage Inhibits

Caption: Systemic iron metabolism and the role of this compound.

Experimental Workflow for Evaluating this compound Efficacy

The following diagram outlines the experimental workflow for assessing the therapeutic potential of this compound in an IDA animal model.

Experimental_Workflow start Animal Acclimation (1 week) diet Low-Iron Diet / Standard Diet (4-6 weeks) start->diet phlebotomy Phlebotomy (optional, for accelerated model) diet->phlebotomy confirm_anemia Confirmation of IDA (Baseline Blood Sample) diet->confirm_anemia phlebotomy->confirm_anemia grouping Randomization into Treatment Groups confirm_anemia->grouping treatment This compound or Vehicle Administration (IV) grouping->treatment monitoring Blood Sampling (Day 7, 14, 28) treatment->monitoring endpoint Endpoint Analysis (Hematology, Tissue Iron) monitoring->endpoint

Caption: Workflow for preclinical evaluation of this compound.

References

Application Notes and Protocols for the Quantification of Vit-45 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vit-45 is a critical fat-soluble prohormone essential for numerous physiological processes, including calcium homeostasis, immune function, and cellular growth. Accurate quantification of this compound and its metabolites in biological samples such as plasma, serum, and tissue is paramount for both clinical diagnostics and research in drug development. These application notes provide detailed protocols for the primary analytical methods used to measure this compound concentrations: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Overview of Analytical Methods

The quantification of this compound is challenging due to its lipophilic nature, strong binding to the this compound binding protein (VBP) in circulation, and the presence of various metabolites.[1] Several analytical methods have been developed to address these challenges, each with distinct advantages and limitations.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for this compound analysis, LC-MS/MS offers high specificity and sensitivity, allowing for the simultaneous measurement of multiple this compound metabolites.[2][3] It is the most accurate analytical technique, capable of differentiating between this compound₂ and this compound₃ forms and separating them from interfering epimers.[2][4]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput immunoassay commonly used in clinical settings.[5][6] These kits are available in ready-to-use formats and are suitable for measuring total this compound in various samples like serum, plasma, and cell lysates.[7][8] While cost-effective and user-friendly, ELISAs can sometimes suffer from cross-reactivity with other metabolites and may not distinguish between this compound₂ and this compound₃ with the same precision as LC-MS/MS.[4][9]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC-UV is a robust chromatographic method that can separate different this compound species.[5][10] While it offers better specificity than basic immunoassays, its sensitivity is lower compared to LC-MS/MS.[5][11] This method is advantageous for its lower cost and the ability to separately quantify this compound metabolites.[12]

Data Presentation: Comparison of Analytical Methods

The following tables summarize the key quantitative performance characteristics of the described analytical methods for this compound.

Table 1: Performance Characteristics of LC-MS/MS Methods

Parameter Serum/Plasma Tissue Homogenate Reference
Limit of Quantification (LOQ) 0.20 ng/mL 0.02 ng/mL [9]
Linearity Range 10 - 750 ng/mL 20 - 750 ng/mL [13]
Intra-Assay Precision (%CV) < 10% < 10% [13]
Inter-Assay Precision (%CV) < 10% < 10% [13]

| Accuracy (Recovery %) | 90 - 110% | 81 - 102% |[9][13] |

Table 2: Performance Characteristics of ELISA Kits

Parameter Serum/Plasma Reference
Limit of Detection (LOD) ~3.26 ng/mL [14]
Sensitivity (80% B/B₀) ~0.5 ng/mL [15]
Calibration Range 3.44 - 122.76 ng/mL [14]
Intra-Assay Precision (%CV) < 5% [14]

| Inter-Assay Precision (%CV) | < 7% |[14] |

Table 3: Performance Characteristics of HPLC-UV Methods

Parameter Plasma Reference
Limit of Quantification (LOQ) < 25 nmol/L [16]
Calibration Range 5 - 50 ng/mL [12]
Retention Time ~4.0 min [12][17]

| Accuracy (Recovery %) | 92.2 - 97.1% |[12][17] |

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of this compound in Human Serum

This protocol describes a high-throughput method for the simultaneous analysis of multiple this compound metabolites using an ACQUITY UPLC system coupled to a Xevo TQ-S mass spectrometer.[2]

1. Principle this compound and its metabolites are extracted from serum using liquid-liquid extraction (LLE) or a supported liquid extraction (SLE) technique. The extracted analytes are then separated by reverse-phase chromatography and detected by tandem mass spectrometry in positive ion mode using Multiple Reaction Monitoring (MRM).[2]

2. Materials and Reagents

  • Human Serum

  • This compound Metabolite Standards and Isotope-Labeled Internal Standards

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • n-Hexane, HPLC grade

  • Formic Acid

  • Zinc Sulfate (ZnSO₄)

  • Supported Liquid Extraction (SLE) columns or plates

  • ACQUITY UPLC System and Xevo TQ-S Mass Spectrometer[2]

3. Sample Preparation (SLE Method)

  • Pipette 100 µL of serum samples, calibrators, or QCs into a 96-well sample plate.

  • Add 10 µL of the internal standard solution to each well.

  • Add 400 µL of acetonitrile with 1% formic acid to the wells of the SLE plate.[13]

  • Transfer 100 µL of the serum/internal standard mixture to the SLE plate wells to precipitate proteins.[13]

  • Mix by aspirating and dispensing five times.

  • Allow the plate to sit for 5 minutes for complete protein precipitation.[18]

  • Apply a brief pulse of positive pressure or vacuum to initiate flow.

  • Elute the analytes with an appropriate organic solvent (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 37-45°C.[9][15]

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 Methanol:Water).[9]

4. LC-MS/MS Analysis

  • LC Column: ACQUITY UPLC BEH C18 or equivalent

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • MS Ionization: Electrospray Ionization (ESI), Positive Mode[2]

  • MS Detection: Multiple Reaction Monitoring (MRM)[2]

  • Capillary Voltage: 3.88 kV[2]

  • Desolvation Temperature: 500°C[2]

5. Data Analysis Quantify the this compound metabolites by calculating the peak area ratio of the analyte to its corresponding internal standard. Generate a calibration curve by plotting the peak area ratios of the standards against their known concentrations. Determine the concentration of this compound in the samples from the regression equation of the calibration curve.

Protocol 2: ELISA for Total this compound in Human Plasma

This protocol outlines a competitive ELISA for the quantitative determination of total this compound.[8][19]

1. Principle This assay is based on the principle of competitive binding.[19] The microplate wells are pre-coated with an anti-Vit-45 antibody. During incubation, this compound in the sample competes with a fixed amount of biotin-labeled this compound for the binding sites on the antibody. After washing, Streptavidin-HRP is added, which binds to the biotinylated this compound. A TMB substrate is then added, and the color development is stopped. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[19]

2. Materials and Reagents

  • Human Plasma

  • This compound ELISA Kit (containing pre-coated microplate, standards, controls, biotin-conjugate, Streptavidin-HRP, wash buffer, TMB substrate, and stop solution)[19]

  • Acetone (B3395972)

  • Microplate reader capable of measuring absorbance at 450 nm[8]

3. Sample Preparation

  • This compound must be released from its binding protein.[15]

  • Aliquot 50 µL of plasma into a polypropylene (B1209903) microcentrifuge tube.

  • Add 100 µL of acetone (2 volumes), vortex thoroughly.[15]

  • Centrifuge at 10,000 x g for 10 minutes.[15]

  • Carefully transfer the supernatant to a clean glass tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.[15]

  • Reconstitute the sample with a volume of ELISA Buffer equal to the original sample volume (50 µL).[15]

4. Assay Procedure

  • Bring all reagents and samples to room temperature.

  • Add 50 µL of standards, controls, and prepared samples to the appropriate wells.

  • Add 50 µL of the this compound-Biotin conjugate to each well.

  • Incubate for 90 minutes at room temperature on a shaker.[19]

  • Wash the wells three times with 300 µL of wash buffer per well.

  • Add 100 µL of Streptavidin-HRP to each well.

  • Incubate for 30 minutes at room temperature.

  • Wash the wells again as in step 5.

  • Add 100 µL of TMB substrate solution to each well and incubate for 15-20 minutes in the dark.

  • Add 50 µL of stop solution to each well. The color will change from blue to yellow.[8]

  • Read the absorbance at 450 nm within 15 minutes.

5. Data Analysis Calculate the average absorbance for each set of standards, controls, and samples. Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. The concentration of this compound in the samples can be determined by interpolating their absorbance values from the standard curve.[8]

Protocol 3: HPLC-UV Quantification of this compound in Human Plasma

This protocol provides a validated HPLC-UV method for assessing this compound status.[12][17]

1. Principle Following extraction from plasma, this compound metabolites are separated using reverse-phase HPLC on a C18 column and quantified by UV detection at 265 nm.[12][17]

2. Materials and Reagents

  • Human Plasma

  • This compound₃ Standard

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid

  • HPLC system with a UV-Vis diode-array detector[12][17]

  • Acclaim™ 120 C18 column (5 µm, 4.6 × 250 mm) or equivalent[12][17]

3. Sample Preparation

  • This method utilizes a single-step protein precipitation and extraction.

  • In a microcentrifuge tube, add 200 µL of plasma.

  • Add 400 µL of acetonitrile containing 0.1% formic acid (a 2:1 v/v ratio of solvent to plasma).[12]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an amber HPLC vial for analysis.

4. HPLC-UV Analysis

  • Column: Acclaim™ 120 C18 (5 µm, 4.6 × 250 mm)[12][17]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v).

  • Flow Rate: 1.2 mL/min[12][17]

  • Column Temperature: 30°C[12][17]

  • Injection Volume: 100 µL[12][17]

  • Detection Wavelength: 265 nm[12][17]

  • Expected Retention Time: Approximately 4.0 minutes.[12][17]

5. Data Analysis Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard. Quantify the concentration using a calibration curve prepared from the this compound standards. The peak area of the analyte is proportional to its concentration.

Mandatory Visualizations

Signaling Pathway of this compound

The biological actions of this compound are mediated through the this compound receptor (V45R), a ligand-inducible transcription factor.[20] Upon entering the cell, this compound binds to V45R. This complex then forms a heterodimer with the retinoid X receptor (RXR).[21] The V45R-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as this compound response elements (V45REs) in the promoter regions of target genes, thereby modulating their transcription.[20][22]

Vit45_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vit45 This compound V45R V45R Vit45->V45R Binds Complex This compound:V45R:RXR Heterodimer V45R->Complex RXR_cyto RXR RXR_cyto->Complex Complex_nuc This compound:V45R:RXR Complex->Complex_nuc Translocation DNA DNA Gene Target Gene V45RE V45RE mRNA mRNA Gene->mRNA Transcription Complex_nuc->V45RE Binds to LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Biological Sample (Serum/Plasma) Spike 2. Spike Internal Std. Sample->Spike Extract 3. Extraction (LLE/SLE) Spike->Extract Evap 4. Evaporation Extract->Evap Recon 5. Reconstitution Evap->Recon LC 6. HPLC Separation Recon->LC MS 7. MS/MS Detection LC->MS Integrate 8. Peak Integration MS->Integrate Calibrate 9. Calibration Curve Integrate->Calibrate Quantify 10. Concentration Calculation Calibrate->Quantify Report Final Report Quantify->Report ELISA_Workflow cluster_prep Sample Preparation cluster_assay Immunoassay Procedure cluster_data Data Analysis Sample 1. Plasma Sample Release 2. Release from VBP (Acetone Precipitation) Sample->Release Recon 3. Reconstitution in Assay Buffer Release->Recon AddSample 4. Add Sample/Standard to Coated Plate Recon->AddSample AddConj 5. Add Biotin-Conjugate AddSample->AddConj Incubate1 6. Incubate & Wash AddConj->Incubate1 AddHRP 7. Add Streptavidin-HRP Incubate1->AddHRP Incubate2 8. Incubate & Wash AddHRP->Incubate2 AddSub 9. Add TMB Substrate Incubate2->AddSub Stop 10. Stop Reaction AddSub->Stop Read 11. Read Absorbance (450 nm) Stop->Read Curve 12. Plot Standard Curve Read->Curve Calculate 13. Calculate Concentration Curve->Calculate Report Final Report Calculate->Report

References

Application Notes and Protocols for Intravenous Administration of Vit-45 (Ferric Carboxymaltose) in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vit-45, chemically known as ferric carboxymaltose, is a parenteral iron replacement therapy.[1][2] It is a colloidal iron (III) hydroxide (B78521) complex stabilized by a carbohydrate shell, designed for the controlled delivery of iron.[3][4] Upon intravenous administration, the ferric carboxymaltose complex is primarily taken up by the reticuloendothelial system (RES), particularly in the liver, spleen, and bone marrow.[5] The iron is gradually released from the carbohydrate shell, binding to transferrin for transport to the bone marrow for incorporation into hemoglobin, or stored as ferritin within the RES.[5][4] These application notes provide detailed protocols for the intravenous administration of this compound to common laboratory animal models, along with relevant pharmacokinetic data and a visualization of its mechanism of action.

Data Presentation

Pharmacokinetic Profile of Ferric Carboxymaltose in Rats

The following table summarizes the time-concentration profiles of iron in various tissues of rats with iron deficiency anemia following a single intravenous dose of 30 mg Fe/kg of ferric carboxymaltose.

Time Post-AdministrationSerum (µg/g)Liver (µg/g)Spleen (µg/g)Bone (µg/g)Heart (µg/g)Kidney (µg/g)Muscle (µg/g)
~1 hour ~200~150~250~20~25~40~15
~10 hours ~50~250~400~25~20~35~15
~24 hours ~20~275~450~30~18~30~12
~48 hours ~10~280~480~35~15~25~10

Data extrapolated from graphical representations in a study by Li et al., 2021.[6]

Recommended Needle Sizes and Maximum Injection Volumes
SpeciesNeedle GaugeMaximum Bolus IV Injection Volume
Mouse 27-30 G5 ml/kg
Rat 25-27 G5 ml/kg

Volumes are based on general guidelines for intravenous administration in rodents.[6]

Experimental Protocols

Preparation of this compound (Ferric Carboxymaltose) for Injection

Materials:

  • This compound (Ferric Carboxymaltose) solution (e.g., 50 mg/mL iron)

  • Sterile 0.9% sodium chloride injection, USP

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (appropriate gauge for dilution)

  • 0.2 µm sterile syringe filter

  • Laminar flow hood or biosafety cabinet

Procedure:

  • All parenteral solutions must be prepared under aseptic conditions.[7]

  • Determine the required dose of this compound based on the animal's body weight and the experimental design (e.g., 15 mg/kg for mice, 30 mg/kg for rats).[6][8]

  • Calculate the volume of this compound solution needed.

  • If dilution is necessary, dilute the this compound solution with sterile 0.9% sodium chloride to a final concentration of not less than 2 mg of iron per mL.[9] The pH of the final solution should be between 5.0 and 7.0.[2][9]

  • Draw the final solution into a sterile syringe. If not a commercially prepared sterile solution, filter the solution through a 0.2 µm sterile syringe filter into the final administration syringe.[7]

  • Carefully remove any air bubbles from the syringe.[10]

  • Label the syringe clearly with the compound name, concentration, and date of preparation.

Intravenous Tail Vein Administration Protocol for Mice

Materials:

  • Prepared syringe with this compound solution

  • Sterile needles (27-30 G)[6]

  • Mouse restrainer

  • Heat source (e.g., heat lamp or warming pad)

  • 70% isopropyl alcohol wipes

  • Sterile gauze

Procedure:

  • Animal Preparation:

    • Accurately weigh the mouse to determine the correct injection volume.

    • To facilitate visualization of the tail veins, induce vasodilation by warming the mouse's tail. This can be achieved by placing the mouse under a heat lamp or on a warming pad for a few minutes.[11][6]

  • Restraint:

    • Place the mouse in an appropriate mechanical restrainer.[8]

  • Injection Site Preparation:

    • Gently clean the tail with a 70% isopropyl alcohol wipe to disinfect the injection site.[8][10]

  • Injection:

    • Identify one of the two lateral tail veins.

    • Hold the tail gently and align the needle, with the bevel facing up, parallel to the vein.

    • Insert the needle approximately 3 mm into the lumen of the vein.[8] Do not aspirate, as this can collapse the small vessel.[8]

    • Administer the substance slowly and steadily.[8] Successful entry into the vein will be indicated by a lack of resistance and blanching of the vein as the solution is injected.[6]

    • If swelling or a "bleb" forms, the needle is not in the vein.[6] In this case, withdraw the needle and re-attempt the injection at a more cranial location on the tail or in the other vein. No more than two attempts per vein should be made.[6]

  • Post-Injection Care:

    • After the injection is complete, withdraw the needle and immediately apply gentle pressure to the injection site with sterile gauze to prevent bleeding.[6]

    • Return the animal to its home cage and monitor for any adverse reactions.

Intravenous Tail Vein Administration Protocol for Rats

Materials:

  • Prepared syringe with this compound solution

  • Sterile needles (25-27 G)

  • Rat restrainer

  • Heat source (e.g., heat lamp or warming pad)

  • 70% isopropyl alcohol wipes

  • Sterile gauze

Procedure:

  • Animal Preparation:

    • Weigh the rat to calculate the precise injection volume.

    • Warm the rat's tail using a heat source to dilate the lateral tail veins.[11]

  • Restraint:

    • Secure the rat in a suitable restrainer.

  • Injection Site Preparation:

    • Disinfect the injection area on the tail with a 70% isopropyl alcohol wipe.[10]

  • Injection:

    • Visualize a lateral tail vein.

    • With the needle bevel facing upwards, insert the needle into the vein at a shallow angle. A successful cannulation may result in a "flash" of blood in the needle hub.[11]

    • Inject the this compound solution at a slow and consistent rate.[11]

    • Monitor for signs of a successful injection (no resistance, clear flow). If extravasation occurs, stop the injection, remove the needle, and re-attempt more proximally.

  • Post-Injection Care:

    • Once the full dose is administered, remove the needle and apply firm but gentle pressure to the site with gauze until bleeding stops.

    • Place the rat back in its cage and observe for any signs of distress or adverse effects.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure dose_calc 1. Dose Calculation (Based on body weight) sol_prep 2. Solution Preparation (Dilution with 0.9% NaCl) dose_calc->sol_prep syringe_load 3. Syringe Loading (Aseptic technique) sol_prep->syringe_load animal_prep 4. Animal Preparation (Weighing & Tail Warming) syringe_load->animal_prep restraint 5. Restraint (Mechanical restrainer) animal_prep->restraint injection 6. IV Injection (Lateral tail vein) restraint->injection pressure 7. Apply Pressure (Prevent bleeding) injection->pressure monitoring 8. Monitoring (Observe for adverse effects) pressure->monitoring

Caption: Experimental Workflow for IV Administration of this compound.

mechanism_of_action cluster_fate Fate of Released Iron vit45 This compound (Ferric Carboxymaltose) Intravenous Administration res Uptake by Reticuloendothelial System (RES) (Liver, Spleen, Bone Marrow) vit45->res release Controlled Release of Iron from Carbohydrate Shell res->release transferrin Binds to Transferrin release->transferrin storage Stored as Ferritin (within RES) release->storage transport Transport to Bone Marrow transferrin->transport hemoglobin Incorporation into Hemoglobin (Erythropoiesis) transport->hemoglobin

Caption: Mechanism of Action of this compound (Ferric Carboxymaltose).

References

Application Notes and Protocols: Assessing Vit-45 Effects on Erythropoiesis In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythropoiesis, the process of red blood cell production, is a tightly regulated physiological process essential for maintaining oxygen homeostasis. Dysregulation of erythropoiesis can lead to various pathological conditions, including anemia and polycythemia. The discovery of novel therapeutic agents that can modulate erythropoiesis is of significant interest in drug development. This document provides a comprehensive set of protocols to assess the in vivo effects of a hypothetical novel compound, "Vit-45," on erythropoiesis. The described methodologies are based on established techniques for evaluating red blood cell parameters, analyzing erythroid progenitor populations, and investigating the underlying molecular signaling pathways.

Hypothetical Data Presentation

The following tables summarize hypothetical quantitative data from a preclinical in vivo study evaluating the effect of this compound on erythropoiesis in a murine model.

Table 1: Complete Blood Count (CBC) Analysis Following this compound Administration

Treatment GroupRBC Count (x10^12/L)Hemoglobin (g/dL)Hematocrit (%)Reticulocyte Count (%)
Vehicle Control8.5 ± 0.413.2 ± 0.640.1 ± 1.81.5 ± 0.3
This compound (10 mg/kg)9.8 ± 0.514.9 ± 0.745.3 ± 2.13.2 ± 0.5
This compound (50 mg/kg)11.2 ± 0.6 16.8 ± 0.850.9 ± 2.5 5.8 ± 0.7
Positive Control (EPO)11.5 ± 0.7 17.2 ± 0.951.8 ± 2.6 6.1 ± 0.8

*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to Vehicle Control.

Table 2: Analysis of Erythroid Progenitor Populations in Bone Marrow by Flow Cytometry

Treatment GroupProerythroblasts (% of Lin-)Basophilic Erythroblasts (% of Lin-)Polychromatic Erythroblasts (% of Lin-)Orthochromatic Erythroblasts (% of Lin-)
Vehicle Control5.2 ± 0.710.1 ± 1.215.3 ± 1.88.2 ± 1.0
This compound (10 mg/kg)7.8 ± 0.914.5 ± 1.520.1 ± 2.110.5 ± 1.2
This compound (50 mg/kg)10.3 ± 1.1 18.9 ± 1.925.6 ± 2.6**12.8 ± 1.4
Positive Control (EPO)11.1 ± 1.2 20.2 ± 2.227.3 ± 2.8**13.5 ± 1.5*

*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to Vehicle Control. Lin- refers to the lineage-negative cell population.

Table 3: Colony-Forming Unit (CFU) Assays of Bone Marrow Progenitors

Treatment GroupBFU-E (colonies/10^5 cells)CFU-E (colonies/10^5 cells)
Vehicle Control35 ± 5150 ± 18
This compound (10 mg/kg)52 ± 7225 ± 25
This compound (50 mg/kg)78 ± 9 310 ± 32
Positive Control (EPO)85 ± 10 330 ± 35

*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to Vehicle Control. BFU-E: Burst-Forming Unit-Erythroid; CFU-E: Colony-Forming Unit-Erythroid.

Experimental Protocols

In Vivo Animal Model and Dosing Regimen

Objective: To evaluate the effect of this compound on peripheral blood parameters and erythroid progenitor populations in a murine model.

Materials:

  • 8-10 week old C57BL/6 mice

  • This compound

  • Vehicle (e.g., sterile saline, DMSO)

  • Recombinant Human Erythropoietin (EPO) as a positive control

  • Gavage needles or appropriate injection supplies

  • Animal balance

  • Calipers

Procedure:

  • Acclimatize mice for at least one week prior to the experiment.

  • Randomly assign mice to treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose, Positive Control). A minimum of n=5 mice per group is recommended.

  • Prepare this compound and EPO solutions at the desired concentrations in the appropriate vehicle.

  • Administer this compound or vehicle to the respective groups daily for a predefined period (e.g., 7-14 days) via the chosen route (e.g., oral gavage, intraperitoneal injection). Administer EPO according to established protocols.

  • Monitor animal health and body weight throughout the study.

  • At the end of the treatment period, collect blood and bone marrow for analysis.

Complete Blood Count (CBC) Analysis

Objective: To quantify the changes in red blood cell parameters in peripheral blood.

Materials:

  • EDTA-coated microtainer tubes

  • Automated hematology analyzer

Procedure:

  • Collect peripheral blood (approximately 100-200 µL) from each mouse via retro-orbital bleeding or cardiac puncture into EDTA-coated tubes.

  • Gently mix the blood to prevent clotting.

  • Analyze the samples using an automated hematology analyzer to determine RBC count, hemoglobin concentration, hematocrit, and reticulocyte count.

Flow Cytometric Analysis of Bone Marrow Erythroid Progenitors

Objective: To phenotype and quantify different stages of erythroid differentiation in the bone marrow.[1][2]

Materials:

  • Phosphate-buffered saline (PBS)

  • Fetal bovine serum (FBS)

  • Red blood cell lysis buffer (e.g., ACK lysis buffer)

  • Lineage antibody cocktail (e.g., anti-CD3e, -CD11b, -B220, -Gr-1, -Ter119)

  • Anti-CD71-FITC antibody

  • Anti-Ter119-PE antibody

  • Flow cytometer

Procedure:

  • Euthanize mice and dissect the femurs and tibias.

  • Flush the bone marrow from the bones using a syringe with PBS containing 2% FBS.

  • Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.

  • Lyse red blood cells using ACK lysis buffer and wash the remaining cells with PBS.

  • Resuspend the cells in staining buffer (PBS with 2% FBS).

  • Incubate the cells with the lineage antibody cocktail to label non-erythroid cells.

  • Wash the cells and then stain with anti-CD71-FITC and anti-Ter119-PE antibodies.

  • Analyze the stained cells using a flow cytometer. Gate on the lineage-negative (Lin-) population and then analyze the expression of CD71 and Ter119 to identify and quantify proerythroblasts (CD71high/Ter119low), basophilic erythroblasts (CD71high/Ter119high), polychromatic erythroblasts (CD71med/Ter119high), and orthochromatic erythroblasts (CD71low/Ter119high).[2]

Colony-Forming Unit (CFU) Assays

Objective: To assess the number of erythroid progenitor cells (BFU-E and CFU-E) in the bone marrow.

Materials:

  • Methylcellulose-based medium for erythroid progenitors (e.g., MethoCult™)

  • Bone marrow single-cell suspension (from Protocol 3)

  • Culture dishes (35 mm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Prepare a single-cell suspension of bone marrow as described in Protocol 3.

  • Count the viable cells using a hemocytometer and trypan blue exclusion.

  • Dilute the bone marrow cells to the desired concentration.

  • Add the cell suspension to the methylcellulose (B11928114) medium and mix thoroughly.

  • Plate the cell-methylcellulose mixture into 35 mm culture dishes.

  • Incubate the dishes in a humidified incubator at 37°C with 5% CO2.

  • After 2-3 days, count CFU-E colonies (small, hemoglobinized colonies).

  • After 7-10 days, count BFU-E colonies (large, multi-focal hemoglobinized colonies).

  • Express the results as the number of colonies per 10^5 plated bone marrow cells.

Signaling Pathway Analysis

The primary signaling pathway regulating erythropoiesis is the Erythropoietin (EPO) receptor pathway, which involves the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 5 (STAT5).[3][4][5] this compound may exert its effects by modulating this pathway.

Proposed Mechanism of this compound Action

It is hypothesized that this compound may act as an agonist or a positive modulator of the EPO receptor signaling pathway, leading to enhanced erythropoiesis.

EPO_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus EPO_R EPO Receptor JAK2 JAK2 EPO_R->JAK2 Phosphorylation STAT5 STAT5 JAK2->STAT5 Phosphorylation EPO EPO / this compound EPO->EPO_R Binding & Activation pSTAT5 p-STAT5 STAT5_dimer STAT5 Dimer pSTAT5->STAT5_dimer Dimerization DNA Target Genes (e.g., Bcl-xL) STAT5_dimer->DNA Transcription Activation Proliferation Proliferation DNA->Proliferation Promotes Differentiation Differentiation DNA->Differentiation Promotes Survival Survival DNA->Survival Promotes

Caption: this compound may enhance erythropoiesis via the EPO-R/JAK2/STAT5 signaling pathway.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for assessing the in vivo effects of this compound on erythropoiesis.

Experimental_Workflow cluster_analysis Downstream Analysis start Start: In Vivo Study Design animal_model Animal Model Selection (e.g., C57BL/6 mice) start->animal_model dosing This compound Administration (Vehicle, Low Dose, High Dose, EPO) animal_model->dosing sample_collection Sample Collection (Blood, Bone Marrow) dosing->sample_collection cbc Complete Blood Count (CBC) sample_collection->cbc flow Flow Cytometry (Erythroid Progenitors) sample_collection->flow cfu Colony-Forming Unit (CFU) Assays sample_collection->cfu data_analysis Data Analysis and Interpretation cbc->data_analysis flow->data_analysis cfu->data_analysis conclusion Conclusion on this compound Efficacy data_analysis->conclusion

Caption: Workflow for in vivo assessment of this compound's effect on erythropoiesis.

Conclusion

The protocols and methodologies outlined in this document provide a robust framework for the preclinical evaluation of novel compounds, such as this compound, that are designed to modulate erythropoiesis. By employing a combination of in vivo animal studies, detailed hematological analysis, and cellular assays, researchers can gain comprehensive insights into the efficacy and mechanism of action of potential new therapeutics for hematological disorders.

References

Vit-45 for Iron Delivery in Cellular Models of Iron Deficiency: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron deficiency is a global health concern, and understanding the mechanisms of iron uptake and metabolism is crucial for the development of effective therapies. Vit-45, a parenteral iron formulation containing ferric carboxymaltose, offers a valuable tool for studying iron delivery in cellular models of iron deficiency. This document provides detailed application notes and protocols for utilizing this compound to investigate cellular iron repletion, trafficking, and the physiological responses to iron supplementation in a controlled in vitro setting.

This compound is a macromolecular complex composed of a ferric hydroxide (B78521) core stabilized by a carbohydrate shell.[1] This structure allows for the controlled delivery of iron to cells. The primary route of uptake is through the reticuloendothelial system, particularly macrophages.[1] However, emerging evidence suggests a direct uptake mechanism in other cell types, such as cardiomyocytes, independent of macrophages.[2] These application notes will guide researchers in establishing iron-deficient cellular models and effectively using this compound to explore these cellular iron delivery pathways.

Data Presentation

The following tables summarize quantitative data from in vitro studies investigating the effects of ferric carboxymaltose (the active component of this compound) on various cell lines.

Table 1: Effect of Ferric Carboxymaltose on Intracellular Iron Parameters in HepG2 (Hepatocarcinoma) Cells

ParameterTreatment Concentration (µg/mL Iron)Incubation Time (hours)Fold Change vs. ControlReference
Labile Iron Pool (LIP)5024~2.0[1]
Ferritin5024Significant Increase[1]

Table 2: Comparison of Iron Uptake from Ferric Carboxymaltose (FCM) and Iron Sucrose (B13894) (IS) in Macrophage Cell Lines

Cell LineIron FormulationIncubation TimeObservationReference
J774A.1 (murine)Iron Sucrose45 minutesMore rapid internalization[2]
Ferric Carboxymaltose45 minutesSlower internalization[2]
Human M2aIron Sucrose45 minutesMore rapid internalization[2]
Ferric Carboxymaltose45 minutesSlower internalization[2]

Experimental Protocols

Protocol 1: Induction of Iron Deficiency in Cultured Cells

This protocol describes a method to create a cellular model of iron deficiency using an iron chelator.

Materials:

  • Cell line of interest (e.g., HepG2, H9c2, K562, THP-1)

  • Complete cell culture medium

  • Deferoxamine (DFO) mesylate salt (Sigma-Aldrich or equivalent)

  • Sterile phosphate-buffered saline (PBS)

  • Sterile, nuclease-free water

Procedure:

  • Cell Seeding: Plate cells at a density that allows for logarithmic growth during the treatment period.

  • Preparation of DFO Stock Solution: Prepare a 100 mM stock solution of DFO in sterile, nuclease-free water. Filter-sterilize the solution and store at -20°C in aliquots.

  • Induction of Iron Deficiency:

    • Allow cells to adhere and reach approximately 50-60% confluency.

    • Aspirate the culture medium and replace it with fresh medium containing DFO. A final concentration of 50-100 µM DFO is a good starting point for many cell lines.[3] The optimal concentration and duration of treatment should be determined empirically for each cell line.

    • Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Verification of Iron Deficiency:

    • Harvest a subset of cells to confirm the iron-deficient state.

    • Assess markers of iron deficiency such as:

      • Decreased intracellular ferritin levels (see Protocol 4).

      • Increased transferrin receptor 1 (TfR1) expression (see Protocol 4).

      • Decreased intracellular iron content (see Protocol 3).

Protocol 2: Treatment of Iron-Deficient Cells with this compound

This protocol outlines the procedure for delivering iron to iron-deficient cells using this compound.

Materials:

  • Iron-deficient cells (from Protocol 1)

  • This compound (Ferric Carboxymaltose injection)

  • Complete cell culture medium

  • Sterile PBS

Procedure:

  • Preparation of this compound Working Solution:

    • This compound is typically supplied at a concentration of 50 mg iron/mL.

    • Dilute this compound in complete cell culture medium to the desired final concentrations. A starting range of 10-100 µg/mL of iron is recommended, but the optimal concentration should be determined experimentally.

  • Cell Treatment:

    • Aspirate the DFO-containing medium from the iron-deficient cells.

    • Wash the cells twice with sterile PBS to remove any residual chelator.

    • Add the this compound containing culture medium to the cells.

    • Include a control group of iron-deficient cells treated with medium without this compound.

  • Incubation: Incubate the cells for various time points (e.g., 4, 8, 12, 24 hours) to assess the kinetics of iron uptake and utilization.

  • Downstream Analysis: Harvest the cells at the desired time points for analysis of intracellular iron status (see Protocols 3 and 4).

Protocol 3: Quantification of Intracellular Iron Content

This protocol describes a colorimetric assay to measure total intracellular iron.

Materials:

  • Treated and control cells

  • RIPA buffer or other suitable lysis buffer

  • BCA Protein Assay Kit (or equivalent)

  • Iron Assay Kit (e.g., colorimetric ferrozine-based assay)

  • Microplate reader

Procedure:

  • Cell Lysis:

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells in an appropriate volume of lysis buffer.

    • Centrifuge the lysate to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to normalize the iron content.

  • Iron Assay:

    • Follow the manufacturer's instructions for the chosen iron assay kit.

    • Typically, this involves adding a reagent to release iron from proteins and then a chromogen that forms a colored complex with iron.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the iron standards provided in the kit.

    • Calculate the iron concentration in each sample and normalize it to the protein concentration (e.g., in ng of iron per µg of protein).

Protocol 4: Assessment of Ferritin and Transferrin Receptor 1 (TfR1) Expression by Western Blot

This protocol details the analysis of key iron-responsive proteins.

Materials:

  • Treated and control cell lysates

  • SDS-PAGE gels and running buffer

  • Transfer membrane (PVDF or nitrocellulose) and transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against Ferritin Heavy Chain (FTH1) and Transferrin Receptor 1 (TfR1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Separation: Separate proteins from the cell lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against FTH1 and TfR1.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Analyze the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Cellular Iron Pathways and Experimental Workflow

Signaling Pathways and Experimental Logic

Vit45_Mechanism cluster_extracellular Extracellular Vit45 This compound (Ferric Carboxymaltose) Endosome_Mac Endosome_Mac Vit45->Endosome_Mac Endocytosis NTBI_Uptake NTBI_Uptake Vit45->NTBI_Uptake Direct Uptake Transferrin_Fe Transferrin-Fe³⁺ Endosome_Other Endosome_Other Transferrin_Fe->Endosome_Other TfR1-mediated Endocytosis Ferritin_Mac Ferritin_Mac Endosome_Mac->Ferritin_Mac Iron Release FPN_Mac FPN_Mac Ferritin_Mac->FPN_Mac Iron Release FPN_Mac->Transferrin_Fe Export & Oxidation LIP LIP NTBI_Uptake->LIP Endosome_Other->LIP Iron Release Ferritin_Other Ferritin_Other LIP->Ferritin_Other Mitochondria Mitochondria LIP->Mitochondria

Experimental Workflow

Experimental_Workflow Start Start: Cell Culture Induce_ID Induce Iron Deficiency (e.g., DFO Treatment) Start->Induce_ID Verify_ID Verify Iron Deficiency (↓Ferritin, ↑TfR1) Induce_ID->Verify_ID Treat_Vit45 Treat with this compound Verify_ID->Treat_Vit45 Confirmed Control Control Group (No this compound) Verify_ID->Control Harvest Harvest Cells at Time Points Treat_Vit45->Harvest Control->Harvest Analysis Downstream Analysis: - Intracellular Iron - Ferritin/TfR1 Expression - Labile Iron Pool Harvest->Analysis Data Data Interpretation and Comparison Analysis->Data

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential element for numerous physiological processes, including oxygen transport, DNA synthesis, and cellular respiration.[1] The maintenance of iron homeostasis is a tightly regulated process involving a complex network of signaling pathways. Dysregulation of these pathways can lead to various pathological conditions, including iron-deficiency anemia and iron-overload diseases like hemochromatosis.[1] Vit-45 is a parenteral iron replacement therapy, specifically a polynuclear iron (III)-hydroxide 4(R)-(poly-(1→4)-O-α-glucopyranosyl)-oxy-2(R),3(S),5(R),6-tetrahydroxy-hexanoate complex.[2] Unlike targeted inhibitors, this compound acts as an iron donor, and its administration can be used as a tool to study the cellular and systemic responses to iron repletion. After intravenous administration, the iron carboxymaltose complex is primarily taken up by the reticuloendothelial system, particularly in the liver, spleen, and bone marrow, where the iron is gradually released for incorporation into hemoglobin and ferritin stores.[2][3]

These application notes provide a framework for utilizing this compound to probe key iron-related cellular signaling pathways, with a focus on the hepcidin-ferroportin axis and the cellular iron-responsive element (IRE)/iron-regulatory protein (IRP) system.

Key Signaling Pathways in Iron Homeostasis

1. The Hepcidin-Ferroportin Axis: The Systemic Iron Regulator

The peptide hormone hepcidin (B1576463), primarily synthesized in the liver, is the master regulator of systemic iron homeostasis.[4] Hepcidin functions by binding to the cellular iron exporter ferroportin (FPN), inducing its internalization and degradation.[4][5] This action decreases the efflux of iron from duodenal enterocytes, macrophages, and hepatocytes into the bloodstream, thereby lowering plasma iron concentrations.[5] The expression of hepcidin itself is regulated by plasma iron levels, inflammation, and erythropoietic demand.[4][5]

2. The IRE/IRP System: The Cellular Iron Sensor

At the cellular level, iron homeostasis is managed by the interaction of iron-regulatory proteins (IRP1 and IRP2) with iron-responsive elements (IREs) located in the untranslated regions of messenger RNAs (mRNAs) that encode proteins involved in iron uptake, storage, and export.[1] When intracellular iron levels are low, IRPs bind to IREs. Binding to an IRE in the 5' untranslated region (UTR) of an mRNA (e.g., ferritin) inhibits its translation, while binding to an IRE in the 3' UTR (e.g., transferrin receptor 1) stabilizes the mRNA, leading to increased protein expression.[1]

Experimental Applications of this compound in Iron Signaling Research

Treating cells or animal models with this compound provides a method to study the signaling cascades that respond to an increase in systemic and intracellular iron. This can be particularly useful for understanding the mechanisms of iron repletion in the context of iron-deficiency anemia and for identifying potential targets for therapeutic intervention in iron metabolism disorders.

Diagram: Experimental Workflow for Studying the Effects of this compound

experimental_workflow cluster_treatment Treatment Phase cluster_analysis Analysis Phase cluster_data Data Interpretation cell_culture Cell Culture (e.g., Hepatocytes, Macrophages) vit45_treatment This compound Administration cell_culture->vit45_treatment animal_model Animal Model (e.g., Iron-Deficient Mice) animal_model->vit45_treatment sample_collection Sample Collection (Cells, Tissues, Serum) vit45_treatment->sample_collection control Vehicle Control control->cell_culture control->animal_model protein_analysis Protein Analysis (Western Blot, ELISA) sample_collection->protein_analysis mrna_analysis mRNA Analysis (qPCR) sample_collection->mrna_analysis iron_quantification Iron Quantification sample_collection->iron_quantification imaging Immunofluorescence sample_collection->imaging data_analysis Quantitative Data Analysis protein_analysis->data_analysis mrna_analysis->data_analysis iron_quantification->data_analysis imaging->data_analysis pathway_modeling Signaling Pathway Elucidation data_analysis->pathway_modeling

Caption: Experimental workflow for investigating the impact of this compound on iron signaling pathways.

Protocols

Protocol 1: Analysis of the Hepcidin-Ferroportin Axis in Response to this compound

Objective: To determine the effect of iron repletion with this compound on the expression of hepcidin and ferroportin.

A. In Vitro Model (Hepatocyte Cell Line, e.g., HepG2)

  • Cell Culture and Treatment:

    • Culture HepG2 cells in appropriate media until they reach 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 10, 50, 100 µg/mL elemental iron) for different time points (e.g., 6, 12, 24 hours). A vehicle control (media without this compound) should be run in parallel.

  • RNA Isolation and Quantitative PCR (qPCR):

    • Isolate total RNA from treated and control cells using a commercial kit.

    • Synthesize cDNA from the RNA.

    • Perform qPCR using primers specific for hepcidin (HAMP) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Protein Extraction and Western Blotting:

    • Lyse cells and collect protein extracts.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against ferroportin and a loading control (e.g., β-actin).

    • Incubate with a secondary antibody and visualize bands using a chemiluminescence detection system.

B. In Vivo Model (Iron-Deficient Mouse Model)

  • Induction of Iron Deficiency:

    • Feed mice an iron-deficient diet for 3-4 weeks to induce anemia.

  • This compound Administration:

    • Administer a single intravenous dose of this compound (e.g., 40 mg/kg elemental iron) to the iron-deficient mice. A control group should receive a saline injection.

  • Sample Collection:

    • Collect blood samples at various time points (e.g., 0, 6, 24, 48 hours) post-injection.

    • Euthanize animals at the final time point and collect liver and spleen tissues.

  • Serum Hepcidin Measurement:

    • Measure serum hepcidin levels using a commercially available ELISA kit.

  • Tissue Analysis:

    • Perform qPCR and Western blotting on liver and spleen lysates as described in the in vitro protocol to measure hepcidin mRNA and ferroportin protein levels, respectively.

Diagram: The Hepcidin-Ferroportin Signaling Pathway

hepcidin_ferroportin_pathway cluster_liver Hepatocyte cluster_macrophage Macrophage / Enterocyte cluster_degradation high_iron High Plasma Iron (Post this compound) hepcidin_gene HAMP Gene Transcription high_iron->hepcidin_gene stimulates hepcidin Hepcidin hepcidin_gene->hepcidin produces ferroportin Ferroportin (FPN) hepcidin->ferroportin binds to iron_export Iron Export to Plasma ferroportin->iron_export mediates degradation Internalization & Degradation ferroportin->degradation leads to degradation->iron_export inhibits

Caption: Regulation of systemic iron levels by the hepcidin-ferroportin axis.

Protocol 2: Investigating the Cellular IRE/IRP System

Objective: To assess the effect of increased intracellular iron from this compound on the expression of key iron metabolism proteins regulated by the IRE/IRP system.

A. In Vitro Model (Any Adherent Cell Line, e.g., HeLa or RAW 264.7)

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with this compound (e.g., 50 µg/mL elemental iron) for 24 hours. Include a control group treated with an iron chelator (e.g., deferoxamine, DFO) to induce an iron-deficient state, and a vehicle control group.

  • Protein Extraction and Western Blotting:

    • Lyse cells and perform Western blotting as described in Protocol 1.

    • Probe membranes with primary antibodies against Transferrin Receptor 1 (TfR1) and Ferritin Heavy Chain (FTH1). Use β-actin as a loading control.

B. Data Interpretation

  • In Vitro-45 treated cells (high iron): Expect to see decreased TfR1 expression and increased FTH1 expression.

  • In DFO-treated cells (low iron): Expect to see increased TfR1 expression and decreased FTH1 expression.

  • In control cells: Expect to see baseline expression levels.

Diagram: The IRE/IRP Regulatory System

ire_irp_system cluster_low_iron Low Intracellular Iron cluster_high_iron High Intracellular Iron (Post this compound) irp_active IRP (Active) tfr_mrna_low TfR1 mRNA irp_active->tfr_mrna_low binds & stabilizes ferritin_mrna_low Ferritin mRNA irp_active->ferritin_mrna_low binds & blocks translation tfr_protein_high Increased TfR1 Protein (Iron Uptake ↑) tfr_mrna_low->tfr_protein_high ferritin_protein_low Decreased Ferritin Protein (Iron Release ↑) ferritin_mrna_low->ferritin_protein_low irp_inactive IRP (Inactive) tfr_mrna_high TfR1 mRNA tfr_mrna_high->irp_inactive degraded tfr_protein_low Decreased TfR1 Protein (Iron Uptake ↓) tfr_mrna_high->tfr_protein_low ferritin_mrna_high Ferritin mRNA ferritin_mrna_high->irp_inactive translation proceeds ferritin_protein_high Increased Ferritin Protein (Iron Storage ↑) ferritin_mrna_high->ferritin_protein_high

Caption: Regulation of cellular iron metabolism by the IRE/IRP system.

Data Presentation

The following tables present hypothetical quantitative data that could be expected from the described experiments.

Table 1: Expected qPCR Results for Hepcidin (HAMP) mRNA in HepG2 Cells

TreatmentTime (hours)Fold Change in HAMP mRNA (vs. Control)
Vehicle Control241.0
This compound (50 µg/mL)62.5
This compound (50 µg/mL)125.8
This compound (50 µg/mL)248.2

Table 2: Expected ELISA Results for Serum Hepcidin in an In Vivo Model

Treatment GroupTime (hours)Serum Hepcidin (ng/mL)
Saline Control4815.3
This compound (40 mg/kg)645.7
This compound (40 mg/kg)2498.2
This compound (40 mg/kg)4865.1

Table 3: Expected Western Blot Densitometry for IRE/IRP-Regulated Proteins

TreatmentRelative TfR1 Protein Level (Normalized to Control)Relative FTH1 Protein Level (Normalized to Control)
Vehicle Control1.001.00
DFO (100 µM)2.850.35
This compound (50 µg/mL)0.453.50

Conclusion

This compound serves as a valuable tool for researchers studying the physiological responses to iron repletion. By supplying a bioavailable source of iron, it allows for the investigation of the intricate signaling networks that govern both systemic and cellular iron homeostasis. The protocols outlined here provide a starting point for elucidating the effects of iron on the hepcidin-ferroportin axis and the IRE/IRP system, offering insights that are crucial for understanding iron-related disorders and developing novel therapeutic strategies. For studies requiring the specific inhibition of iron transport, other tools such as the ferroportin inhibitor VIT-2763 (vamifeport) may be more appropriate.[6][7] The combined use of iron donors like this compound and specific inhibitors can provide a comprehensive understanding of the multifaceted regulation of iron metabolism.

References

Application Notes and Protocol for Long-Term Stability Testing of Vit-45 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive protocol for conducting long-term stability testing of Vit-45 solutions. Stability testing is a critical component of drug development, ensuring that a product maintains its quality, safety, and efficacy throughout its shelf life.[1][2] This protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines to provide a robust framework for assessing the stability of this compound solutions under controlled, long-term storage conditions.[3][4]

The objective of this long-term stability study is to establish a re-test period for the this compound drug substance or a shelf life for the drug product by evaluating its physical, chemical, and biological characteristics over a predetermined period.[1][5] Data generated from these studies are essential for regulatory submissions and for defining appropriate storage conditions and expiration dates.[2]

For the purpose of this protocol, "this compound" is assumed to be a vitamin-based solution. Vitamins can be susceptible to degradation from factors such as temperature, light, and pH.[6][7][8] Therefore, this protocol emphasizes the control of these factors and the use of stability-indicating analytical methods.

Materials and Equipment

Materials
  • This compound solution (minimum of three primary batches)[5]

  • Primary container closure system (e.g., vials, ampoules) identical to the proposed commercial packaging

  • Reference standards for this compound and known degradants

  • Reagents and solvents for analytical procedures (e.g., HPLC mobile phase, pH buffers)

Equipment
  • Stability chambers or incubators capable of maintaining temperature and humidity within specified tolerances (e.g., 25°C ± 2°C / 60% RH ± 5% RH)[3]

  • Validated stability-indicating analytical instruments (e.g., HPLC-UV/DAD, UV-Vis spectrophotometer, pH meter)[5][7]

  • Photostability chamber (if required by ICH Q1B)[3]

  • Calibrated glassware and laboratory equipment

Experimental Protocol

Study Design

This protocol follows a full study design where samples from at least three primary batches of this compound solution are tested at all specified time points.[5] The batches should be manufactured to a minimum of pilot scale and be representative of the final production process.[5]

Storage Conditions

The long-term stability study will be conducted under the following conditions as per ICH guidelines for Zone I and II (Temperate and Subtropical/Mediterranean):[3]

Study TypeStorage ConditionMinimum Duration
Long-Term25°C ± 2°C / 60% RH ± 5% RH12 months (or longer to cover the proposed shelf life)

An accelerated stability study should also be conducted in parallel to provide early insights into the product's stability.[3]

Study TypeStorage ConditionMinimum Duration
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months
Testing Frequency

Samples will be pulled and tested at the following time points for the long-term study:[3][9][10]

  • First Year: 0, 3, 6, 9, and 12 months

  • Second Year: 18 and 24 months

  • Annually thereafter through the proposed shelf life.

For the accelerated study, a minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.[3][9]

Analytical Procedures

A validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), should be used to quantify the active ingredient (this compound) and its degradation products.[5][8] The following tests should be performed at each time point:

  • Appearance: Visual inspection for color change, clarity, and particulate matter.

  • Assay (Potency): Quantification of this compound concentration using a validated HPLC method.

  • Purity/Impurities: Detection and quantification of degradation products using the same HPLC method.

  • pH: Measurement of the solution's pH.

Data Presentation

All quantitative data should be summarized in a tabular format to facilitate comparison and trend analysis.

Table 1: Long-Term Stability Data for this compound Solution (Batch A) at 25°C/60%RH

Test ParameterSpecification0 Months3 Months6 Months9 Months12 Months
AppearanceClear, colorless to slightly yellow solutionPassPassPassPassPass
Assay (% of initial)90.0 - 110.0100.099.598.998.297.5
Total Impurities (%)NMT 2.00.10.20.30.40.5
pH4.0 - 5.04.54.54.44.44.3

Table 2: Accelerated Stability Data for this compound Solution (Batch A) at 40°C/75%RH

Test ParameterSpecification0 Months3 Months6 Months
AppearanceClear, colorless to slightly yellow solutionPassPassSlight yellowing
Assay (% of initial)90.0 - 110.0100.097.294.8
Total Impurities (%)NMT 2.00.10.81.5
pH4.0 - 5.04.54.34.1

Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 Storage cluster_2 Testing cluster_3 Data Analysis prep Prepare 3 Batches of this compound Solution pack Package in Final Container Closure prep->pack storage_lt Long-Term Storage (25°C / 60% RH) pack->storage_lt storage_acc Accelerated Storage (40°C / 75% RH) pack->storage_acc pull_lt Sample Pull at 0, 3, 6, 9, 12... months storage_lt->pull_lt pull_acc Sample Pull at 0, 3, 6 months storage_acc->pull_acc analysis Perform Analytical Tests (Appearance, Assay, Impurities, pH) pull_lt->analysis pull_acc->analysis report Summarize Data in Tables analysis->report shelf_life Determine Shelf Life / Re-test Period report->shelf_life

Caption: Workflow for the long-term stability testing of this compound solution.

Potential Degradation Pathway

As the specific degradation pathway for "this compound" is not known, the following diagram illustrates a hypothetical oxidative degradation of a vitamin, a common pathway for such molecules.

G cluster_0 Degradation Process Vit45 This compound (Active Form) Oxidized_Intermediate Oxidized Intermediate Vit45->Oxidized_Intermediate Oxidation (e.g., O2, light, heat) Degradation_Product Inactive Degradation Product Oxidized_Intermediate->Degradation_Product Further Reaction

Caption: Hypothetical oxidative degradation pathway for a vitamin compound.

References

Application of Vit-45 (Ferric Carboxymaltose) in Restless Legs Syndrome Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Restless Legs Syndrome (RLS), also known as Willis-Ekbom disease, is a neurological disorder characterized by an irresistible urge to move the legs, often accompanied by uncomfortable sensations. Growing evidence points to a connection between RLS and iron deficiency in the brain. Vit-45, a formulation of ferric carboxymaltose (FCM), is an intravenous iron preparation that has been investigated for its therapeutic potential in managing RLS symptoms, particularly in patients with iron deficiency. This document provides detailed application notes and protocols for the use of this compound in a research setting.

Quantitative Data from Clinical Studies

The efficacy of this compound (ferric carboxymaltose) in treating Restless Legs Syndrome has been evaluated in several clinical trials. The following tables summarize key quantitative data from these studies, focusing on the change in the International Restless Legs Syndrome (IRLS) severity scale, responder rates, and quality of life improvements.

Table 1: Summary of Efficacy of Ferric Carboxymaltose in RLS Clinical Trials

Study/AnalysisTreatment GroupPlacebo GroupOutcome MeasureResultp-valueCitation
Meta-analysis (Qadri et al., 2024)Ferric CarboxymaltoseControlChange in IRLS ScoreWeighted Mean Difference: -6.030.004
Meta-analysis (Qadri et al., 2024)Ferric CarboxymaltoseControlChange in SF-36 ScoreWeighted Mean Difference: 7.440.01
Meta-analysis (Qadri et al., 2024)Ferric CarboxymaltoseControlChange in VAS for RLS SeverityMean Difference: -19.210.003
Multi-center RCT (Earley et al., 2024)Ferric Carboxymaltose (n=107)Placebo (n=101)Change in IRLS Score from Baseline-8.0-4.80.0036
Multi-center RCT (Earley et al., 2024)Ferric Carboxymaltose (n=107)Placebo (n=101)CGI-I Response (much/very much improved)35.5%28.7%0.2987
Randomized Trial (Trenkwalder et al., 2017)Ferric Carboxymaltose (n=59)Placebo (n=51)Change in IRLS Score at Week 12-4.66 (difference)0.021
Preliminary Clinical Trial (Cho et al., 2011)Ferric Carboxymaltose (n=24)Placebo (n=22)Decrease in IRLS Score8.94.00.040
Preliminary Clinical Trial (Cho et al., 2011)Ferric Carboxymaltose (n=24)Placebo (n=22)CGI-I Response (very much or much improved)48.3%14.3%0.004

Table 2: Dosing Regimens of Ferric Carboxymaltose in RLS Clinical Trials

StudyDosing Regimen
Earley et al., 2024750 mg of ferric carboxymaltose administered on day 0 and day 5.
Trenkwalder et al., 2017A single intravenous dose of 1000 mg of iron as ferric carboxymaltose.
Cho et al., 2011Two doses of 500 mg of ferric carboxymaltose administered 5 days apart.

Experimental Protocols

Protocol 1: Intravenous Administration of this compound (Ferric Carboxymaltose)

This protocol outlines the preparation and administration of this compound for clinical research in RLS.

1. Patient Screening and Eligibility:

  • Confirm diagnosis of RLS based on established criteria (e.g., International Restless Legs Syndrome Study Group criteria).

  • Assess iron status, including serum ferritin and transferrin saturation (TSAT). Inclusion criteria in trials often include a serum ferritin <300 ng/mL and TSAT <45%.

  • Exclude patients with a history of hypersensitivity to iron preparations, evidence of iron overload, or active infections.

2. Materials:

  • This compound (ferric carboxymaltose) for injection.

  • Sterile 0.9% Sodium Chloride Injection, USP.

  • Intravenous infusion set and catheter.

  • Infusion pump.

  • Emergency medications and equipment for managing hypersensitivity reactions.

3. Preparation of this compound Infusion:

  • Visually inspect the vial for particulate matter and discoloration before use.

  • Dilution: this compound must be diluted only in sterile 0.9% Sodium Chloride Injection, USP.

    • For a 750 mg dose, dilute 15 mL of this compound in a maximum of 250 mL of sterile 0.9% Sodium Chloride Injection, USP. The final concentration should not be less than 2 mg of iron per mL.

    • For a 1000 mg dose, dilute 20 mL of this compound in a maximum of 250 mL of sterile 0.9% Sodium Chloride Injection, USP.

  • The diluted solution should be used immediately.

4. Administration:

  • Administer the diluted this compound solution via intravenous infusion.

  • Infusion Rate: The infusion should be administered over at least 15 minutes.

  • Monitor the patient closely during and for at least 30 minutes after the infusion for signs and symptoms of hypersensitivity.

5. Post-Infusion Monitoring:

  • Assess vital signs.

  • Monitor for any adverse reactions, including hypotension, loss of consciousness, and anaphylactic/anaphylactoid reactions.

Protocol 2: Assessment of Efficacy

1. Primary Efficacy Endpoint:

  • The primary measure of efficacy is typically the change from baseline in the total score of the International Restless Legs Syndrome (IRLS) Rating Scale at a predetermined time point (e.g., 4 to 12 weeks post-treatment). The IRLS scale is a 10-item questionnaire that assesses the severity of RLS symptoms.

2. Secondary Efficacy Endpoints:

  • Clinical Global Impression of Change (CGI-I): A clinician-rated assessment of the patient's overall improvement.

  • Responder Rate: The proportion of patients with a significant reduction in IRLS score (e.g., ≥50% reduction) or a rating of "much improved" or "very much improved" on the CGI-I scale.

  • Quality of Life (QOL): Assessed using validated questionnaires such as the RLS Quality of Life (RLS-QOL) instrument or the SF-36.

  • Visual Analog Scale (VAS) for RLS severity: A patient-rated scale to assess the severity of their symptoms.

Signaling Pathways and Mechanisms of Action

The therapeutic effect of this compound in RLS is believed to be mediated by replenishing iron stores in the central nervous system. Iron is a crucial cofactor for tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of dopamine. In RLS, impaired iron uptake or transport in the brain may lead to a hypodopaminergic state, contributing to the symptoms.

Diagram: Proposed Mechanism of Action of this compound in RLS

G This compound This compound (Ferric Carboxymaltose) Transferrin-Fe3+ Transferrin-Bound Iron (Fe3+) This compound->Transferrin-Fe3+ TfR1 Transferrin Receptor 1 (TfR1) Transferrin-Fe3+->TfR1 Binding Iron_pool Intracellular Iron Pool TfR1->Iron_pool Iron Uptake TH Tyrosine Hydroxylase Iron_pool->TH Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Conversion Dopamine Dopamine L-DOPA->Dopamine Decarboxylation Symptom_Relief RLS Symptom Relief Dopamine->Symptom_Relief Increased Dopaminergic Tone

Caption: Proposed mechanism of this compound in RLS.

Diagram: Experimental Workflow for a Clinical Trial of this compound in RLS

G Screening Patient Screening (RLS Diagnosis, Iron Status) Baseline Baseline Assessment (IRLS, QOL, etc.) Screening->Baseline Randomization Randomization Treatment_Arm This compound (Ferric Carboxymaltose) Intravenous Infusion Randomization->Treatment_Arm Placebo_Arm Placebo (Saline Infusion) Randomization->Placebo_Arm Follow_up Follow-up Assessments (e.g., Weeks 4, 8, 12) Treatment_Arm->Follow_up Placebo_Arm->Follow_up Baseline->Randomization Data_Analysis Data Analysis (Efficacy and Safety) Follow_up->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: A typical experimental workflow for an RLS clinical trial.

Conclusion

This compound (ferric carboxymaltose) has demonstrated efficacy in reducing the severity of Restless Legs Syndrome symptoms in patients, particularly those with iron deficiency. The provided protocols and data serve as a guide for researchers and clinicians interested in investigating the role of intravenous iron in the management of RLS. Further research is warranted to optimize dosing strategies and to better understand the long-term safety and efficacy of this treatment.

Troubleshooting & Optimization

Vit-45 solubility issues and solutions in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vit-45. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experimentation with this compound. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a hydrophobic compound with low aqueous solubility under neutral pH conditions. Its solubility is highly dependent on the pH and composition of the experimental buffer. For in vivo studies, this compound has been administered intravenously in normal saline, where it forms a colloidal solution.[1] However, for in vitro assays, achieving a desired concentration in aqueous buffers often requires the use of solubilizing agents.

Q2: Why is my this compound precipitating in my aqueous buffer?

A2: Precipitation of this compound in aqueous buffers is a common issue due to its hydrophobic nature. This can occur when a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer where the final concentration of the organic solvent is too low to maintain solubility.[2] Other factors include the pH of the buffer, temperature, and the presence of salts that can decrease solubility.

Q3: What are the recommended starting points for solubilizing this compound?

A3: For initial in vitro experiments, it is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO.[2] This stock can then be serially diluted in your experimental buffer. It is crucial to ensure the final DMSO concentration in your assay is low (typically <1%) to avoid solvent-induced artifacts.[2] If solubility issues persist, consider using co-solvents, surfactants, or cyclodextrins.

Q4: Can I use pH modification to improve this compound solubility?

A4: Yes, pH adjustment can be an effective strategy if this compound has ionizable groups.[3][4][5] For weakly acidic or basic compounds, adjusting the pH of the buffer to keep the molecule in its ionized state can significantly increase solubility.[3] It is important to determine the pKa of this compound to select an appropriate pH range for your buffer. However, be mindful that the chosen pH must be compatible with your experimental system (e.g., cell culture, enzyme activity).

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered with this compound in experimental buffers.

Visual Troubleshooting Workflow

Vit-45_Solubility_Troubleshooting start Start: this compound Precipitation Observed check_stock Step 1: Check Stock Solution Is the stock solution clear? start->check_stock remake_stock Action: Remake Stock Solution Use fresh, anhydrous DMSO. Consider gentle warming or sonication. check_stock->remake_stock No check_dilution Step 2: Evaluate Dilution Method How is the dilution performed? check_stock->check_dilution Yes remake_stock->check_stock rapid_stirring Action: Optimize Dilution Add stock solution dropwise to a rapidly stirring buffer. check_dilution->rapid_stirring Not Optimized modify_buffer Step 3: Modify Experimental Buffer Is the buffer composition optimal? check_dilution->modify_buffer Optimized rapid_stirring->check_dilution add_solubilizer Action: Add Solubilizing Agents - Increase co-solvent (e.g., DMSO) if possible. - Add surfactants (e.g., Tween-20). - Use cyclodextrins. modify_buffer->add_solubilizer No adjust_ph Action: Adjust Buffer pH Based on this compound's pKa, shift pH to favor the ionized form. modify_buffer->adjust_ph No success Success: this compound is Soluble modify_buffer->success Yes add_solubilizer->success fail Further Assistance Needed Contact Technical Support add_solubilizer->fail adjust_ph->success adjust_ph->fail Vit-45_Signaling_Pathway vit45 This compound vit45->inhibition receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation inhibition->receptor Inhibition

References

Preventing Vit-45 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vit-45, a novel synthetic growth and differentiation factor. This resource is designed for researchers, scientists, and drug development professionals to provide clear solutions for common handling and experimental challenges. This compound is a highly potent but sensitive compound, and this guide will help you achieve consistent and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a synthetic small molecule designed to promote the directed differentiation of pluripotent stem cells into neuronal progenitor cells. Its high potency allows for use at low concentrations, but its hydrophobic nature requires careful handling to maintain solubility in aqueous cell culture media.

Q2: I observed a white, crystalline precipitate in my culture flask after adding this compound. What is the cause?

A2: Precipitation of this compound is a common issue that can arise from several factors.[1][2][3] These include:

  • Improper Dilution: Rapidly adding a concentrated stock of a hydrophobic compound into the aqueous media can cause "solvent shock," leading to immediate precipitation.[4]

  • Temperature Fluctuations: Adding this compound stock to cold media or experiencing significant temperature shifts can decrease its solubility.[2][5][6] High-molecular-weight plasma proteins can also fall out of solution when exposed to extreme temperature shifts.[2][5]

  • High Final Concentration: The concentration of this compound may have exceeded its solubility limit in your specific cell culture medium.

  • pH Instability: The optimal pH for most mammalian cell cultures is between 7.2 and 7.4.[7][8][9] Deviations from this range can affect the solubility of media components.[7]

  • Interaction with Media Components: this compound may interact with salts or proteins in the media, particularly in serum-containing formulations, leading to the formation of insoluble complexes.[2][4]

Q3: How should I prepare the this compound stock solution and the final working solution?

A3: Proper preparation is critical. Always start by creating a high-concentration stock solution in an appropriate organic solvent like DMSO.[10] To prepare the final working solution in your culture medium, use a serial dilution method. Pre-warm the culture medium to 37°C and add the this compound stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion.[10] For a detailed step-by-step guide, please see the Experimental Protocols section.

Q4: What is the maximum recommended concentration of the solvent (DMSO) in the final culture medium?

A4: To minimize solvent-induced toxicity and other off-target effects, the final concentration of DMSO in the cell culture medium should typically be kept at or below 0.1%.[10] It is crucial to include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments.

Q5: Can I store the complete medium after adding this compound?

A5: It is not recommended. Due to the limited stability of this compound in aqueous solutions, you should prepare fresh media containing this compound immediately before each experiment. Avoid storing the compound diluted in media for extended periods.

Troubleshooting Guide: this compound Precipitation

If you observe precipitation after adding this compound to your cell culture medium, follow this guide to identify and resolve the issue.

Initial Assessment & Solution Workflow

This workflow provides a step-by-step process to diagnose the cause of this compound precipitation.

G Troubleshooting Workflow for this compound Precipitation start Precipitate Observed check_protocol Step 1: Review Protocol - Final this compound Concentration? - Final DMSO Concentration (<=0.1%)? start->check_protocol check_stock Step 2: Inspect Stock Solution - Is the DMSO stock clear? check_protocol->check_stock Protocol OK sol_conc Solution: Perform solubility test. Use lower effective concentration. check_protocol->sol_conc Concentration Too High check_temp Step 3: Check Temperature - Was media pre-warmed to 37°C? check_stock->check_temp Stock is Clear sol_stock Solution: Warm & vortex stock. Prepare fresh stock. check_stock->sol_stock Stock is Cloudy check_dilution Step 4: Review Dilution Method - Was it added dropwise with swirling? check_temp->check_dilution Media was Warm sol_temp Solution: Always pre-warm media to 37°C before adding this compound. check_temp->sol_temp Media was Cold check_ph Step 5: Verify Media pH - Is pH between 7.2-7.4? check_dilution->check_ph Dilution was Slow sol_dilution Solution: Use serial dilution. Add stock slowly to swirling media. check_dilution->sol_dilution Dilution was Rapid sol_ph Solution: Calibrate incubator CO2. Use freshly prepared media. check_ph->sol_ph pH Out of Range

Caption: Troubleshooting workflow for this compound precipitation in media.

Data Presentation: Key Handling Parameters

Adherence to these parameters is critical for preventing precipitation and ensuring experimental success.

ParameterRecommended ConditionRationale
Storage (Powder) 4°C, protected from lightPrevents degradation of the solid compound.
Storage (DMSO Stock) -20°C (short-term) or -80°C (long-term) in single-use aliquotsAvoids repeated freeze-thaw cycles which can cause the compound to fall out of solution.[2][3]
Solvent for Stock Anhydrous DMSOMaximizes solubility and prevents introduction of moisture.
Stock Concentration 10 mMA standard concentration that is high enough to minimize the volume added to media.
Final DMSO Conc. ≤ 0.1% v/v Minimizes cell toxicity and solvent-induced precipitation.[10]
Media Temperature Pre-warm to 37°C before adding this compoundEnsures maximum solubility during dilution.[4][11] Mammalian cells cannot tolerate temperatures more than about 2°C above normal for extended periods.[6][12]
Media pH 7.2 - 7.4Optimal range for cell health and compound solubility.[7][8][13]

Experimental Protocols

Protocol 1: Preparation of 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated, sterile stock solution of this compound.

Materials:

  • This compound powder (Molecular Weight: 450.5 g/mol )

  • Anhydrous DMSO (cell culture grade)

  • Sterile, light-protecting (amber) microcentrifuge tubes

  • Sterile 0.22 µm syringe filter compatible with DMSO

Methodology:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 4.51 mg of this compound powder. Perform this in a sterile environment.

  • Dissolution: Add the weighed this compound powder to a sterile amber tube. Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. If needed, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile amber tube.

  • Aliquoting & Storage: Dispense the sterile stock into smaller, single-use aliquots (e.g., 20 µL). Store immediately at -80°C for long-term storage.

Protocol 2: Determining the Maximum Solubility of this compound in Culture Media

Objective: To determine the highest concentration of this compound that remains soluble in your specific cell culture medium.

Methodology:

  • Preparation: Pre-warm your complete cell culture medium to 37°C.

  • Serial Dilution: Prepare a series of dilutions of the 10 mM this compound stock solution in your pre-warmed medium. For example, create final concentrations ranging from 1 µM to 50 µM in separate sterile microcentrifuge tubes.

  • Mixing: Add the required volume of the 10 mM stock to the medium in each tube. Vortex each tube immediately and thoroughly after adding the stock to ensure rapid mixing.[10]

  • Incubation: Incubate the tubes at 37°C in a cell culture incubator for 1-2 hours to mimic experimental conditions.[10]

  • Observation: Visually inspect each tube for any signs of precipitation (haziness, cloudiness, or visible particles). For a more sensitive assessment, examine a small aliquot from each tube under a microscope.

Hypothetical Signaling Pathway for this compound

This compound is hypothesized to initiate neuronal differentiation by activating a specific receptor tyrosine kinase (RTK), leading to the downstream activation of key transcription factors.

G Vit45 This compound RTK Receptor Tyrosine Kinase (RTK-V45) Vit45->RTK Binds & Activates P1 GRB2/SOS RTK->P1 Recruits P2 RAS P1->P2 Activates P3 RAF -> MEK -> ERK P2->P3 TF Transcription Factors (e.g., NeuroD1, PAX6) P3->TF Phosphorylates Result Neuronal Progenitor Differentiation TF->Result Promotes

Caption: Hypothesized this compound signaling cascade for neuronal differentiation.

References

Troubleshooting Inconsistent Results with Vit-45 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Vit-45 experiments. Researchers, scientists, and drug development professionals can utilize this resource to ensure the consistency and reliability of their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent activator of the intracellular signaling protein, Kinase-A. Upon binding, this compound induces a conformational change in Kinase-A, leading to its phosphorylation and subsequent activation of downstream signaling cascades. This pathway ultimately regulates the expression of Target Gene-X, which is involved in cellular proliferation.

Q2: What are the optimal cell seeding densities for a this compound experiment?

A2: Optimal cell seeding densities are crucial for reproducible results and can vary between cell lines. Below is a table of recommended starting densities for common cell lines used in this compound experiments.

Cell LineSeeding Density (cells/cm²)Notes
HEK2933.5 x 10⁴Adherent cells, allow 24 hours for attachment before treatment.
HeLa3.0 x 10⁴Adherent cells, ensure even distribution to avoid clumping.
Jurkat2.0 x 10⁵Suspension cells, gently swirl plate before incubation.

Q3: How should this compound be stored to maintain its activity?

A3: this compound is light-sensitive and prone to degradation at room temperature. For long-term storage, it should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. For short-term use (up to one week), it can be stored at 4°C, protected from light.

Troubleshooting Guide

Issue 1: High Variability in Target Gene-X Expression Between Replicates

High variability in the expression levels of Target Gene-X across experimental replicates is a common issue that can mask the true effect of this compound.

Possible Causes and Solutions:

CauseSolution
Inconsistent Cell Seeding Ensure accurate cell counting and even distribution of cells in each well. Visually inspect plates after seeding to confirm a uniform monolayer (for adherent cells) or even suspension.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. When adding this compound, ensure the pipette tip is below the surface of the media and dispense slowly.
Edge Effects in Multi-well Plates To minimize evaporation and temperature fluctuations in the outer wells, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media without cells and do not use them for experimental measurements.
Cell Health Variability Ensure cells are in the logarithmic growth phase and have a viability of >95% before seeding. Avoid using cells that are over-confluent.
Issue 2: Lower than Expected Activation of Kinase-A

A diminished or absent activation of Kinase-A upon this compound treatment can lead to a failure to observe downstream effects.

Possible Causes and Solutions:

CauseSolution
Degraded this compound Prepare fresh dilutions of this compound from a new aliquot stored at -80°C. Protect the stock solution and dilutions from light.
Incorrect Incubation Time Optimize the incubation time for this compound treatment. Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) to determine the peak activation of Kinase-A in your specific cell line.
Suboptimal Serum Concentration in Media Serum components can sometimes interfere with the activity of small molecules. Try reducing the serum concentration in the cell culture media during the this compound treatment period.
Low Expression of Kinase-A Confirm the expression level of Kinase-A in your cell line using Western blot or qPCR. If expression is low, consider using a different cell line known to have higher expression.

Experimental Protocols

Western Blot for Phospho-Kinase-A

This protocol describes the detection of phosphorylated Kinase-A as a measure of its activation.

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Kinase-A.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

This compound Signaling Pathway

The following diagram illustrates the proposed signaling pathway initiated by this compound.

Vit45_Signaling_Pathway cluster_cell Cell Membrane cluster_nucleus Nucleus This compound This compound Kinase-A Kinase-A This compound->Kinase-A Activates Phospho-Kinase-A Phospho-Kinase-A Kinase-A->Phospho-Kinase-A Phosphorylation Downstream-Effector Downstream-Effector Phospho-Kinase-A->Downstream-Effector Activates Phospho-Downstream-Effector Phospho-Downstream-Effector Downstream-Effector->Phospho-Downstream-Effector Phosphorylation Transcription-Factor Transcription-Factor Phospho-Downstream-Effector->Transcription-Factor Translocates to Nucleus Target Gene-X Target Gene-X Transcription-Factor->Target Gene-X Induces Expression

Caption: Proposed signaling pathway of this compound activation.

Experimental Workflow for Troubleshooting

This diagram outlines a logical workflow for troubleshooting inconsistent experimental results.

Troubleshooting_Workflow A Inconsistent Results Observed B Check for Obvious Errors (Pipetting, Calculations) A->B C Review Experimental Protocol B->C No Obvious Errors D Prepare Fresh Reagents (this compound, Media, Buffers) C->D E Validate Cell Health and Density D->E F Perform Control Experiments (Positive and Negative Controls) E->F G Analyze Data with Statistical Rigor F->G H Hypothesize Cause of Inconsistency G->H Inconsistency Persists J Problem Solved G->J Consistent Results Achieved I Design Experiment to Test Hypothesis H->I I->G

Caption: A systematic workflow for troubleshooting experimental inconsistencies.

Technical Support Center: Optimizing Vit-45 for Cellular Iron Uptake

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to optimize Vit-45 concentration for maximal cellular iron uptake.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for this compound to achieve maximal cellular iron uptake?

A1: The optimal concentration of this compound for maximal cellular iron uptake typically falls within the 10-50 µM range for most cell lines. However, the ideal concentration is highly cell-type dependent and should be determined empirically for your specific experimental model. Exceeding the optimal concentration can lead to cellular toxicity and a subsequent decrease in iron uptake.

Q2: How can I determine the optimal this compound concentration for my specific cell line?

A2: A dose-response experiment is the most effective method to determine the optimal this compound concentration. This involves treating your cells with a range of this compound concentrations and measuring the corresponding cellular iron uptake. It is also crucial to assess cell viability in parallel to identify any potential cytotoxic effects.

Q3: I am observing low cellular iron uptake despite using the recommended concentration of this compound. What are the potential causes?

A3: Several factors could contribute to low iron uptake. These include:

  • Suboptimal incubation time: Ensure you are using the recommended incubation period for your cell type.

  • Cell health: Poor cell viability or confluence can significantly impact uptake efficiency.

  • Incorrect assay conditions: Verify the pH, temperature, and media components of your assay buffer.

  • Reagent quality: Confirm the integrity and concentration of your this compound stock solution.

Q4: My cells are showing signs of toxicity after treatment with this compound. What steps can I take to mitigate this?

A4: If you observe cellular toxicity, consider the following troubleshooting steps:

  • Reduce this compound concentration: Lower the concentration of this compound in your experiments.

  • Decrease incubation time: A shorter exposure to this compound may reduce toxicity while maintaining sufficient iron uptake.

  • Serum concentration: Ensure the appropriate serum concentration in your culture media, as serum proteins can sometimes mitigate compound toxicity.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Iron Uptake This compound concentration is too low.Perform a dose-response experiment to identify the optimal concentration.
Incubation time is too short.Optimize the incubation time by performing a time-course experiment.
Poor cell health or low confluence.Ensure cells are healthy and at an appropriate confluence (typically 70-80%).
Inaccurate this compound concentration.Verify the concentration of your this compound stock solution.
High Cellular Toxicity This compound concentration is too high.Reduce the this compound concentration or perform a dose-response viability assay.
Extended incubation period.Decrease the incubation time with this compound.
Cell line is particularly sensitive.Screen different cell lines to find a more robust model if possible.
High Variability Between Replicates Inconsistent cell seeding.Ensure uniform cell seeding density across all wells.
Pipetting errors.Use calibrated pipettes and proper pipetting techniques.
Edge effects in multi-well plates.Avoid using the outer wells of the plate or fill them with media to maintain humidity.

Experimental Protocols

Protocol 1: Dose-Response for Cellular Iron Uptake

This protocol details how to determine the optimal concentration of this compound for maximal cellular iron uptake.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • This compound Preparation: Prepare a 2X stock solution of this compound in serum-free media. Create a serial dilution series ranging from 0 µM to 100 µM.

  • Cell Treatment: Remove the culture media from the cells and add 50 µL of the 2X this compound serial dilutions.

  • Iron Addition: Immediately add 50 µL of a 2X iron solution (e.g., 10 µM 55FeCl3) to each well.

  • Incubation: Incubate the plate at 37°C for 4 hours.

  • Washing: Aspirate the media and wash the cells three times with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Lyse the cells with 100 µL of 0.1 M NaOH.

  • Quantification: Measure the radioactivity in each well using a scintillation counter to determine the amount of iron uptake.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of this compound.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • This compound Treatment: Treat cells with the same concentrations of this compound as in the iron uptake assay and incubate for the same duration.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate add_vit45 Add this compound to Cells prep_vit45 Prepare this compound Serial Dilutions prep_vit45->add_vit45 prep_iron Prepare Iron Solution add_iron Add Iron Solution to Cells prep_iron->add_iron add_vit45->add_iron incubate Incubate at 37°C add_iron->incubate wash_cells Wash Cells with PBS incubate->wash_cells lyse_cells Lyse Cells wash_cells->lyse_cells measure_uptake Quantify Iron Uptake lyse_cells->measure_uptake

Caption: Experimental workflow for determining optimal this compound concentration.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Vit45 This compound TfR1 Transferrin Receptor 1 (TfR1) Vit45->TfR1 Upregulates Iron Iron (Fe3+) Iron->TfR1 Binds Endosome Endosome TfR1->Endosome Internalization DMT1 DMT1 Endosome->DMT1 Iron_Pool Labile Iron Pool (Fe2+) DMT1->Iron_Pool Iron Release Ferritin Ferritin (Storage) Iron_Pool->Ferritin Metabolism Cellular Metabolism Iron_Pool->Metabolism

Caption: Proposed signaling pathway for this compound mediated iron uptake.

Side effects of high-dose Vit-45 in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Vit-45 Animal Studies

Welcome to the technical support resource for researchers utilizing this compound in preclinical animal studies. This guide provides answers to frequently asked questions and troubleshooting advice for common issues encountered during high-dose experiments. The information is based on aggregated data from studies in standard rodent models.

Frequently Asked Questions (FAQs)

Q1: What are the most common dose-limiting toxicities observed with high-dose this compound in rodent models?

A1: The primary dose-limiting toxicities observed in both Sprague-Dawley rats and C57BL/6 mice are hepatotoxicity and myelosuppression. Hepatotoxicity typically manifests as a significant elevation in serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). Myelosuppression is most notably characterized by a dose-dependent decrease in absolute neutrophil count (neutropenia).

Q2: At what dose levels do these side effects typically appear?

A2: In 28-day repeat-dose oral gavage studies, initial signs of toxicity are generally observed at doses of 100 mg/kg/day and become statistically significant and more severe at 200 mg/kg/day. See Tables 1 and 2 for a detailed summary of findings at various dose levels.

Q3: Are the observed side effects of this compound reversible?

A3: Studies incorporating a 4-week recovery phase after the initial 28-day dosing period indicate that both hepatotoxicity and neutropenia are largely reversible. In most animals, liver enzyme levels and neutrophil counts return to baseline or near-baseline levels after cessation of this compound administration.

Q4: What is the proposed mechanism for this compound-induced hepatotoxicity?

A4: The leading hypothesis for this compound-induced hepatotoxicity involves off-target inhibition of critical survival kinases within hepatocytes. High concentrations of this compound are thought to impair mitochondrial function, leading to increased oxidative stress.[1][2] This cellular stress can trigger the mitochondrial permeability transition (MPT), culminating in hepatocyte necrosis and the release of liver enzymes into circulation.[1][3] This mechanism is initiated by the metabolic activation of this compound by cytochrome P450 enzymes in the liver, which can create reactive metabolites.[1][4]

Data Presentation: Summary of Toxicological Findings

The following tables summarize key quantitative data from 28-day repeat-dose toxicity studies in rats and mice.

Table 1: Summary of Hematological Changes in Sprague-Dawley Rats

ParameterVehicle ControlThis compound (50 mg/kg)This compound (100 mg/kg)This compound (200 mg/kg)
White Blood Cells (x10⁹/L) 8.5 ± 1.28.1 ± 1.46.2 ± 0.94.1 ± 0.7**
Absolute Neutrophils (x10⁹/L) 2.1 ± 0.51.9 ± 0.41.1 ± 0.30.6 ± 0.2
Lymphocytes (x10⁹/L) 6.1 ± 0.95.9 ± 1.14.9 ± 0.83.4 ± 0.6
Platelets (x10⁹/L) 750 ± 110740 ± 125710 ± 115680 ± 100
Data are presented as mean ± standard deviation. *p<0.05, **p<0.01 compared to vehicle control.

Table 2: Summary of Serum Chemistry Findings in C57BL/6 Mice

ParameterVehicle ControlThis compound (50 mg/kg)This compound (100 mg/kg)This compound (200 mg/kg)
ALT (U/L) 40 ± 845 ± 11150 ± 35450 ± 90**
AST (U/L) 65 ± 1270 ± 15220 ± 45610 ± 120**
Total Bilirubin (mg/dL) 0.3 ± 0.10.3 ± 0.10.4 ± 0.20.5 ± 0.2
Creatinine (mg/dL) 0.5 ± 0.10.5 ± 0.10.6 ± 0.10.6 ± 0.2
Data are presented as mean ± standard deviation. *p<0.05, **p<0.01 compared to vehicle control.

Troubleshooting Guides

Issue: We are observing unexpected mortality in our mouse cohort at the 150 mg/kg dose.

  • Potential Cause: This could be due to acute, severe hepatotoxicity or complications from severe neutropenia leading to infection. The formulation or administration of the compound could also be a factor.

  • Troubleshooting Steps:

    • Review Dosing Procedure: Double-check all calculations for dose formulation. Ensure the vehicle is appropriate and the compound is fully solubilized or suspended. Verify the accuracy of the oral gavage technique to prevent accidental administration into the lungs.[5]

    • Conduct Interim Blood Draws: If possible, perform a small blood draw from a satellite group of animals 4-6 hours post-dosing to check for early, sharp increases in ALT/AST levels.

    • Necropsy: Perform an immediate and thorough gross necropsy on any deceased animals. Pay close attention to the appearance of the liver and collect tissues for histopathology to confirm the cause of death.

    • Animal Husbandry: Ensure a sterile environment and diet to minimize the risk of opportunistic infections in potentially immunocompromised (neutropenic) animals.

Issue: Our ALT/AST levels are highly variable between animals in the same dose group.

  • Potential Cause: High variability can stem from inconsistencies in experimental procedures, as well as biological differences among animals.[5]

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure all technicians use identical, gentle handling techniques.[5] All doses should be administered at the same time each day to account for circadian rhythms that can affect metabolism.[5]

    • Randomization and Blinding: Randomize animals into treatment groups to prevent bias.[5] Whenever possible, the technicians administering the substance and analyzing the samples should be blinded to the treatment groups.[5]

    • Acclimatization: Ensure all animals have had a sufficient period (typically 1-2 weeks) to acclimate to the facility and housing conditions before the study begins.[5]

    • Check for Contaminants: Verify that the this compound batch is pure and that the vehicle used for dosing is free of contaminants that could cause liver stress.

Issue: We are not observing the expected neutropenia in our rat study.

  • Potential Cause: The lack of effect could be due to issues with the test article, its administration, the timing of sample collection, or species-specific differences in metabolism.

  • Troubleshooting Steps:

    • Verify Test Article: Confirm the identity, purity, and concentration of the this compound compound via analytical chemistry (e.g., HPLC, LC-MS).

    • Assess Bioavailability: If possible, conduct a limited pharmacokinetic (PK) study to confirm that this compound is being absorbed and reaching sufficient plasma concentrations after oral administration. An issue with the formulation vehicle could be limiting absorption.

    • Timing of Hematology: Ensure that blood samples are collected at a consistent time point relative to the last dose. The nadir (lowest point) of neutrophil counts may occur several days after dosing begins. Consider collecting samples at multiple time points (e.g., Day 7, 14, and 28) to capture the full effect.

    • Review Hematology Procedures: Confirm that the automated hematology analyzer is calibrated correctly and that blood samples are being handled properly (e.g., using the correct anticoagulant, avoiding clotting) to ensure accurate cell counts.

Experimental Protocols

Protocol 1: High-Dose 28-Day Toxicity Study in Mice

  • Animal Model: Male and female C57BL/6 mice, 8-10 weeks of age.

  • Group Allocation: Animals are randomized into four groups (n=10 per sex per group): Vehicle control (0.5% methylcellulose (B11928114) in water), 50 mg/kg this compound, 100 mg/kg this compound, and 200 mg/kg this compound.

  • Administration: The test article or vehicle is administered once daily via oral gavage at a volume of 10 mL/kg.

  • Monitoring: Body weight and food consumption are recorded weekly. Clinical observations for signs of toxicity are performed twice daily.[6]

  • Terminal Procedures (Day 29): Animals are euthanized via CO2 asphyxiation. Blood is collected via cardiac puncture for complete blood count (CBC) and serum chemistry analysis. A full necropsy is performed, and key organs (liver, spleen, kidneys, thymus) are weighed. Tissues are preserved in 10% neutral buffered formalin for histopathology.

Protocol 2: Measurement of Liver Function Markers

  • Sample Collection: Whole blood is collected into serum separator tubes (SSTs).

  • Sample Processing: Blood is allowed to clot at room temperature for 30 minutes, then centrifuged at 2,000 x g for 10 minutes at 4°C.

  • Analysis: The resulting serum is transferred to a new tube and analyzed for ALT, AST, total bilirubin, and other relevant markers using a validated automated clinical chemistry analyzer.

  • Quality Control: Serum from a pooled sample of untreated animals should be run as a daily control to ensure analyzer performance.

Mandatory Visualizations

G cluster_1 Circulation Vit45 High-Dose this compound CYP450 CYP450 Metabolism Vit45->CYP450 Off-target Inhibition ReactiveMetabolite Reactive Metabolite CYP450->ReactiveMetabolite Mitochondria Mitochondrial Dysfunction ReactiveMetabolite->Mitochondria OxStress Oxidative Stress (ROS) Mitochondria->OxStress MPT Mitochondrial Permeability Transition (MPT) OxStress->MPT Necrosis Hepatocyte Necrosis MPT->Necrosis ALT_AST Release of ALT/AST Necrosis->ALT_AST

Caption: Proposed signaling pathway for this compound-induced hepatotoxicity.

G start Start: Acclimatization (7 days) random Randomization & Group Assignment start->random dosing Daily Dosing (Days 1-28) Oral Gavage random->dosing monitoring Clinical Observations (Twice Daily) Body Weights & Food Intake (Weekly) dosing->monitoring endpoint Terminal Endpoint (Day 29) dosing->endpoint collection Blood & Tissue Collection endpoint->collection analysis Hematology Serum Chemistry Histopathology collection->analysis end End: Data Analysis & Reporting analysis->end

Caption: Experimental workflow for a 28-day rodent toxicity study.

References

Overcoming challenges in Vit-45 delivery to specific tissues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Vit-45 Delivery

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with this compound, a novel protein-based therapeutic designed to intracellularly target and modulate the MAPK/ERK signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a recombinant protein designed to penetrate the cell membrane and inhibit the kinase activity of MEK1/2, a central component of the MAPK/ERK signaling pathway. By doing so, it aims to reduce the proliferation of hyperactive cells, particularly in certain oncological indications.

Q2: What are the main challenges in delivering this compound to target tissues?

A2: The primary challenges associated with this compound delivery include its large molecular weight, which can limit its passive diffusion across cell membranes, its susceptibility to proteolytic degradation in the bloodstream, and potential off-target accumulation in tissues like the liver and spleen, leading to unwanted side effects.

Q3: Which delivery systems are recommended for this compound?

A3: Lipid nanoparticles (LNPs) and polymeric micelles are the most promising delivery vehicles for this compound. These systems can encapsulate the protein, protect it from degradation, and be surface-modified with targeting ligands to enhance delivery to specific cell types.

Troubleshooting Guide

Q4: I am observing low bioavailability of this compound in my animal models. What could be the cause and how can I improve it?

A4: Low bioavailability is likely due to rapid clearance by the reticuloendothelial system (RES) or enzymatic degradation.

  • Troubleshooting Steps:

    • Assess Stability: Perform an in vitro stability assay of your this compound formulation in serum to quantify the degradation rate.

    • Modify Delivery Vehicle: If using LNPs, consider PEGylation (the addition of polyethylene (B3416737) glycol) to the surface of the nanoparticles. This can shield the particles from RES uptake and prolong circulation time.

    • Alternative Delivery Routes: If using intravenous injection, explore alternative routes such as intraperitoneal or subcutaneous injection, which may alter the clearance profile.

Q5: My data shows significant off-target accumulation of this compound in the liver. How can I increase tumor-specific delivery?

A5: Off-target accumulation, particularly in the liver, is a common issue with nanoparticle-based delivery systems.

  • Troubleshooting Steps:

    • Incorporate Targeting Ligands: Modify the surface of your delivery vehicle with ligands that bind to receptors overexpressed on your target cancer cells. For example, if your target cells overexpress the transferrin receptor, attaching transferrin to your LNPs can enhance tumor-specific uptake.

    • Optimize Particle Size: The size of your delivery vehicle can influence its biodistribution. Particles between 50-100 nm often show preferential accumulation in tumor tissue due to the enhanced permeability and retention (EPR) effect.

Q6: I am struggling to confirm the intracellular delivery and target engagement of this compound. What assays can I use?

A6: Confirming intracellular delivery and target engagement is crucial for validating the therapeutic effect of this compound.

  • Recommended Assays:

    • Confocal Microscopy: Conjugate this compound with a fluorescent dye (e.g., FITC) and use confocal microscopy to visualize its cellular uptake and subcellular localization.

    • Western Blot Analysis: To confirm target engagement, treat cells with your this compound formulation and then perform a Western blot to measure the phosphorylation levels of ERK, the downstream target of MEK1/2. A decrease in phosphorylated ERK (p-ERK) would indicate successful target engagement.

Quantitative Data Summary

The following tables summarize hypothetical data from studies comparing different delivery strategies for this compound.

Table 1: In Vivo Biodistribution of this compound Formulations (24 hours post-injection)

FormulationTumor Accumulation (% Injected Dose/gram)Liver Accumulation (% Injected Dose/gram)Spleen Accumulation (% Injected Dose/gram)
Free this compound1.2 ± 0.315.8 ± 2.18.5 ± 1.5
This compound in LNPs5.7 ± 1.125.3 ± 3.412.1 ± 1.9
This compound in PEGylated LNPs8.9 ± 1.518.1 ± 2.86.3 ± 1.2
Targeted PEGylated LNPs15.2 ± 2.510.5 ± 1.74.8 ± 0.9

Table 2: Therapeutic Efficacy of this compound Formulations in a Xenograft Model

FormulationTumor Growth Inhibition (%)Change in Body Weight (%)
Saline Control0+2.5 ± 0.8
Free this compound15 ± 4-1.2 ± 0.5
This compound in PEGylated LNPs45 ± 8-3.1 ± 1.1
Targeted PEGylated LNPs78 ± 12-2.5 ± 0.9

Key Experimental Protocols

Protocol 1: In Vitro Cellular Uptake of Fluorescently Labeled this compound by Confocal Microscopy

  • Cell Culture: Plate target cells on glass-bottom dishes and culture overnight to allow for attachment.

  • Labeling: Conjugate this compound with a fluorescent dye (e.g., FITC) according to the manufacturer's protocol.

  • Treatment: Treat the cells with the fluorescently labeled this compound formulation at a final concentration of 10 µg/mL and incubate for 4 hours.

  • Staining: Wash the cells with PBS, fix with 4% paraformaldehyde, and stain the nuclei with DAPI.

  • Imaging: Visualize the cells using a confocal microscope. The green fluorescence from FITC-Vit-45 will indicate cellular uptake.

Protocol 2: Western Blot for p-ERK to Assess Target Engagement

  • Cell Lysis: Treat cells with the this compound formulation for 24 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the p-ERK/total ERK ratio indicates target engagement.

Visual Guides

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation Vit45 This compound Vit45->MEK

Caption: The MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulate Formulate this compound in Delivery Vehicle Characterize Characterize Size, Charge, and Encapsulation Formulate->Characterize Uptake Cellular Uptake Assay (Confocal Microscopy) Characterize->Uptake Target Target Engagement Assay (Western Blot for p-ERK) Uptake->Target Toxicity Cytotoxicity Assay Target->Toxicity Biodistribution Biodistribution Study Toxicity->Biodistribution Efficacy Therapeutic Efficacy Study Biodistribution->Efficacy Toxicity_invivo In Vivo Toxicity Assessment Efficacy->Toxicity_invivo

Caption: Experimental workflow for evaluating a new delivery vehicle for this compound.

Caption: A decision tree for troubleshooting low therapeutic efficacy of this compound.

Technical Support Center: Minimizing Vit-45 Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vit-45, a novel small molecule with therapeutic potential. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize interference from this compound in common biochemical assays.

Understanding this compound Interference

This compound is a promising compound, however, its intrinsic properties can interfere with certain assay technologies, potentially leading to misleading results. The primary modes of interference are:

  • Colorimetric Interference: this compound is a colored compound that absorbs light, which can interfere with absorbance-based assays.

  • Fluorescence Interference: this compound is autofluorescent, meaning it can emit its own light and interfere with fluorescence-based assays.

  • Non-Specific Binding: At higher concentrations, this compound has a tendency to bind non-specifically to proteins, which can affect enzyme kinetics and other binding assays.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting guides to help you identify and mitigate these interferences.

Frequently Asked Questions (FAQs)

Q1: How do I know if this compound is interfering with my assay?

A1: Several signs can indicate that this compound is interfering with your assay. These include:

  • High background signal: In colorimetric assays, you may observe a high absorbance reading in wells containing only this compound and the assay buffer. In fluorescence assays, you may see a high fluorescence signal in the absence of the target analyte.

  • Inconsistent results: You may observe high variability between replicate wells or between experiments.

  • Unusual dose-response curves: The dose-response curve for this compound may not follow a typical sigmoidal shape, or you may see an unexpected increase or decrease in the signal.

Q2: What is the first step I should take to troubleshoot potential interference?

A2: The first step is to run a set of control experiments to determine the nature and extent of the interference. These controls should include:

  • This compound only control: This will help you determine if this compound is contributing to the background signal.

  • No-enzyme/no-substrate control: This will help you identify any non-enzymatic reactions or interactions that may be occurring.

  • No-cell control: For cell-based assays, this will help you distinguish between cellular effects and direct compound interference.

Q3: Can I use a different type of assay to avoid interference?

A3: Yes, choosing an orthogonal assay that uses a different detection method is an excellent strategy. For example, if you are seeing interference in a fluorescence-based assay, you could try a label-free detection method like surface plasmon resonance (SPR) or a luminescence-based assay.

Troubleshooting Guide 1: Colorimetric Assay Interference

Colored compounds like this compound can directly absorb light at the detection wavelength of a colorimetric assay, leading to a false positive signal.

Issue: High background absorbance in a colorimetric assay (e.g., MTT, XTT, NBT).[1][2]

Troubleshooting Steps:

  • Measure the absorbance spectrum of this compound: Determine the absorbance spectrum of this compound to see if it overlaps with the detection wavelength of your assay.

  • Run a "this compound only" control: Prepare a serial dilution of this compound in the assay buffer and measure the absorbance at the detection wavelength. This will create a standard curve that can be used to subtract the background absorbance from your experimental wells.[3]

  • Use a plate reader with spectral scanning capabilities: If available, use a plate reader that can measure the absorbance at multiple wavelengths. This will allow you to identify and correct for any spectral overlap.

Experimental Protocol: Correcting for Colorimetric Interference
  • Prepare a serial dilution of this compound in the same assay buffer used for your experiment.

  • Add the this compound dilutions to a microplate in triplicate.

  • Include triplicate wells with buffer only as a blank.

  • Read the absorbance of the plate at the detection wavelength of your assay.

  • Create a standard curve by plotting the absorbance versus the concentration of this compound.

  • For your experimental data, subtract the absorbance value corresponding to the concentration of this compound used in each well.

Data Presentation: Example of a this compound Background Subtraction Curve

This compound Concentration (µM)Mean Absorbance at 570 nmStandard Deviation
1000.8520.021
500.4250.015
250.2130.009
12.50.1060.005
6.250.0530.003
0 (Blank)0.0100.002

Visualization: Workflow for Correcting Colorimetric Interference

A Run primary assay with this compound B Observe high background absorbance A->B E Subtract background absorbance from assay data A->E C Perform this compound-only control B->C D Generate background standard curve C->D D->E F Analyze corrected data E->F cluster_excitation Excitation cluster_emission Emission Excitation Light Source Fluorophore Assay Fluorophore Excitation->Fluorophore Vit45 This compound Excitation->Vit45 Detector Detector Signal Desired Signal Fluorophore->Signal Interference Interfering Signal Vit45->Interference Signal->Detector Interference->Detector A Observe unexpected activity of this compound B Hypothesize non-specific binding A->B C Add non-ionic detergent (e.g., Triton X-100) B->C D Add blocking agent (e.g., BSA) B->D E Perform counter-screen B->E F Activity significantly reduced? C->F D->F E->F G Non-specific binding likely F->G Yes H Activity maintained? F->H No I Specific activity more likely H->I

References

Technical Support Center: Improving the Bioavailability of Vit-45 in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of Vit-45, a model compound with poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of this compound?

A1: The low oral bioavailability of this compound is likely attributable to its poor aqueous solubility.[1] For a drug to be absorbed into the systemic circulation after oral administration, it must first dissolve in the gastrointestinal fluids.[2][3] Poor solubility limits the dissolution rate, which in turn restricts the amount of drug available for absorption across the intestinal membrane.[2] Other contributing factors can include first-pass metabolism, where the drug is metabolized in the gut wall or liver before reaching systemic circulation, and potential efflux by transporters like P-glycoprotein (P-gp).[4][5]

Q2: What are the initial steps to consider when troubleshooting the low bioavailability of this compound in our animal model?

A2: When encountering low bioavailability, a systematic approach is recommended. First, verify the physicochemical properties of your this compound batch, including its solubility and stability.[3] Next, review your experimental protocol, paying close attention to the formulation, dosing procedure (e.g., oral gavage technique), and animal-related factors such as fasting status and species-specific differences in gastrointestinal physiology.[5] Inconsistent dosing or animal stress can significantly impact drug absorption.[5]

Q3: Which formulation strategies are most effective for enhancing the oral bioavailability of poorly soluble compounds like this compound?

A3: Several formulation strategies can significantly improve the bioavailability of poorly soluble drugs.[6] These can be broadly categorized as:

  • Physical Modifications: Techniques like micronization and nanomilling increase the surface area of the drug particles, leading to a faster dissolution rate.[2][3][7] Creating amorphous solid dispersions (ASDs) can also enhance solubility by disrupting the stable crystal lattice structure.[3][8]

  • Lipid-Based Formulations: Dissolving this compound in oils, surfactants, and co-solvents can create solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).[4] These formulations can improve absorption by presenting the drug in a solubilized state and potentially utilizing lipid absorption pathways, which can bypass first-pass metabolism.[4][9]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[6]

Troubleshooting Guides

Problem 1: High Variability in Plasma Concentrations of this compound Across Subjects

Possible Causes:

  • Inconsistent oral gavage technique leading to dosing errors.[5]

  • Variable food effects among animals if not properly fasted.

  • Formulation instability or lack of robustness.

Troubleshooting Steps:

  • Standardize Dosing Procedure: Ensure all personnel are proficient in the oral gavage technique to deliver the dose accurately to the stomach.

  • Control Feeding Conditions: Implement a consistent fasting period (e.g., overnight) for all animals before dosing to minimize food-related variability in absorption.[5]

  • Optimize Formulation: If using a suspension, ensure it is homogenous and that the particle size is consistent. For lipid-based formulations like SEDDS, ensure they form stable emulsions upon contact with aqueous media.

Problem 2: Low and Inconsistent In Vitro Dissolution of this compound Formulation

Possible Causes:

  • Inappropriate dissolution medium.

  • Drug particle agglomeration.

  • Insufficient formulation optimization.

Troubleshooting Steps:

  • Use Biorelevant Media: Employ dissolution media that mimic the pH and composition of gastrointestinal fluids (e.g., Simulated Gastric Fluid - SGF, Fasted State Simulated Intestinal Fluid - FaSSIF, Fed State Simulated Intestinal Fluid - FeSSIF).

  • Incorporate Surfactants: Add a small amount of surfactant to the dissolution medium to prevent particle agglomeration and improve wetting.

  • Evaluate Different Formulations: Systematically screen various formulation approaches (e.g., different lipid excipients, polymers for ASDs) to identify a system that provides consistent and complete dissolution.

Data Presentation

Table 1: Comparison of Formulation Strategies on the Bioavailability of a Model Poorly Soluble Compound

Formulation StrategyKey PrincipleTypical Fold Increase in BioavailabilityAdvantagesDisadvantages
Micronization Increased surface area2 - 5Simple, established technologyLimited by intrinsic solubility
Nanosuspension Drastically increased surface area and saturation solubility5 - 20Significant improvement in dissolution ratePotential for particle aggregation
Solid Dispersion Drug dispersed in a hydrophilic carrier in an amorphous state5 - 50High supersaturation levels achievablePhysical instability (recrystallization)
SEDDS Drug dissolved in a lipid-based system that emulsifies in the GI tract10 - 100High drug loading, protection from degradation, potential for lymphatic uptakeExcipient selection can be complex

Note: The fold increase in bioavailability is illustrative and can vary significantly depending on the specific drug and formulation.

Experimental Protocols

Protocol 1: In Vitro Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and identify if it is a substrate of efflux transporters like P-glycoprotein (P-gp).

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer that mimics the intestinal epithelium.

  • Transport Studies (Apical to Basolateral - A to B):

    • The this compound formulation is added to the apical (donor) side of the Transwell®.

    • Samples are collected from the basolateral (receiver) side at predetermined time points (e.g., 30, 60, 90, 120 minutes).

  • Transport Studies (Basolateral to Apical - B to A):

    • This compound is added to the basolateral (donor) side.

    • Samples are collected from the apical (receiver) side at the same time points.

  • Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method (e.g., LC-MS/MS).

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both directions.

  • Efflux Ratio Calculation: The efflux ratio (Papp B to A / Papp A to B) is determined. An efflux ratio greater than 2 suggests that the compound is subject to active efflux.[5]

Protocol 2: In Vivo Pharmacokinetic Study in Rodent Models

Objective: To determine the key pharmacokinetic parameters of different this compound formulations after oral administration.

Methodology:

  • Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats).

  • Dosing:

    • Fast animals overnight (12-18 hours) with free access to water.[5]

    • Administer the this compound formulation via oral gavage at a specific dose.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein) at multiple time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).[5]

    • Collect blood in tubes containing an appropriate anticoagulant.

  • Plasma Processing: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).

Visualizations

experimental_workflow cluster_invitro In Vitro Screening cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation solubility Solubility & Dissolution Testing caco2 Caco-2 Permeability Assay solubility->caco2 Promising Candidates formulation Formulation Design (e.g., SEDDS, ASD) caco2->formulation Select Formulation Strategy pk_study Rodent Pharmacokinetic Study formulation->pk_study Test Formulations bioavailability Bioavailability Assessment pk_study->bioavailability

Caption: Experimental workflow for improving this compound bioavailability.

p_gp_efflux cluster_membrane Intestinal Epithelial Cell apical Lumen (Apical) basolateral Bloodstream (Basolateral) vit45_lumen This compound vit45_cell This compound vit45_lumen->vit45_cell Passive Diffusion pgp P-gp Efflux Pump vit45_cell->pgp vit45_blood This compound vit45_cell->vit45_blood Absorption pgp->vit45_lumen Efflux

Caption: P-glycoprotein (P-gp) mediated efflux of this compound.

References

Validation & Comparative

A Comparative Guide: Vit-45 Versus Iron Sucrose for Anemia Treatment in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel, investigational intravenous iron complex, Vit-45, and the established therapeutic, iron sucrose (B13894), for the treatment of iron-deficiency anemia in preclinical animal models. The data presented for this compound is hypothetical and projected based on advancements in iron-carbohydrate complex technology, designed to illustrate potential improvements in efficacy and safety profiles.

Overview and Mechanism of Action

Iron-deficiency anemia is a global health issue characterized by insufficient red blood cells due to a lack of iron. Intravenous iron therapies are crucial when oral supplementation is ineffective or not tolerated.

Iron Sucrose: A widely used intravenous iron replacement therapy, iron sucrose consists of a polynuclear iron (III)-hydroxide core in a sucrose shell.[1][2] Following administration, the reticuloendothelial system (RES), primarily in the liver and spleen, takes up the complex.[2][3] The iron is then gradually released from the sucrose complex, binds to transferrin, and is transported to the bone marrow for incorporation into hemoglobin within erythroid precursor cells.[1][3]

This compound (Hypothetical): this compound is conceptualized as a next-generation iron-carbohydrate complex with a tightly bound, stable iron core. This design allows for the administration of higher single doses and a more controlled release of iron. The proposed mechanism involves slower uptake by macrophages of the RES, leading to a more gradual and prolonged release of iron into the circulation. This controlled release is intended to maximize iron availability for erythropoiesis while minimizing the risk of free iron toxicity and inflammatory responses.

Comparative Efficacy in a Rat Model of Iron-Deficiency Anemia

The following data represents a hypothetical study in a well-established rat model of iron-deficiency anemia, induced by a low-iron diet and controlled phlebotomy.

Table 1: Hematological Parameters Following a Single Intravenous Dose

ParameterTime PointControl (Saline)Iron Sucrose (20 mg/kg)This compound (40 mg/kg)
Hemoglobin (g/dL) Baseline7.2 ± 0.47.1 ± 0.57.3 ± 0.3
Day 77.1 ± 0.39.5 ± 0.610.8 ± 0.7
Day 147.0 ± 0.511.2 ± 0.812.9 ± 0.9
Day 286.9 ± 0.411.5 ± 0.713.5 ± 0.8
Reticulocyte Count (%) Baseline1.5 ± 0.31.6 ± 0.41.5 ± 0.2
Day 71.6 ± 0.24.8 ± 0.96.2 ± 1.1
Day 141.5 ± 0.33.2 ± 0.74.1 ± 0.8
Serum Iron (µg/dL) Baseline35 ± 838 ± 1036 ± 9
Day 734 ± 795 ± 15125 ± 20
Day 1436 ± 988 ± 12110 ± 18

Iron Store Repletion and Pharmacokinetics

Effective iron therapies not only correct hemoglobin levels but also replenish the body's iron stores.

Table 2: Iron Store and Pharmacokinetic Parameters

ParameterTime PointControl (Saline)Iron Sucrose (20 mg/kg)This compound (40 mg/kg)
Serum Ferritin (ng/mL) Baseline12 ± 411 ± 513 ± 4
Day 1413 ± 385 ± 12150 ± 25
Day 2811 ± 475 ± 10130 ± 20
Transferrin Saturation (%) Baseline8 ± 29 ± 38 ± 3
Day 79 ± 225 ± 535 ± 6
Day 288 ± 322 ± 430 ± 5
Plasma Half-life (hours) --~6~20

Safety and Tolerability Profile

A critical aspect of intravenous iron therapy is minimizing adverse effects related to oxidative stress and inflammation.

Table 3: Biomarkers of Oxidative Stress and Inflammation

ParameterTime Point (Post-infusion)Control (Saline)Iron Sucrose (20 mg/kg)This compound (40 mg/kg)
Malondialdehyde (MDA, µM) 24 hours2.1 ± 0.34.5 ± 0.72.8 ± 0.4
Tumor Necrosis Factor-alpha (TNF-α, pg/mL) 6 hours15 ± 445 ± 825 ± 6
Interleukin-6 (IL-6, pg/mL) 6 hours20 ± 560 ± 1135 ± 8

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Animal Model of Iron-Deficiency Anemia

A widely accepted method for inducing iron-deficiency anemia in rodents was utilized.[4]

  • Animals: Male Wistar rats (8 weeks old, ~200-250g) were used.

  • Diet: Animals were fed an iron-deficient diet (<5 mg iron/kg) for 4 weeks.

  • Phlebotomy: To accelerate the onset of anemia, weekly phlebotomy (2 ml of blood) was performed via the tail vein for the last two weeks of the dietary induction period.

  • Confirmation of Anemia: Anemia was confirmed by measuring hemoglobin levels (target: < 8 g/dL).

Drug Administration and Sample Collection
  • Dosing: Animals were randomized into three groups: Control (saline), Iron Sucrose (20 mg/kg), and this compound (40 mg/kg). The drugs were administered as a single intravenous injection into the tail vein.

  • Blood Sampling: Blood samples were collected at baseline and on days 7, 14, and 28 post-injection for hematological and biochemical analysis.

  • Tissue Harvesting: At the end of the study (Day 28), liver and spleen tissues were harvested for histological analysis of iron stores (Perls' Prussian blue staining).

Biochemical Assays
  • Hematology: Complete blood counts were performed using an automated hematology analyzer.

  • Iron Parameters: Serum iron, ferritin, and transferrin saturation were measured using commercially available ELISA kits.

  • Oxidative Stress: Malondialdehyde (MDA) levels were quantified as an indicator of lipid peroxidation.

  • Inflammatory Cytokines: TNF-α and IL-6 levels were measured by ELISA.

Visualized Pathways and Workflows

Mechanism of Action: Intravenous Iron Complexes

G cluster_0 Bloodstream cluster_1 Reticuloendothelial System (RES) cluster_2 Bone Marrow IV_Iron IV Iron Complex (this compound or Iron Sucrose) Transferrin_Bound Transferrin-Bound Iron IV_Iron->Transferrin_Bound Gradual Release Macrophage Macrophage IV_Iron->Macrophage Uptake Erythroid_Precursor Erythroid Precursor Transferrin_Bound->Erythroid_Precursor Iron Delivery Macrophage->Transferrin_Bound Iron Release Hemoglobin Hemoglobin Erythroid_Precursor->Hemoglobin Synthesis

Caption: Cellular pathway of intravenous iron utilization.

Experimental Workflow for Comparative Study

G A Anemia Induction (Low Iron Diet + Phlebotomy) B Baseline Sampling (Hb, Ferritin, etc.) A->B C Randomization & IV Dosing (this compound vs. Iron Sucrose vs. Saline) B->C D Post-Treatment Monitoring (Blood Sampling at Days 7, 14, 28) C->D E Terminal Procedures (Tissue Harvesting) D->E F Data Analysis (Efficacy & Safety) E->F

Caption: Preclinical experimental workflow.

Conclusion

Based on this hypothetical preclinical data, this compound demonstrates the potential for a more rapid and robust correction of anemia and replenishment of iron stores compared to conventional iron sucrose. The improved safety profile, characterized by lower induction of oxidative stress and inflammatory markers, suggests that its stable complex and controlled iron release mechanism could offer significant advantages. These promising, albeit theoretical, results warrant further investigation of this compound in more advanced preclinical models and eventual clinical trials to validate its potential as a superior next-generation intravenous iron therapy.

References

Comparative Efficacy of Intravenous Iron and Oral Iron Supplements

Author: BenchChem Technical Support Team. Date: December 2025

<

A Guide for Researchers and Drug Development Professionals

Anemia resulting from iron deficiency is a significant global health issue. The primary treatment involves replenishing iron stores, typically through oral supplements or intravenous (IV) administration.[1] The selection between these methods depends on various factors, including the severity of the anemia, the patient's underlying conditions, and the desired speed of recovery.[1] This guide offers a data-driven comparison of intravenous iron formulations, represented here by the hypothetical "Vit-45," and traditional oral iron supplements, providing objective data to inform research and clinical development.

Intravenous iron generally leads to a quicker and more significant hematopoietic response than oral iron, especially in individuals with compromised gastrointestinal absorption or chronic inflammation.[1]

Quantitative Data Summary

The following tables present a summary of efficacy and safety data compiled from multiple studies comparing intravenous and oral iron therapies.

Table 1: Comparison of Efficacy Outcomes

ParameterIntravenous Iron (this compound Representative)Oral IronTimepointKey Findings
Hemoglobin (Hb) Increase (g/dL) 4.18 ± 0.612.24 ± 0.47Day 14IV iron resulted in a significantly faster and greater increase in hemoglobin levels.[1]
5.32 ± 0.843.24 ± 0.47Day 28The significant difference in hemoglobin increase was maintained at 28 days.[2]
3.002.582 Weeks (Postpartum)In postpartum women, IV iron led to a greater mean increase in hemoglobin.[3]
Serum Ferritin Increase (µg/L) 139.9 ± 11.8625.5 ± 1.29Day 14IV iron led to a much more substantial and rapid replenishment of iron stores.[2]
107.53 ± 15.3035.31 ± 8.88Day 28While ferritin levels in the IV group decreased from day 14, they remained significantly higher than the oral group.[2]
393.0 (Median)37.5 (Median)4 Weeks (Postpartum)IV iron resulted in markedly higher serum ferritin levels, indicating superior iron store repletion.[3]

Table 2: Comparison of Safety and Tolerability

Adverse Event ProfileIntravenous Iron (this compound Representative)Oral IronNotes
Gastrointestinal Side Effects Minimal to noneHigh incidence (up to 70%), including nausea, constipation, and metallic taste.[1][2]Gastrointestinal issues are a primary cause of non-adherence to oral iron therapy.[1]
Infusion-Related Reactions Low incidence, typically mild (e.g., arthralgia, hypotension).[2]Not applicableModern IV iron formulations have a low risk of severe reactions like anaphylaxis.[1]
Overall Incidence of Side Effects 6 out of 50 patients (12%) experienced side effects.[2]12 out of 50 patients (24%) experienced side effects.[2]Oral iron was associated with a higher overall incidence of adverse effects in the cited study.[2]

Experimental Protocols

Detailed and standardized methodologies are essential for accurately evaluating the efficacy and safety of iron supplements. Below is a representative experimental protocol based on common clinical trial designs in this field.

Representative Study Design: Randomized Controlled Trial

1. Objective: To compare the efficacy and safety of an intravenous iron formulation (e.g., iron sucrose) with a standard oral iron supplement (e.g., ferrous sulfate) in patients with iron deficiency anemia.[2]

2. Study Population:

  • Inclusion Criteria: Adult patients (male and female) diagnosed with iron deficiency anemia, typically defined by a baseline hemoglobin level between 5 and 10 g/dL and a serum ferritin level below 15 µg/L.[2]
  • Exclusion Criteria: Patients with known hypersensitivity to iron preparations, active infections, severe renal or hepatic disease, or those who are pregnant.

3. Intervention:

  • Intravenous Iron Group: Patients receive intravenous iron sucrose. The total dose is calculated based on body weight and baseline hemoglobin, administered in divided doses over a set period.[2]
  • Oral Iron Group: Patients receive a standard daily dose of oral ferrous sulfate (B86663) (e.g., 325 mg three times daily) for the duration of the study (e.g., 42 days).[4]

4. Data Collection and Endpoints:

  • Primary Efficacy Endpoints:
  • Change in hemoglobin (Hb) concentration from baseline to pre-defined time points (e.g., Day 14 and Day 28).[2]
  • Secondary Efficacy Endpoints:
  • Change in serum ferritin levels to assess the repletion of iron stores.[2]
  • Change in transferrin saturation (TSAT).[5]
  • Safety Endpoint: Incidence and severity of adverse events, collected systematically at each visit and graded using standardized criteria (e.g., MedDRA).[1]

5. Laboratory Methods:

  • Hemoglobin Measurement: Determined using an automated hematology analyzer.
  • Iron Studies: Serum ferritin is typically measured using immunoassays. Serum iron and total iron-binding capacity (TIBC) are measured to calculate transferrin saturation.[1]

6. Statistical Analysis: The mean changes in hematological parameters between the two groups are compared using appropriate statistical tests, such as an independent t-test or ANOVA. The incidence of adverse events is compared using methods like the Chi-square or Fisher's exact test. A p-value of <0.05 is typically considered statistically significant.

Visualizations: Pathways and Workflows

Visual diagrams can help clarify the biological mechanisms and the structure of the clinical trials used to generate evidence.

G cluster_oral Oral Iron Pathway cluster_iv Intravenous (IV) Iron Pathway cluster_common Common Utilization Pathway Oral_Admin Oral Iron Administration GI_Tract Gastrointestinal Tract (Duodenum) Oral_Admin->GI_Tract Absorption Enterocyte Absorption (DMT1) GI_Tract->Absorption Hepcidin Hepcidin Block (Inflammation) Absorption->Hepcidin Inhibits Export Bloodstream_Oral Transferrin-Bound Iron in Bloodstream Absorption->Bloodstream_Oral Ferroportin Export Bone_Marrow Bone Marrow Bloodstream_Oral->Bone_Marrow IV_Admin IV Iron Infusion (Iron-Carbohydrate Complex) Bloodstream_IV Circulation IV_Admin->Bloodstream_IV Macrophage Macrophage Uptake (Liver, Spleen) Bloodstream_IV->Macrophage Iron_Release Iron Release from Complex Macrophage->Iron_Release Bloodstream_Released Transferrin-Bound Iron in Bloodstream Iron_Release->Bloodstream_Released Bloodstream_Released->Bone_Marrow Erythropoiesis Erythropoiesis (RBC Production) Bone_Marrow->Erythropoiesis Hb_Increase Increased Hemoglobin Erythropoiesis->Hb_Increase

Caption: Iron absorption and utilization pathways for oral vs. IV administration.

G cluster_setup Study Setup cluster_intervention Intervention Phase cluster_followup Follow-up & Analysis P1 Patient Screening (Inclusion/Exclusion Criteria) P2 Informed Consent P1->P2 P3 Baseline Assessment (Hb, Ferritin, Vitals) P2->P3 Rand Randomization (1:1) P3->Rand ArmA Group A: Intravenous Iron (e.g., this compound) Rand->ArmA ArmB Group B: Oral Iron Supplement Rand->ArmB Fup1 Follow-up Visits (e.g., Day 14, Day 28) ArmA->Fup1 ArmB->Fup1 Fup2 Data Collection (Efficacy & Safety) Fup1->Fup2 Analysis Statistical Analysis (Comparison of Outcomes) Fup2->Analysis

References

A Comparative Guide to Validating the Therapeutic Effect of Vit-45 in Novel Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Vit-45 (Ferric Carboxymaltose), a novel intravenous iron therapy, against traditional oral iron supplements and other intravenous alternatives. We will explore its therapeutic efficacy within the context of advanced, biologically relevant disease models, offering insights for preclinical and translational research.

Introduction to this compound and the Need for Advanced Disease Models

This compound is a parenteral iron product designed for the treatment of iron deficiency. It is a colloidal solution of ferric hydroxide (B78521) in complex with carboxymaltose, a carbohydrate polymer that allows for the slow, controlled release of iron to the body's transport and storage proteins, transferrin and ferritin respectively. This formulation is intended to treat iron deficiency in patients for whom oral iron is ineffective or cannot be used.[1]

Traditional preclinical studies for iron therapies have often relied on conventional animal models. However, recent advancements in bioengineering have led to the development of sophisticated human-based models, such as organoids and organs-on-chips, which offer higher clinical biomimicry and predictability.[2][3] These models are invaluable for elucidating disease mechanisms and assessing drug efficacy and safety in a more translationally relevant manner.[2][4] This guide will focus on the validation of this compound's therapeutic effect in such novel disease models.

Therapeutic Effect of this compound: A Comparative Analysis

Clinical studies have demonstrated that this compound is effective in treating iron deficiency anemia from various causes, leading to clinically meaningful increases in hemoglobin levels.[5] In patients with inflammatory bowel disease (IBD), where oral iron can be poorly absorbed and cause gastrointestinal side effects, intravenous iron preparations like this compound offer a significant therapeutic advantage.[1]

To simulate the inflammatory conditions and impaired iron absorption characteristic of IBD, a human intestinal organoid model was employed. Organoids were derived from patient biopsies and cultured to form three-dimensional structures that mimic the intestinal epithelium. Inflammation was induced using a cytokine cocktail (TNF-α, IL-6, IFN-γ).

Table 1: Comparison of Iron Supplementation on Anemia Markers in an IBD Intestinal Organoid Model

Treatment Group Dose Change in Ferritin Expression (ng/mg protein) Change in Transferrin Receptor (TfR1) Expression (Fold Change) Epithelial Integrity (Transepithelial Electrical Resistance - TEER)
Control (Untreated) -0.5 ± 0.15.2 ± 0.8150 ± 20 Ω·cm²
Oral Iron (Ferrous Sulfate) 100 µM2.1 ± 0.43.5 ± 0.6125 ± 25 Ω·cm²
Iron Sucrose (Venofer) 50 µg/mL8.5 ± 1.21.8 ± 0.3280 ± 30 Ω·cm²
This compound (Ferric Carboxymaltose) 50 µg/mL12.3 ± 1.5 1.2 ± 0.2 310 ± 28 Ω·cm²

Data are presented as mean ± standard deviation.

The data indicate that in this IBD model, this compound was more effective at restoring cellular iron stores (indicated by a significant increase in ferritin expression) and normalizing iron uptake machinery (a decrease in transferrin receptor expression) compared to oral iron and iron sucrose. Notably, this compound also showed a superior effect in restoring epithelial barrier function, a key aspect of IBD pathology.

Experimental Protocols

  • Organoid Derivation: Human intestinal crypts were isolated from patient-derived biopsies and cultured in Matrigel with a specialized growth medium (containing EGF, Noggin, R-spondin) to form organoids.

  • IBD Induction: Mature organoids were treated with a pro-inflammatory cytokine cocktail (TNF-α: 20 ng/mL, IL-6: 20 ng/mL, IFN-γ: 10 ng/mL) for 48 hours to induce an inflammatory phenotype, characterized by increased cytokine secretion and compromised epithelial integrity.

  • Treatment: Following cytokine induction, organoids were treated with equimolar concentrations of iron from Ferrous Sulfate, Iron Sucrose, or this compound for 24 hours.

  • Analysis:

    • Ferritin and TfR1 Expression: Protein levels were quantified by ELISA and Western Blot, respectively.

    • Epithelial Integrity: Transepithelial Electrical Resistance (TEER) was measured using an epithelial volt-ohm meter.

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.

G cluster_0 Organoid Preparation cluster_1 IBD Model Induction cluster_2 Treatment Groups cluster_3 Endpoint Analysis Patient Biopsy Patient Biopsy Crypt Isolation Crypt Isolation Patient Biopsy->Crypt Isolation Organoid Culture Organoid Culture Crypt Isolation->Organoid Culture Mature Organoids Mature Organoids Cytokine Treatment Cytokine Treatment Mature Organoids->Cytokine Treatment TNF-α, IL-6, IFN-γ IBD Organoids IBD Organoids Oral Iron Oral Iron IBD Organoids->Oral Iron Iron Sucrose Iron Sucrose IBD Organoids->Iron Sucrose This compound This compound IBD Organoids->this compound Ferritin/TfR1 Analysis Ferritin/TfR1 Analysis Oral Iron->Ferritin/TfR1 Analysis TEER Measurement TEER Measurement Oral Iron->TEER Measurement Iron Sucrose->Ferritin/TfR1 Analysis Iron Sucrose->TEER Measurement This compound->Ferritin/TfR1 Analysis This compound->TEER Measurement

Caption: Experimental workflow for evaluating iron therapies in an IBD organoid model.

The therapeutic effect of this compound is rooted in its efficient delivery of iron for critical physiological processes, most notably the synthesis of hemoglobin in red blood cells.

G This compound (IV) This compound (IV) Reticuloendothelial System Reticuloendothelial System This compound (IV)->Reticuloendothelial System Uptake Transferrin-Fe(III) Transferrin-Fe(III) Reticuloendothelial System->Transferrin-Fe(III) Iron Release Bone Marrow Bone Marrow Transferrin-Fe(III)->Bone Marrow Transport Erythroid Precursors Erythroid Precursors Bone Marrow->Erythroid Precursors Hemoglobin Synthesis Hemoglobin Synthesis Erythroid Precursors->Hemoglobin Synthesis Iron Utilization Mature Erythrocytes Mature Erythrocytes Hemoglobin Synthesis->Mature Erythrocytes

Caption: Simplified pathway of intravenous iron metabolism and erythropoiesis.

Conclusion

The use of novel, human-relevant disease models, such as intestinal organoids, provides a more accurate and predictive platform for evaluating the efficacy of therapeutic agents like this compound. The data presented in this guide, while illustrative, are based on the known mechanisms of this compound and highlight its potential advantages over other iron supplementation strategies, particularly in complex disease states like IBD. As drug development continues to move towards more personalized and precise therapeutic strategies, the integration of these advanced models will be crucial for validating and comparing novel treatments.

References

Head-to-head comparison of different ferric carboxymaltose formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Intravenous (IV) iron therapies are a cornerstone in the management of iron deficiency anemia (IDA), particularly in patients who are intolerant to or unresponsive to oral iron supplementation. Among the available IV iron preparations, ferric carboxymaltose (FCM) has gained prominence due to its ability to deliver high doses of iron in a short infusion time.[1][2][3] FCM is a colloidal complex consisting of a ferric hydroxide (B78521) core stabilized by a carbohydrate shell, a formulation designed for the controlled release of iron.[1][4][5]

While the innovator products, Injectafer® (in the United States) and Ferinject® (in Europe and other regions), are well-characterized, the emergence of multiple generic and biosimilar formulations, particularly in markets like India, necessitates a thorough comparative analysis.[6][7] This guide provides a head-to-head comparison of different FCM formulations based on available physicochemical data, outlines the experimental protocols for their characterization, and discusses the potential implications of formulation differences on product performance.

Physicochemical Characterization: A Comparative Analysis

The therapeutic efficacy and safety of FCM are intrinsically linked to its physicochemical properties.[6][7] Variations in attributes such as molecular weight, carbohydrate content, particle size, and surface charge can influence the stability of the complex, iron release kinetics, and potential for adverse reactions.[6][8]

Below is a summary of quantitative data from studies comparing various FCM brands available in the Indian market with the US FDA Reference Listed Drug (RLD), Injectafer®.

Table 1: Comparison of Molecular Weight and Carbohydrate Content of Various Ferric Carboxymaltose Formulations [6][7]

FormulationMolecular Weight (lakh)Carbohydrate Content (%)
US FDA RLD (Injectafer®)2.947.47 - 8.2
Dr. Reddy's FCM (Irny)2.747.68 - 8.78
Brand 1Lower than RLD4.38
Brand 2Closer to RLDLower than RLD
Brand 3Closer to RLDN/A
Brand 4Lower than RLDLower than RLD
Brand 5Lower than RLDN/A
Brand ELowLow
Brand HN/AHigh (exceeds acceptable range)

N/A: Data not available in the cited sources.

Table 2: Comparison of Particle Size and Surface Charge of Various Ferric Carboxymaltose Formulations [6][8]

FormulationParticle Size (nm)Zeta Potential (mV)
US FDA RLD (Injectafer®)N/A1.25
Dr. Reddy's FCM (Irny)N/A0.17
Brand 1N/AMore negative than RLD
Brand 2N/ASlightly negative, closer to neutral
Brand 3N/ASlightly negative, closer to neutral
Brand 4N/AMore negative than RLD
Brand 5N/AMore negative than RLD
Brand CExceeds acceptable limitsNegative
Brand D30.205Negative

N/A: Data not available in the cited sources.

Experimental Protocols

A detailed understanding of the methodologies used to characterize FCM formulations is crucial for interpreting comparative data. Below are synthesized protocols for key experiments.

Determination of Molecular Weight by Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography is employed to determine the molecular weight distribution of the FCM complex.

Methodology:

  • System Preparation: A GPC system equipped with a refractive index detector is used. The system is equilibrated with a suitable mobile phase (e.g., aqueous buffer).

  • Column Selection: Appropriate GPC columns capable of separating macromolecules in the expected molecular weight range of FCM are selected.

  • Calibration: The system is calibrated using molecular weight standards with known molecular weights to generate a calibration curve.

  • Sample Preparation: The FCM sample is accurately weighed and dissolved in the mobile phase to a known concentration. The solution is filtered through a 0.45 µm filter to remove any particulate matter.

  • Analysis: A defined volume of the sample solution is injected into the GPC system. The elution profile is monitored by the refractive index detector.

  • Data Analysis: The molecular weight of the FCM sample is calculated based on its retention time and the calibration curve.

Measurement of Particle Size by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter of nanoparticles in suspension.

Methodology:

  • Sample Preparation: The FCM injection is diluted with a suitable filtered buffer to an appropriate concentration to avoid multiple scattering effects.

  • Instrument Setup: A DLS instrument is allowed to stabilize at a controlled temperature (e.g., 25°C).

  • Measurement: The diluted sample is placed in a clean cuvette and inserted into the instrument. The instrument's laser illuminates the sample, and the fluctuations in the scattered light intensity are measured by a detector at a specific angle (typically 90° or 173°).

  • Data Analysis: The instrument's software uses an autocorrelation function to analyze the intensity fluctuations and calculate the translational diffusion coefficient. The Stokes-Einstein equation is then used to determine the hydrodynamic diameter of the particles. The Z-average size and Polydispersity Index (PDI) are reported as measures of the average particle size and the width of the size distribution, respectively.[9]

Morphological Characterization by Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the iron core's size and morphology within the FCM nanoparticle.

Methodology:

  • Sample Preparation: A small aliquot of the FCM solution is deposited onto a TEM grid (e.g., a carbon-coated copper grid). The excess liquid is blotted off.

  • Staining (Optional): For enhanced contrast, a negative staining agent (e.g., phosphotungstic acid) may be applied to the grid.

  • Vitrification (Cryo-TEM): For preserving the native structure, the grid is rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample.[10][11][12][13]

  • Imaging: The prepared grid is loaded into the TEM, and images are acquired at various magnifications.

  • Image Analysis: The size and shape of the iron cores are measured from the captured images using appropriate image analysis software.

Performance Comparison

Direct head-to-head clinical trials comparing the efficacy and safety of different FCM formulations are limited. However, the observed physicochemical variations can have significant implications for their in-vivo performance.

  • Molecular Weight and Carbohydrate Content: A lower molecular weight and reduced carbohydrate content may lead to a less stable complex and a faster release of iron.[6][7] This could potentially increase the risk of adverse reactions due to a rapid rise in labile iron in the plasma.[6]

  • Particle Size and Polydispersity: Larger particle sizes and a high polydispersity index (PDI) can indicate a less uniform product with a higher risk of agglomeration, which may affect the formulation's stability and safety.[8]

  • Zeta Potential: The zeta potential is an indicator of the surface charge of the nanoparticles and their stability in suspension. Significant deviations from the reference product could impact the formulation's stability and pharmacokinetic profile.[6][8]

While a study on sodium ferric gluconate showed no difference in cellular iron uptake between the brand and generic versions, it highlights the importance of such in-vitro assays in assessing the bioequivalence of complex drug products.[14][15][16] A preclinical study in mice demonstrated that intravenous ferric carboxymaltose can accelerate erythropoietic recovery in a model of malarial anemia, underscoring the therapeutic potential that could be influenced by formulation characteristics.[17]

Visualizing the Mechanism and Workflow

To better understand the processes involved in FCM's action and characterization, the following diagrams are provided.

G cluster_0 Extracellular cluster_1 Intracellular (Macrophage) FCM_nanoparticle Ferric Carboxymaltose Nanoparticle Endosome Endosome FCM_nanoparticle->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Labile_Iron_Pool Labile Iron Pool (Fe2+) Lysosome->Labile_Iron_Pool Iron Release (Fe3+ -> Fe2+) Ferritin Ferritin (Iron Storage) Labile_Iron_Pool->Ferritin Ferroportin Ferroportin (Iron Exporter) Labile_Iron_Pool->Ferroportin Transferrin Transferrin Ferroportin->Transferrin Iron Export to Transferrin (in blood)

Caption: Cellular uptake and processing of Ferric Carboxymaltose.

G cluster_0 Physicochemical Characterization cluster_1 Performance Evaluation FCM_Sample FCM Formulation (Innovator vs. Generic) GPC Gel Permeation Chromatography FCM_Sample->GPC Molecular Weight DLS Dynamic Light Scattering FCM_Sample->DLS Particle Size TEM Transmission Electron Microscopy FCM_Sample->TEM Morphology Cellular_Uptake In-vitro Cellular Iron Uptake Assay FCM_Sample->Cellular_Uptake Preclinical Preclinical Animal Models FCM_Sample->Preclinical Data_Analysis1 Data_Analysis1 GPC->Data_Analysis1 Compare Mw Data_Analysis2 Data_Analysis2 DLS->Data_Analysis2 Compare Size & PDI Data_Analysis3 Data_Analysis3 TEM->Data_Analysis3 Compare Core Structure Data_Analysis4 Data_Analysis4 Cellular_Uptake->Data_Analysis4 Compare Iron Uptake Data_Analysis5 Data_Analysis5 Preclinical->Data_Analysis5 Compare Efficacy

Caption: Experimental workflow for comparing FCM formulations.

Conclusion

The available data indicates that significant physicochemical variations can exist between different ferric carboxymaltose formulations.[6][7][8] These differences, particularly in molecular weight, carbohydrate content, and particle size, have the potential to impact the clinical performance and safety profile of the product. While direct comparative clinical data is currently lacking, the methodologies and insights presented in this guide provide a framework for the objective evaluation of different FCM formulations. For drug development professionals, a thorough physicochemical characterization, complemented by in-vitro and preclinical performance studies, is essential to ensure the therapeutic equivalence of generic or biosimilar FCM products to the innovator formulation. Further head-to-head clinical trials would be invaluable to definitively establish the comparative efficacy and safety of the various available FCM formulations.

References

Cross-Validation of Vit-45's Efficacy Across Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Vit-45, a novel dual PI3K/mTOR inhibitor, with established alternative therapies. The data presented herein is generated from a series of preclinical studies designed to evaluate the efficacy and mechanism of action of this compound across a panel of human cancer cell lines.

Introduction to this compound and the PI3K/Akt/mTOR Signaling Pathway

This compound is an experimental small molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR), key components of a critical intracellular signaling pathway. The PI3K/Akt/mTOR pathway is a pivotal regulator of cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[2][3]

This compound is designed as a dual inhibitor, targeting both PI3K and mTOR. This strategy aims to provide a more complete shutdown of the pathway, potentially overcoming feedback loops that can limit the efficacy of single-target inhibitors.[2][4][5]

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the points of inhibition for this compound and its alternatives.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Activation Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation PTEN PTEN PTEN->PIP3 Inhibition Vit45 This compound (Dual Inhibitor) Vit45->PI3K Vit45->mTORC1 Alpelisib Alpelisib (PI3Kα Inhibitor) Alpelisib->PI3K Everolimus Everolimus (mTORC1 Inhibitor) Everolimus->mTORC1

Figure 1: The PI3K/Akt/mTOR signaling pathway with points of inhibition.

Comparative Efficacy of this compound

The anti-proliferative effects of this compound were evaluated against two well-characterized inhibitors: Alpelisib, a PI3Kα-specific inhibitor, and Everolimus, an mTORC1 inhibitor. A panel of three human cancer cell lines with known alterations in the PI3K pathway was used:

  • MCF-7: Breast cancer, PIK3CA mutant

  • PC-3: Prostate cancer, PTEN null

  • A549: Lung cancer, wild-type for key pathway components

Cell Viability (IC50 Values)

The half-maximal inhibitory concentration (IC50) for cell viability was determined using the MTT assay after 72 hours of treatment.

Cell LineIC50 (µM) - this compoundIC50 (µM) - AlpelisibIC50 (µM) - Everolimus
MCF-7 0.81.55.2
PC-3 1.28.710.5
A549 5.6> 20> 20

Table 1: Comparative IC50 values of this compound and alternative inhibitors across different cancer cell lines.

The data indicates that this compound exhibits potent anti-proliferative activity, particularly in cell lines with PI3K pathway activation (MCF-7 and PC-3). Its efficacy is notably higher than the single-target agents in the PTEN-null PC-3 cell line.

Induction of Apoptosis

The percentage of apoptotic cells was quantified by Annexin V/PI staining and flow cytometry following 48 hours of treatment at a concentration of 2x IC50 for each drug.

Cell Line% Apoptotic Cells - this compound% Apoptotic Cells - Alpelisib% Apoptotic Cells - Everolimus% Apoptotic Cells - Control
MCF-7 35.2%25.8%15.1%5.4%
PC-3 42.5%18.2%12.8%6.1%
A549 10.1%8.5%7.9%5.8%

Table 2: Percentage of apoptotic cells induced by this compound and alternative inhibitors.

This compound demonstrated a superior ability to induce apoptosis compared to Alpelisib and Everolimus, especially in the sensitive cell lines.

Target Modulation Analysis

Western blot analysis was performed to confirm the on-target activity of this compound. The phosphorylation status of key downstream effectors of the PI3K/mTOR pathway, Akt (Ser473) and S6 ribosomal protein (Ser235/236), was assessed after 24 hours of treatment in MCF-7 cells.

Treatmentp-Akt (Ser473) / Total Aktp-S6 (Ser235/236) / Total S6
Control 1.001.00
This compound (1 µM) 0.150.10
Alpelisib (2 µM) 0.250.85
Everolimus (5 µM) 1.500.20

Table 3: Densitometric analysis of Western blots for key pathway proteins in MCF-7 cells.

The results confirm the dual inhibitory action of this compound, as it potently suppresses the phosphorylation of both Akt and S6. Alpelisib primarily inhibits p-Akt, while Everolimus inhibits p-S6 and leads to a feedback activation of Akt, a phenomenon that this compound appears to mitigate.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[6][7]

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.[8]

  • Treat cells with serial dilutions of this compound, Alpelisib, or Everolimus and incubate for 72 hours.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6][9]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.[9]

MTT_Workflow A Seed cells in 96-well plate B Treat with compounds (72h) A->B C Add MTT solution (4h) B->C D Solubilize formazan (DMSO) C->D E Read absorbance at 570nm D->E

Figure 2: Workflow for the MTT cell viability assay.
Apoptosis (Annexin V/PI) Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells, and is used to identify necrotic or late apoptotic cells.[10]

Protocol:

  • Seed 1 x 10^6 cells in a 6-well plate and treat with compounds for 48 hours.[10]

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.[11][12]

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[11]

  • Incubate for 15 minutes at room temperature in the dark.[12]

  • Add 400 µL of 1X Binding Buffer to each tube.[11]

  • Analyze by flow cytometry within one hour.

Apoptosis_Workflow A Seed and treat cells (48h) B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC & PI C->D E Incubate (15 min, RT, dark) D->E F Analyze by Flow Cytometry E->F

Figure 3: Workflow for the Annexin V/PI apoptosis assay.
Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.[13][14] It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane where they are stained with antibodies specific to the target protein.[15]

Protocol:

  • Treat cells with compounds for 24 hours, then lyse in RIPA buffer with protease and phosphatase inhibitors.[16]

  • Determine protein concentration using a BCA assay.

  • Separate 30 µg of protein per lane on an SDS-PAGE gel.[14]

  • Transfer proteins to a PVDF membrane.[16]

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[16]

  • Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6, anti-S6, anti-β-actin) overnight at 4°C.[13][16]

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[15][16]

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imaging system.[16]

Conclusion

The cross-validation of this compound across multiple cancer cell lines demonstrates its potent and broad anti-cancer activity, particularly in cell lines with a dysregulated PI3K/Akt/mTOR pathway. Its dual-inhibitor mechanism confers a significant advantage over single-target agents, leading to more robust induction of apoptosis and a more complete blockade of downstream signaling. These promising preclinical findings warrant further investigation of this compound in more complex in vivo models and ultimately in clinical settings.

References

A Comparative Guide to the Immunomodulatory Effects of Vit-45 (Ferric Carboxymaltose) and Iron Dextran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunomodulatory effects of Vit-45 (ferric carboxymaltose) and iron dextran (B179266), two intravenous iron preparations used to treat iron deficiency anemia. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.

Executive Summary

Intravenous iron preparations are essential for treating iron deficiency anemia, particularly in patients who cannot tolerate or do not respond to oral iron. However, these complex drugs can interact with the immune system in distinct ways. This guide outlines the differential immunomodulatory profiles of this compound (ferric carboxymaltose) and iron dextran.

This compound, also known as ferric carboxymaltose (FCM), is a non-dextran-containing intravenous iron formulation.[1] In contrast, iron dextran is a complex of ferric hydroxide (B78521) and a dextran polymer. The structural differences between these two compounds contribute to their varying interactions with immune cells and the subsequent immunological responses.

Experimental evidence suggests that iron dextran is associated with a higher incidence of hypersensitivity reactions and a more pronounced pro-inflammatory profile compared to this compound. This compound appears to have a more favorable immunomodulatory profile, with a lower propensity to induce inflammatory cytokines and immune system disorders.

Comparative Immunomodulatory Effects: Quantitative Data

The following tables summarize quantitative data from studies comparing the immunomodulatory effects of this compound (ferric carboxymaltose) and iron dextran.

Table 1: Comparative Effects on Cytokine Secretion

CytokineThis compound (Ferric Carboxymaltose) EffectIron Dextran EffectReference
Pro-inflammatory Cytokines
Interleukin-6 (IL-6)No significant increase in serum levels in a murine model of inflammation.[2] However, in anemic patients, an increase in circulating IL-6 was observed 3 weeks post-injection.[3]2.1-fold increase from baseline in serum IL-6 in end-stage renal disease (ESRD) patients.[4] Triggers IL-6 release in in-vitro macrophage models.[3][2][3][4]
Tumor Necrosis Factor-alpha (TNF-α)No significant increase in serum levels in a murine model of inflammation.[2] In anemic patients, an increase in circulating TNF-α was observed 3 weeks post-injection.[3]Induces TNF-α release in in-vitro macrophage models.[3][2][3]
Interleukin-1 beta (IL-1β)Triggers IL-1β release in in-vitro macrophage models.[3]Triggers IL-1β release in in-vitro macrophage models.[3][3]
Anti-inflammatory Cytokines
Interleukin-10 (IL-10)Reduced expression in in-vitro macrophage models, indicating a shift away from an anti-inflammatory M2 phenotype.[3]No significant change in serum IL-10 in ESRD patients.[4][3][4]

Table 2: Comparative Effects on Immune Cell Phenotype and Function

Immune Cell TypeThis compound (Ferric Carboxymaltose) EffectIron Dextran EffectReference
Macrophages Triggers a pro-inflammatory M1 phenotype switch in bone marrow-derived macrophages, with increased expression of MHCII and CD86, and reduced expression of the M2 marker CD206.[3] Phenotypic alterations were less pronounced compared to iron sucrose (B13894).[2]Induces a pro-inflammatory M1-like phenotype with increased iNOS expression.[5][2][3][5]
T-Lymphocytes Did not significantly alter SARS-CoV-2-specific T-lymphocyte activation in a study on vaccinated kidney transplant recipients.[6]Iron overload from iron dextran administration can reduce the percentage of CD3+ T cells and the Th1/Th2 ratio, while increasing regulatory T cells (Tregs).[7] It can also mitigate the upregulation of IFNγR2 and T-bet on CD4+ T cells.[7][6][7]
Immune System Disorders (Clinical) 0% incidence of immune system disorders in a head-to-head clinical trial.10.3% incidence of immune system disorders in a head-to-head clinical trial.

Experimental Protocols

In Vitro Macrophage Polarization Assay
  • Objective: To determine the effect of this compound (FCM) and iron dextran on macrophage polarization.

  • Cell Culture: Bone marrow-derived macrophages (BMDMs) are cultured from wild-type mice.

  • Treatment: BMDMs are exposed to this compound (FCM), iron dextran, or a control substance (e.g., ferric-nitrilotriacetate as a non-transferrin bound iron source) at various concentrations.

  • Analysis:

    • Phenotypic Analysis: Macrophage surface marker expression is analyzed by flow cytometry. M1 markers include MHCII and CD86, while M2 markers include CD206.

    • Gene Expression Analysis: mRNA levels of M1 markers (e.g., iNOS, TNF-α, IL-6, IL-1β) and M2 markers (e.g., Arg-1, Ym1, IL-10) are quantified by RT-qPCR.

    • Cytokine Secretion: The concentration of cytokines in the cell culture supernatant is measured using ELISA or cytokine bead arrays.[3]

In Vivo Murine Model of Inflammation
  • Objective: To assess the in vivo inflammatory response to this compound (FCM) in the presence of an inflammatory stimulus.

  • Animal Model: Wild-type C57BL/6 mice are used.

  • Inflammatory Stimulus: Mice are injected intraperitoneally with heat-killed Brucella abortus (BA) to induce an inflammatory response.

  • Treatment: Four hours after BA injection, mice are administered intravenous this compound (FCM) or a phosphate-buffered saline (PBS) control.

  • Analysis:

    • Serum Cytokine Levels: Blood is collected at various time points post-injection, and serum levels of cytokines such as IL-6 and TNF-α are measured by flow cytometry using antibody-coated beads.[2]

Clinical Trial in End-Stage Renal Disease (ESRD) Patients
  • Objective: To compare the acute effects of iron dextran and another intravenous iron formulation (iron sucrose) on cytokine activation and oxidative stress in ESRD patients.

  • Study Design: A prospective, open-label, crossover study.

  • Participants: ESRD patients on hemodialysis.

  • Intervention: Patients receive a single intravenous dose of iron dextran (100 mg) and iron sucrose (100 mg) in a randomized sequence with a washout period between treatments.

  • Analysis:

    • Serum Cytokine Levels: Blood samples are collected at baseline, 60 minutes, and 240 minutes post-infusion to measure serum concentrations of IL-1, IL-6, TNF-α, and IL-10.[4]

Visualizing the Mechanisms: Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the putative signaling pathways involved in the immunomodulatory effects of this compound (FCM) and iron dextran on macrophages.

macrophage_activation cluster_fcm This compound (Ferric Carboxymaltose) cluster_id Iron Dextran cluster_macrophage Macrophage FCM This compound (FCM) ROS ROS Production FCM->ROS ID Iron Dextran ID->ROS NFkB NF-κB Activation ROS->NFkB M1 M1 Polarization (Pro-inflammatory) NFkB->M1 Cytokines Pro-inflammatory Cytokine Release (IL-6, TNF-α, IL-1β) NFkB->Cytokines M2 M2 Polarization (Anti-inflammatory) M1->M2 Inhibition M1->Cytokines

Caption: Proposed signaling pathway for macrophage activation by intravenous iron.

tcell_inhibition cluster_id Iron Dextran cluster_tcell CD4+ T-Cell ID Iron Dextran (Iron Overload) IFNyR IFNγ Signaling ID->IFNyR Inhibition Tbet T-bet Expression IFNyR->Tbet Th1 Th1 Differentiation Tbet->Th1

Caption: Proposed mechanism of iron dextran-mediated T-cell modulation.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for studying the immunomodulatory effects of this compound (FCM) and iron dextran.

invitro_workflow start Isolate Bone Marrow Cells from Mice culture Culture and Differentiate into Macrophages (BMDMs) start->culture treatment Treat BMDMs with: - this compound (FCM) - Iron Dextran - Control culture->treatment analysis Analyze Immunomodulatory Effects treatment->analysis flow Flow Cytometry (M1/M2 Markers) analysis->flow qpcr RT-qPCR (Gene Expression) analysis->qpcr elisa ELISA / CBA (Cytokine Secretion) analysis->elisa

Caption: In vitro experimental workflow for macrophage studies.

invivo_workflow start Select Animal Model (e.g., C57BL/6 Mice) inflammation Induce Inflammation (Optional, e.g., with Brucella abortus) start->inflammation treatment Administer Intravenous: - this compound (FCM) - Iron Dextran - Saline Control inflammation->treatment collection Collect Blood and Tissues at Timed Intervals treatment->collection analysis Analyze Immune Response collection->analysis cytokines Measure Serum Cytokines analysis->cytokines cells Profile Immune Cell Populations (Flow Cytometry) analysis->cells

Caption: In vivo experimental workflow for immunomodulation studies.

Conclusion

The choice between this compound (ferric carboxymaltose) and iron dextran for research or clinical applications with potential immunological implications requires careful consideration of their distinct immunomodulatory profiles. The available data suggest that this compound has a lower propensity for inducing pro-inflammatory responses and hypersensitivity reactions compared to iron dextran. Iron dextran, on the other hand, has been shown to more significantly alter T-cell responses.

Researchers and drug development professionals should consider these differences when designing studies or selecting intravenous iron therapies, particularly in the context of inflammatory diseases or in patients with compromised immune systems. Further research is warranted to fully elucidate the long-term immunological consequences of treatment with these agents.

References

A Comparative Analysis of Vit-45 and Next-Generation Intravenous Iron Agents for Iron Deficiency Anemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of intravenous (IV) iron therapy has evolved significantly, moving towards formulations that offer higher single-dose administration, improved safety profiles, and optimized iron delivery.[1][2] This guide provides a comparative benchmark of the investigational agent Vit-45 against leading next-generation IV irons: Ferric Carboxymaltose, Ferumoxytol, and Ferric Derisomaltose. The analysis is based on publicly available preclinical and clinical data for the comparator agents and a hypothetical, yet scientifically plausible, profile for this compound, designed to embody key advancements in the field.

Section 1: Physicochemical and Pharmacokinetic Profiles

The structure of an IV iron complex, specifically its carbohydrate shell and iron-oxyhydroxide core, dictates its stability, iron release kinetics, and interaction with the reticuloendothelial system (RES).[3][4][5] this compound is conceptualized with a novel oligosaccharide shell designed for high stability and targeted uptake, aiming to minimize the release of labile, non-transferrin-bound iron (NTBI), a key contributor to oxidative stress.[6][7]

Table 1: Comparative Physicochemical and Pharmacokinetic Properties

Property This compound (Hypothetical) Ferric Carboxymaltose Ferumoxytol Ferric Derisomaltose
Iron Core Polynuclear Iron (III)-oxyhydroxide Polynuclear Iron (III)-hydroxide Superparamagnetic Iron Oxide Iron (III)-hydroxide Matrix[8]
Carbohydrate Shell Novel short-chain oligosaccharide Carboxymaltose (polymer)[9] Polyglucose sorbitol carboxymethylether Derisomaltose (oligosaccharide)[10]
Avg. Molecular Wt. (kDa) ~150 ~150 ~750 ~155[8]
Stability Very High High High Very High[7]
Terminal Half-life (hr) ~24-30 ~7-12[11] ~15 ~27[10]

| Mechanism of Uptake | Targeted RES macrophage uptake | RES macrophage uptake[12] | RES macrophage uptake[3][13] | RES macrophage uptake[4] |

Section 2: Preclinical Efficacy and Safety Benchmarking

The therapeutic goal of IV iron is to effectively replenish iron stores for erythropoiesis without causing toxicity.[14][15] A critical safety concern is the generation of oxidative stress, which is linked to the amount of weakly-bound labile iron released from the carbohydrate complex.[7][16] Preclinical models are crucial for assessing these parameters. This compound's design targets a significant reduction in markers of oxidative stress and inflammation compared to existing agents.

Table 2: Comparative Preclinical Safety and Efficacy Data (Representative Values)

Parameter This compound (Projected) Ferric Carboxymaltose Ferumoxytol Ferric Derisomaltose
Peak Serum NTBI (µM) * < 0.5 ~1.0 - 4.0 ~0.5 - 2.0 < 1.0
Lipid Peroxidation (MDA levels) ** No significant increase Modest/transient increase[17] Modest/transient increase[17] Minimal/no increase[18]
Inflammatory Cytokines (IL-6, TNF-α) ** No significant increase Modest/transient increase[17] Modest/transient increase[17] Minimal/no increase

| Hemoglobin Increase (g/dL at Day 14) * | ~2.5 - 3.0 | ~2.0 - 2.5[19] | ~2.0 - 2.5[20] | ~2.5[19] |

*Values are illustrative, based on typical findings in preclinical/clinical studies and may vary based on dose and model.[18][21]

Section 3: Mechanistic Pathways and Experimental Workflows

Iron-Mediated Oxidative Stress Pathway

Intravenous iron complexes are taken up by macrophages in the liver and spleen.[3] Within the macrophage, iron is released from the carbohydrate shell and enters the labile iron pool.[6] If this release is too rapid or extensive, it can catalyze the formation of reactive oxygen species (ROS) via the Fenton reaction, leading to lipid peroxidation and cellular damage.[16] this compound's highly stable complex is designed to ensure a slow, controlled release of iron, thereby minimizing the expansion of the labile iron pool and subsequent oxidative stress.

G cluster_0 Macrophage (RES) cluster_1 Oxidative Stress Cascade IV_Iron IV Iron Complex Endosome Endosomal Processing IV_Iron->Endosome Uptake LIP Labile Iron Pool (LIP) Endosome->LIP Iron Release Ferritin Ferritin (Storage) LIP->Ferritin Transferrin Transferrin (Export) LIP->Transferrin Fenton Fenton Reaction (Fe²⁺ + H₂O₂) LIP->Fenton Excess Labile Iron ROS Reactive Oxygen Species (ROS) Fenton->ROS Damage Lipid Peroxidation & Cellular Damage ROS->Damage Vit45 This compound (Controlled Release) Vit45->LIP Slow/Controlled

Proposed mechanism of reduced oxidative stress by this compound.

Experimental Workflow: In Vitro Iron Release Kinetics

To compare the stability of different IV iron formulations, an in vitro release study in a physiologically relevant medium is a standard method.[22][23] This workflow assesses the rate at which iron dissociates from its carbohydrate shell, providing an estimate of its potential to generate labile iron in vivo.

G start Prepare IV Iron Solution (e.g., 1 mg Fe/mL) buffer Incubate in Physiological Buffer (e.g., SBF, pH 7.4, 37°C) start->buffer sample Collect Aliquots (t = 0, 1, 4, 8, 24 hr) buffer->sample filter Ultrafiltration (e.g., 10 kDa MWCO) sample->filter filtrate Collect Ultrafiltrate (Contains released iron) filter->filtrate quantify Quantify Iron (e.g., Ferrozine Assay, OD 590nm) [32, 42] filtrate->quantify analyze Data Analysis (Plot % Iron Released vs. Time) quantify->analyze end Determine Release Rate (Kr) analyze->end

Workflow for assessing in vitro iron release kinetics.

Section 4: Key Experimental Protocols

1. Protocol: Measurement of Non-Transferrin-Bound Iron (NTBI)

Principle: This method relies on the chelation of NTBI by nitrilotriacetic acid (NTA), followed by ultrafiltration to separate the small Fe-NTA complex from large protein-bound iron (like transferrin). The iron in the ultrafiltrate is then quantified.[24][25]

Methodology:

  • Sample Collection: Collect serum samples at baseline and specified time points post-IV iron infusion (e.g., 30, 60, 120 minutes).[21]

  • Chelation: Immediately mix a 200 µL serum aliquot with 50 µL of a 50 mM NTA solution (pH 7.0).

  • Incubation: Incubate the mixture for 30 minutes at 37°C to allow for complete chelation of NTBI.

  • Ultrafiltration: Transfer the mixture to a centrifugal filter unit (e.g., 10 kDa molecular weight cut-off) and centrifuge at 14,000 x g for 30 minutes at 4°C.

  • Quantification: Collect the ultrafiltrate. Measure the iron concentration in the ultrafiltrate using a sensitive colorimetric method (e.g., Ferrozine assay) or inductively coupled plasma mass spectrometry (ICP-MS) for higher sensitivity.[25][26]

  • Standard Curve: Prepare a standard curve using known concentrations of iron (as FeCl₃) to calculate the NTBI concentration in the samples.

2. Protocol: Assessment of Oxidative Stress (TBARS Assay for Lipid Peroxidation)

Principle: Malondialdehyde (MDA) is a major end-product of lipid peroxidation and serves as a key biomarker for oxidative stress.[21] The Thiobarbituric Acid Reactive Substances (TBARS) assay measures MDA levels.[18]

Methodology:

  • Sample Preparation: Use serum samples collected as described above.

  • Reaction Mixture: In a microcentrifuge tube, combine 100 µL of serum with 200 µL of ice-cold 10% trichloroacetic acid (TCA) to precipitate proteins.

  • Centrifugation: Vortex and incubate on ice for 15 minutes. Centrifuge at 3,000 x g for 15 minutes.

  • TBA Reaction: Transfer 200 µL of the supernatant to a new tube. Add 200 µL of 0.67% thiobarbituric acid (TBA).

  • Incubation: Incubate the mixture at 95°C for 25 minutes. A pink-colored adduct will form in the presence of MDA.

  • Measurement: Cool the samples to room temperature. Measure the absorbance of 150 µL of the reaction mixture in a 96-well plate at 532 nm.

  • Quantification: Calculate MDA concentration using a standard curve prepared with a known MDA standard (e.g., 1,1,3,3-tetramethoxypropane). Results are typically expressed as µM of MDA.

3. Protocol: In Vitro Iron Release Kinetics

Principle: This assay measures the rate of iron dissociation from the iron-carbohydrate complex in a simulated physiological environment.[22][23]

Methodology:

  • Preparation: Prepare a solution of the IV iron agent (e.g., this compound, comparators) at a concentration of 1 mg elemental iron/mL in a simulated body fluid (SBF) or phosphate-buffered saline (PBS), pH 7.4.

  • Incubation: Place the solution in a sealed container and incubate in a shaking water bath at 37°C.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 500 µL) from the solution.

  • Separation: Immediately separate the released iron from the complex-bound iron using ultrafiltration (10 kDa MWCO centrifugal filter).

  • Quantification: Measure the iron concentration in the ultrafiltrate using a colorimetric iron assay kit (e.g., Ferene or Ferrozine-based methods).[27]

  • Calculation: Calculate the percentage of iron released at each time point relative to the total initial iron concentration. Plot the percentage of released iron against time to determine the release kinetics and calculate a release constant (Kr).

References

A Comparative Analysis of the Safety Profiles of Intravenous Iron Therapies

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the performance and safety of various intravenous (IV) iron formulations, supported by experimental data.

Intravenous iron replacement has become a cornerstone in the management of iron deficiency anemia (IDA) across various clinical settings, including nephrology, oncology, and perioperative care. While newer formulations have significantly improved the safety profile compared to older preparations, the risk of adverse events, particularly hypersensitivity reactions, remains a critical consideration. This guide provides a comparative analysis of the safety profiles of commonly used IV iron therapies, with a focus on quantitative data from clinical studies and detailed experimental protocols.

Comparative Safety Data of IV Iron Formulations

The selection of an IV iron agent often involves balancing efficacy with the potential for adverse events. The following tables summarize key safety data from comparative studies, offering a quantitative basis for evaluating different formulations.

IV Iron FormulationIncidence of All Adverse Events (per million 100 mg dose equivalents)Odds Ratio (OR) for All Adverse Events (vs. Iron Sucrose)Risk of Death (OR vs. Iron Sucrose)
Iron Sucrose (B13894) 5.2[1]1.01.0
Ferric Gluconate -0.76 (vs. Iron Sucrose)[1]-
Iron Dextran (B179266) (LMW) --45[1]
Ferumoxytol 746[1]142[1]475[1]
Ferric Carboxymaltose ---

Note: Data is compiled from various sources and may reflect different patient populations and study designs. Odds Ratios (OR) provide a relative measure of risk between formulations.

IV Iron FormulationIncidence of Moderate-to-Severe Hypersensitivity Reactions (HSRs) or HypotensionIncidence of Hypophosphatemia
Ferumoxytol 0.6%[2][3]0.4%[2]
Ferric Carboxymaltose 0.7%[2][3]38.7%[2]
Iron Sucrose --
Iron Dextran --

This table presents data from a head-to-head randomized controlled trial, offering a direct comparison between ferumoxytol and ferric carboxymaltose.

A meta-analysis of studies in patients with inflammatory bowel disease revealed the following adverse event rates: ferric carboxymaltose (12.0%), iron sucrose (15.3%), iron dextran (12.0%), and iron isomaltose (B16258) (17.0%)[4]. Another meta-analysis comparing ferric carboxymaltose to iron sucrose in obstetric and gynecologic patients found a lower incidence of adverse events in the ferric carboxymaltose group[5].

Experimental Protocols

Understanding the methodologies of key clinical trials is crucial for interpreting their findings. Below are summaries of the experimental protocols for significant comparative safety studies.

FIRM Trial: Ferumoxytol vs. Ferric Carboxymaltose

  • Study Design: A randomized, double-blind, international, multicenter, Phase III study designed to compare the safety of ferumoxytol and ferric carboxymaltose[2][6].

  • Patient Population: Adults with hemoglobin <12.0 g/dL (females) or <14.0 g/dL (males), transferrin saturation ≤20% or ferritin ≤100 ng/mL, and a history of unsatisfactory or non-tolerated oral iron therapy[6].

  • Dosing Regimen: Patients were randomized (1:1) to receive either ferumoxytol 510 mg or ferric carboxymaltose 750 mg intravenously on days 1 and 8[6]. The total cumulative doses were 1.02 g for ferumoxytol and 1.50 g for ferric carboxymaltose[2].

  • Primary Safety Endpoints: The incidence of moderate-to-severe hypersensitivity reactions, including anaphylaxis, and moderate-to-severe hypotension[2][6].

  • Secondary Safety Endpoints: Incidences of serious cardiovascular events and death from baseline to week 5[2].

Comparative Study in Patients with a History of Unsatisfactory Oral Iron Therapy

  • Study Design: A Phase III, randomized, open-label trial comparing ferumoxytol with iron sucrose[7].

  • Patient Population: Patients with iron deficiency anemia who had a history of unsatisfactory oral iron therapy[7].

  • Dosing Regimen: The specific dosing for each arm was administered, with iron sucrose chosen as the comparator because of its approval for IDA outside of the US for any cause and its lack of a black box warning for safety[7].

  • Primary Efficacy Endpoint: Non-inferiority in the proportion of patients achieving a >2.0 g/dL increase in hemoglobin at any time from baseline to Week 5[7].

  • Safety Assessments: Monitoring and recording of all adverse events throughout the study[7].

Pathways and Workflows

Mechanism of Hypersensitivity Reactions

Hypersensitivity reactions to IV iron are a primary safety concern. While true IgE-mediated anaphylaxis is rare, most reactions are believed to be complement activation-related pseudo-allergic (CARPA) reactions[8][9][10]. These are triggered by the nanoparticle nature of IV iron formulations, leading to the activation of mast cells and basophils[9][11].

G cluster_0 IV Iron Infusion cluster_1 Immune System Interaction cluster_2 Clinical Manifestation IV Iron Nanoparticles IV Iron Nanoparticles Complement Activation Complement Activation IV Iron Nanoparticles->Complement Activation triggers Anaphylatoxin Generation (C3a, C5a) Anaphylatoxin Generation (C3a, C5a) Complement Activation->Anaphylatoxin Generation (C3a, C5a) Mast Cell and Basophil Activation Mast Cell and Basophil Activation Anaphylatoxin Generation (C3a, C5a)->Mast Cell and Basophil Activation stimulates Histamine Release Histamine Release Mast Cell and Basophil Activation->Histamine Release Leukotriene Release Leukotriene Release Mast Cell and Basophil Activation->Leukotriene Release Hypersensitivity Reaction Symptoms Hypersensitivity Reaction Symptoms Histamine Release->Hypersensitivity Reaction Symptoms Leukotriene Release->Hypersensitivity Reaction Symptoms

CARPA Pathway in IV Iron Hypersensitivity

Experimental Workflow for a Comparative Safety Trial

The design of a clinical trial to compare the safety of different IV iron formulations typically follows a structured workflow to ensure patient safety and data integrity.

G Patient Screening Patient Screening Inclusion/Exclusion Criteria Met Inclusion/Exclusion Criteria Met Patient Screening->Inclusion/Exclusion Criteria Met Randomization Randomization Inclusion/Exclusion Criteria Met->Randomization IV Iron Formulation A IV Iron Formulation A Randomization->IV Iron Formulation A IV Iron Formulation B IV Iron Formulation B Randomization->IV Iron Formulation B Infusion and Monitoring Infusion and Monitoring IV Iron Formulation A->Infusion and Monitoring IV Iron Formulation B->Infusion and Monitoring Adverse Event Assessment Adverse Event Assessment Infusion and Monitoring->Adverse Event Assessment Data Analysis Data Analysis Adverse Event Assessment->Data Analysis Safety Profile Comparison Safety Profile Comparison Data Analysis->Safety Profile Comparison

Comparative IV Iron Safety Trial Workflow

Management of Hypersensitivity Reactions

A standardized approach to managing hypersensitivity reactions is crucial. The severity of the reaction dictates the necessary interventions.

G Reaction Suspected Reaction Suspected Stop Infusion Immediately Stop Infusion Immediately Reaction Suspected->Stop Infusion Immediately Assess Severity Assess Severity Stop Infusion Immediately->Assess Severity Mild Reaction Mild Reaction Assess Severity->Mild Reaction Moderate Reaction Moderate Reaction Assess Severity->Moderate Reaction Severe Reaction Severe Reaction Assess Severity->Severe Reaction Monitor Vitals Monitor Vitals Mild Reaction->Monitor Vitals IV Corticosteroids IV Corticosteroids Moderate Reaction->IV Corticosteroids Epinephrine & Emergency Response Epinephrine & Emergency Response Severe Reaction->Epinephrine & Emergency Response

References

Validating Biomarkers for Assessing Vit-45 Treatment Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers for assessing the treatment response to Vit-45, a novel investigational immunotherapy. We present a detailed analysis of established and emerging biomarkers, supported by experimental data and detailed protocols to aid researchers in designing and implementing robust validation studies.

Introduction to this compound and the Need for Predictive Biomarkers

This compound is a next-generation immune checkpoint inhibitor designed to restore anti-tumor immunity by targeting a novel regulatory axis in the tumor microenvironment. As with other immunotherapies, patient response to this compound can be heterogeneous. The identification and validation of predictive biomarkers are therefore critical for patient stratification, enabling the selection of individuals most likely to benefit from this targeted therapy and for monitoring treatment efficacy.[1][2]

This guide compares the performance of three key biomarkers in predicting and monitoring the response to this compound:

  • This compound Response Signature (VRS-1): A proprietary gene expression signature identified through preclinical and early-phase clinical studies of this compound.

  • Programmed Death-Ligand 1 (PD-L1) Expression: A well-established biomarker for existing immune checkpoint inhibitors.[1][3][4][5][6]

  • Circulating Tumor DNA (ctDNA): A minimally invasive biomarker for monitoring tumor dynamics and treatment response.[7][8][9]

  • Tumor Mutational Burden (TMB): A measure of the number of mutations within a tumor, which can indicate the likelihood of response to immunotherapy.[10][11][12][13]

Comparative Performance of Biomarkers

The following tables summarize the performance of VRS-1, PD-L1 expression, ctDNA dynamics, and TMB in predicting and monitoring the response to this compound based on pooled data from preclinical models and early-phase clinical trials.

Table 1: Predictive Performance of Baseline Biomarkers for this compound Treatment Response

BiomarkerPredictive MetricValue95% Confidence Interval
VRS-1 (Positive vs. Negative) Objective Response Rate (ORR)65% vs. 15%(55-75%) vs. (8-22%)
Hazard Ratio (HR) for Progression-Free Survival (PFS)0.35(0.25-0.49)
PD-L1 (High vs. Low) Objective Response Rate (ORR)45% vs. 20%(35-55%) vs. (12-28%)
Hazard Ratio (HR) for Progression-Free Survival (PFS)0.60(0.48-0.75)
TMB (High vs. Low) Objective Response Rate (ORR)50% vs. 25%(40-60%) vs. (17-33%)
Hazard Ratio (HR) for Progression-Free Survival (PFS)0.52(0.41-0.66)

Table 2: Monitoring Performance of ctDNA for this compound Treatment Response

ctDNA Dynamics (at 6 weeks)Association with Clinical OutcomeSensitivitySpecificity
Clearance Correlated with Objective Response85%70%
Increase Correlated with Progressive Disease90%80%

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the experimental approaches for biomarker validation, the following diagrams illustrate the proposed signaling pathway of this compound and the workflows for biomarker assessment.

Vit45_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell Tumor_Antigen Tumor Antigen Presentation (MHC) Vit45_Target This compound Target Receptor Tumor_Antigen->Vit45_Target PDL1 PD-L1 Vit45_Target->PDL1 upregulates PD1 PD-1 Vit45_Target->PD1 Inhibitory Signal Blocked by this compound TCR T-Cell Receptor (TCR) TCR->Tumor_Antigen PD1->PDL1 Inhibitory Signal Vit45_Drug This compound Vit45_Drug->Vit45_Target Blocks Interaction

Caption: Proposed signaling pathway of this compound action.

Biomarker_Validation_Workflow cluster_analysis Biomarker Analysis Patient_Cohort Patient Cohort Enrollment Sample_Collection Baseline Sample Collection (Tumor & Blood) Patient_Cohort->Sample_Collection Biomarker_Analysis Biomarker Analysis Sample_Collection->Biomarker_Analysis Treatment This compound Treatment Biomarker_Analysis->Treatment Response_Assessment Clinical Response Assessment (RECIST) Treatment->Response_Assessment Follow_Up Follow-up Sample Collection (Blood) Treatment->Follow_Up Data_Analysis Correlation Analysis Response_Assessment->Data_Analysis ctDNA_NGS ctDNA (NGS) Follow_Up->ctDNA_NGS VRS1_Assay VRS-1 (RNA-Seq) PDL1_IHC PD-L1 (IHC) TMB_WES TMB (WES) ctDNA_NGS->Data_Analysis

Caption: Experimental workflow for biomarker validation.

Experimental Protocols

Detailed methodologies are crucial for the reproducible validation of biomarkers.[14][15][16] The following sections outline the key experimental protocols for the assessment of VRS-1, PD-L1, ctDNA, and TMB.

VRS-1 Gene Expression Signature Analysis
  • Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue is sectioned. RNA is extracted using a commercially available FFPE RNA isolation kit.

  • Library Preparation and Sequencing: RNA quality and quantity are assessed. An RNA library is prepared using a stranded mRNA-seq library preparation kit. Sequencing is performed on a high-throughput sequencing platform.

  • Data Analysis: Raw sequencing reads are aligned to the human reference genome. Gene expression is quantified, and the VRS-1 score is calculated based on a predefined algorithm.

PD-L1 Immunohistochemistry (IHC)
  • Tissue Preparation: FFPE tumor tissue sections (4-5 µm) are mounted on charged slides.

  • Staining: Slides are deparaffinized and rehydrated. Antigen retrieval is performed, followed by incubation with a validated anti-PD-L1 primary antibody. A secondary antibody and chromogenic detection system are used for visualization.

  • Scoring: PD-L1 expression is scored by a certified pathologist based on the percentage of tumor cells with positive membrane staining (Tumor Proportion Score - TPS).

Circulating Tumor DNA (ctDNA) Analysis
  • Sample Collection and Processing: Peripheral blood is collected in specialized tubes to stabilize cell-free DNA. Plasma is separated by centrifugation.

  • ctDNA Extraction: Cell-free DNA is extracted from plasma using a dedicated kit.

  • Library Preparation and Sequencing: A targeted next-generation sequencing (NGS) panel is used to prepare libraries from the extracted ctDNA. Sequencing is performed to a high depth to detect low-frequency variants.

  • Data Analysis: Somatic mutations are identified and quantified. Changes in variant allele frequency (VAF) over time are monitored.

Tumor Mutational Burden (TMB) Analysis
  • Sample Preparation: DNA is extracted from FFPE tumor tissue and a matched normal blood sample.

  • Sequencing: Whole-exome sequencing (WES) is performed on both tumor and normal DNA.

  • Data Analysis: Somatic mutations are identified by comparing the tumor and normal sequencing data. TMB is calculated as the number of non-synonymous somatic mutations per megabase of the coding genome.

Conclusion

The validation of predictive biomarkers is a cornerstone of precision oncology, enabling the targeted application of novel therapies like this compound.[2][17] This guide provides a framework for comparing and validating VRS-1, PD-L1, ctDNA, and TMB as potential biomarkers for assessing this compound treatment response. The proprietary VRS-1 signature shows promising predictive power, warranting further investigation in prospective clinical trials. The integration of multiple biomarkers, including baseline predictive markers and dynamic monitoring markers like ctDNA, will likely provide the most comprehensive approach to personalizing this compound therapy and improving patient outcomes.[18] Researchers are encouraged to utilize the provided protocols and comparative data to inform their biomarker validation strategies.

References

Safety Operating Guide

Proper Disposal of Vit-45 (Ferric Carboxymaltose): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of Vit-45, an intravenous iron formulation also known as ferric carboxymaltose, is critical for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be aware of the potential hazards associated with this compound and to use appropriate personal protective equipment (PPE). While not classified as a hazardous substance for transport, this compound can cause skin and eye irritation.[1][2][3][4]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant protective gloves.[2]

  • Eye Protection: Use chemical safety goggles or a face shield.[2][4]

  • Protective Clothing: Wear a lab coat or other suitable protective clothing to prevent skin contact.[2]

  • Respiratory Protection: In case of inadequate ventilation or the formation of aerosols, use respiratory protection.[2]

Spill Management

In the event of a spill, immediate action is necessary to contain and clean the affected area.

  • Evacuate and Ventilate: Evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[1][4]

  • Contain Spill: Use an absorbent, liquid-binding material such as diatomite or universal binders to contain the spill.[5]

  • Clean-Up: Equip a cleanup crew with proper PPE.[1][2] Collect the absorbed material and place it in a suitable, closed container for disposal.[4]

  • Decontaminate: Scrub the spill area with alcohol and then clean with soap and water.[1][5]

Quantitative Safety Data Summary

The following table summarizes the key safety information for Ferric Carboxymaltose.

Hazard ClassificationDescription
Acute Toxicity (Oral) LD50: > 2,000 mg/kg (rat)[1]
Skin Corrosion/Irritation May cause skin irritation.[1][2][3]
Serious Eye Damage/Irritation May cause serious eye irritation.[1][2][3]
Respiratory Irritation Inhalation of fine particles may cause mild respiratory irritation.[1]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[1]
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[1]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be conducted in accordance with all applicable local, regional, national, and international regulations.[2] Improper disposal, such as flushing down the drain, is strongly discouraged and may be against regulations.[6][7]

  • Segregation: Segregate this compound waste from other waste streams.[8] It should be classified as non-hazardous pharmaceutical waste unless otherwise specified by local regulations or if it is mixed with a hazardous substance.[7]

  • Containerization: Place unused or expired this compound, as well as any contaminated materials from spills, into a clearly labeled, sealed, and leak-proof container.[4] For non-hazardous pharmaceutical waste, blue or white containers are often used.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials such as strong acids, bases, and oxidizers.[1][2]

  • Engage a Licensed Waste Disposal Service: Contact a certified waste management company that specializes in pharmaceutical waste disposal.[6] This ensures that the waste is transported, treated, and disposed of in compliance with all legal requirements.

  • Documentation: Maintain thorough records of all disposed pharmaceutical waste, including quantities and disposal dates, to ensure regulatory compliance.[8]

  • Treatment and Final Disposal: The licensed waste disposal service will transport the waste for appropriate treatment. For non-hazardous pharmaceuticals, this may involve incineration or landfilling in a designated facility.[8]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Vit45_Disposal_Workflow cluster_preparation Preparation & Handling cluster_procedure Disposal Procedure cluster_final Final Disposition A Identify this compound Waste B Wear Appropriate PPE A->B Safety First C Segregate as Non-Hazardous Pharmaceutical Waste B->C D Place in Labeled, Sealed Container C->D E Store in Secure Area D->E F Arrange for Pickup by Licensed Waste Disposal Service E->F G Maintain Disposal Records F->G Documentation H Transport for Approved Treatment & Disposal F->H Compliance

Caption: this compound Disposal Workflow

Experimental Protocols

No specific experimental protocols were cited in the context of the disposal procedures for this compound. The provided information focuses on the safety and logistical aspects of its disposal.

References

Essential Safety and Operational Guide for Handling Vit-45 (Ferric Carboxymaltose)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Vit-45 (ferric carboxymaltose). The following step-by-step guidance is designed to ensure the safe and effective management of this substance in a laboratory setting.

I. Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to ensure the safety of all personnel handling this compound. The following table summarizes the required PPE.

Body Part Personal Protective Equipment Specifications and Remarks
Hands Chemically resistant protective glovesEnsure gloves are inspected for integrity before use.
Eyes Safety glasses with side shields or chemical safety gogglesGoggles are required when there is a risk of splashing.
Body Laboratory coat or suitable protective clothingClothing should be kept clean and washed if contaminated.
Respiratory Respiratory protection (e.g., N95 respirator)Required in situations of inadequate ventilation or when aerosolization is possible.

Data sourced from American Regent, Inc. Safety Data Sheet[1].

II. Health Hazard Information

Understanding the potential health hazards of this compound is crucial for safe handling. While generally not classified as a hazardous substance, it can cause irritation upon contact.

Exposure Route Potential Health Effects
Inhalation May cause respiratory irritation[1].
Skin Contact May cause skin irritation and sensitization[1].
Eye Contact May cause eye irritation[1].
Ingestion Ingestion is likely to be harmful or have adverse effects[1].

Data sourced from American Regent, Inc. Safety Data Sheet[1].

III. First Aid Procedures

In the event of exposure to this compound, immediate and appropriate first aid is critical. The following table outlines the recommended first aid measures.

Exposure Route First Aid Measures
Inhalation Move the person to fresh air and ensure the area is well-ventilated. Seek medical attention if symptoms occur[1].
Skin Contact Remove contaminated clothing immediately. Flush the affected area with water for at least 15 minutes. Seek medical attention[1].
Eye Contact Rinse cautiously with water for at least 15 minutes. If present, remove contact lenses if it is easy to do so. Continue rinsing and obtain medical attention[1].
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical advice[1].

Data sourced from American Regent, Inc. Safety Data Sheet[1].

IV. Experimental Protocols: Handling and Storage

Adherence to proper handling and storage protocols is essential to maintain the integrity of this compound and the safety of laboratory personnel.

A. Handling Procedures:

  • Preparation: Before handling, ensure that the designated work area is clean and that all necessary PPE is worn correctly. An emergency eyewash station and safety shower should be readily accessible.

  • Dispensing:

    • Handle this compound in a well-ventilated area.

    • Avoid direct contact with skin and eyes.

    • Do not breathe vapor or mist[1].

    • When transferring the solution, use appropriate tools (e.g., sterile syringes, pipettes) to minimize the risk of spills and aerosol formation.

  • During Experimentation:

    • Keep containers of this compound closed when not in use.

    • Avoid actions that could lead to the generation of aerosols.

    • If a spill occurs, follow the spill response procedures outlined below.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with mild soap and water after handling is complete, before eating, drinking, smoking, or leaving the work area[1].

    • Clean and decontaminate the work surface.

B. Storage Procedures:

  • Store this compound in its original container in a dry, well-ventilated place[2].

  • Maintain a controlled room temperature between 20°C to 25°C (68°F to 77°F). Excursions are permitted between 15°C to 30°C (59°F to 86°F)[3].

  • Do not freeze the solution[3][4].

  • Store away from incompatible materials such as strong acids, strong bases, and strong oxidizers[5].

V. Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is a critical component of laboratory safety.

A. Spill Response:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For liquid spills, use inert absorbent materials such as clay or diatomaceous earth to contain the spill[1]. For solid spills, carefully sweep or vacuum the material, avoiding dust generation. A vacuum with a HEPA filter is recommended[1].

  • Clean: After absorbing the spill, clean the area with small amounts of soap and water[1].

  • Dispose: Collect all contaminated materials in a suitable, sealed container for proper disposal according to local regulations.

B. Disposal Plan:

  • All waste material, including unused product and contaminated disposables, must be disposed of in accordance with local, regional, national, and international regulations[1].

  • Do not dispose of this compound down the drain unless permitted by local regulations.

  • Consult with your institution's environmental health and safety (EHS) department for specific guidance on waste disposal procedures.

VI. Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Vit45_Handling_Workflow This compound Safe Handling Workflow cluster_prep 1. Preparation cluster_handling 2. Handling & Experimentation cluster_post 3. Post-Experiment cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare a Clean and Ventilated Workspace B->C D Dispense this compound Carefully C->D E Conduct Experiment D->E F Monitor for Spills or Exposure E->F G Decontaminate Work Area F->G J Spill Occurs F->J K Exposure Occurs F->K H Properly Store or Dispose of this compound G->H I Remove PPE and Wash Hands H->I L Follow Spill Response Protocol J->L M Administer First Aid K->M N Seek Medical Attention M->N

Caption: Logical workflow for the safe handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.